molecular formula C9H16O B1237687 6-Nonenal CAS No. 2277-20-5

6-Nonenal

Cat. No.: B1237687
CAS No.: 2277-20-5
M. Wt: 140.22 g/mol
InChI Key: RTNPCOBSXBGDMO-ONEGZZNKSA-N
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Description

6-Nonenal, also known as this compound, is a useful research compound. Its molecular formula is C9H16O and its molecular weight is 140.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty aldehydes [FA06]. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-non-6-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H16O/c1-2-3-4-5-6-7-8-9-10/h3-4,9H,2,5-8H2,1H3/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTNPCOBSXBGDMO-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCCCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C/CCCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701317588
Record name (E)-6-Nonenal
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Molecular Weight

140.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2277-20-5
Record name (E)-6-Nonenal
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Nonenal
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (E)-6-Nonenal
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-NONENAL, (6E)-
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 6-Nonenal: Chemical Structure, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Nonenal is an unsaturated aldehyde that exists as two geometric isomers, (Z)-6-nonenal and (E)-6-nonenal. It is a significant contributor to the aroma of various fruits and vegetables and is also implicated in certain biological processes. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, biosynthesis, and known biological activities of this compound. Detailed experimental protocols for its synthesis and analysis are provided, along with visualizations of key pathways to facilitate a deeper understanding for research and development applications.

Chemical Structure and Identification

This compound is a nine-carbon aliphatic aldehyde with a double bond at the sixth carbon position. The geometry of this double bond gives rise to two stereoisomers: cis (Z) and trans (E).

IUPAC Nomenclature and Structural Identifiers

The chemical identity of this compound and its isomers is defined by the following standard identifiers:

Identifier(Z)-6-Nonenal(E)-6-Nonenal
IUPAC Name (6Z)-Non-6-enal[1][2](6E)-Non-6-enal[1]
CAS Number 2277-19-2[1][2]2277-20-5[1]
Chemical Formula C₉H₁₆O[1][2]C₉H₁₆O[1]
SMILES String CCC/C=C\CCCCC=OC/C=C/CCCCC=O
InChI Key RTNPCOBSXBGDMO-ARJAWSKDSA-N[2]RTNPCOBSXBGDMO-ONEGZZNKSA-N

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, application, and analysis. The data presented below is for the more commonly occurring (Z)-isomer, unless otherwise specified.

PropertyValueReference
Molecular Weight 140.22 g/mol [1]
Appearance Colorless liquid[1]
Odor Green, melon-like, cucumber
Boiling Point 62-63 °C at 2 mmHg[1]
Density 0.841 g/cm³ at 25 °C[1]
Solubility in Water 0.63 g/L[1]
Flash Point 113 °C[1]

Synthesis of this compound

Several synthetic routes have been established for the preparation of this compound. The choice of method often depends on the desired isomeric purity and the scale of the synthesis.

Synthesis of (Z)-6-Nonenal via Catalytic Hydrogenation

A common method for the stereoselective synthesis of (Z)-6-nonenal involves the partial hydrogenation of an alkyne precursor.

G 6-Nonyn-1-ol 6-Nonyn-1-ol 6-Nonynal_diethyl_acetal 6-Nonynal_diethyl_acetal 6-Nonyn-1-ol->6-Nonynal_diethyl_acetal Protection (DHP, TsOH) (Z)-6-Nonenal_diethyl_acetal (Z)-6-Nonenal_diethyl_acetal 6-Nonynal_diethyl_acetal->(Z)-6-Nonenal_diethyl_acetal Partial Hydrogenation (Lindlar's catalyst, H2) (Z)-6-Nonenal (Z)-6-Nonenal (Z)-6-Nonenal_diethyl_acetal->(Z)-6-Nonenal Deprotection (Acid Hydrolysis)

Synthetic pathway for (Z)-6-Nonenal.

Step 1: Protection of 6-Nonyn-1-ol

  • To a solution of 6-nonyn-1-ol (1 equivalent) in dichloromethane (DCM), add 3,4-dihydro-2H-pyran (1.2 equivalents) and a catalytic amount of p-toluenesulfonic acid (0.02 equivalents).

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the tetrahydropyranyl (THP) protected alkyne.

Step 2: Partial Hydrogenation

  • Dissolve the THP-protected 6-nonyn-1-ol (1 equivalent) in a suitable solvent such as ethanol or hexane.

  • Add Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead; 5% by weight).

  • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (typically using a balloon).

  • Stir the mixture vigorously at room temperature. Monitor the reaction progress by GC-MS or TLC to ensure the reaction stops at the alkene stage without over-reduction to the alkane.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure.

Step 3: Oxidation to the Aldehyde

  • Dissolve the resulting (Z)-6-nonen-1-ol THP ether in a 3:1:1 mixture of acetic acid, water, and tetrahydrofuran (THF).

  • Stir the mixture at 40-50 °C for 4-6 hours to remove the THP protecting group.

  • Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate and extract with diethyl ether.

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • To a solution of the deprotected (Z)-6-nonen-1-ol (1 equivalent) in anhydrous DCM at -78 °C (dry ice/acetone bath), add Dess-Martin periodinane (1.2 equivalents) in one portion.

  • Stir the reaction mixture at -78 °C for 15 minutes, then allow it to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.

  • Stir vigorously until the layers become clear. Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure (Z)-6-nonenal.

Biosynthesis of (Z)-6-Nonenal

In nature, (Z)-6-nonenal is produced in plants through the lipoxygenase (LOX) pathway. This pathway is initiated in response to tissue damage and is responsible for the characteristic "green" and "fruity" aromas of many plants.

G cluster_0 Lipoxygenase (LOX) Pathway gamma-Linolenic_Acid gamma-Linolenic_Acid 13-Hydroperoxy-gamma-linolenic_Acid 13-Hydroperoxy-gamma-linolenic_Acid gamma-Linolenic_Acid->13-Hydroperoxy-gamma-linolenic_Acid Lipoxygenase (LOX) (Z)-6-Nonenal (Z)-6-Nonenal 13-Hydroperoxy-gamma-linolenic_Acid->(Z)-6-Nonenal Hydroperoxide Lyase (HPL)

Biosynthesis of (Z)-6-Nonenal.

The biosynthesis begins with γ-linolenic acid, a polyunsaturated fatty acid.[1] The enzyme lipoxygenase incorporates molecular oxygen to form a hydroperoxide intermediate.[1] Subsequently, the enzyme hydroperoxide lyase cleaves this intermediate to yield (Z)-6-nonenal and 12-oxo-(Z)-9-dodecenoic acid.[1]

Experimental Protocol: In Vitro Biosynthesis and Analysis

This protocol outlines a method to demonstrate the biosynthesis of this compound from γ-linolenic acid using a crude plant extract.

Materials:

  • Plant tissue (e.g., cucumber, melon)

  • Phosphate buffer (pH 6.5)

  • γ-linolenic acid solution

  • Liquid nitrogen

  • Mortar and pestle

  • Centrifuge

  • Gas chromatograph-mass spectrometer (GC-MS)

  • Solid-phase microextraction (SPME) fibers

Procedure:

  • Enzyme Extraction:

    • Homogenize fresh plant tissue in liquid nitrogen using a pre-chilled mortar and pestle.

    • Suspend the resulting powder in cold phosphate buffer.

    • Centrifuge the homogenate at 10,000 x g for 20 minutes at 4 °C.

    • Collect the supernatant, which contains the crude enzyme extract including lipoxygenase and hydroperoxide lyase.

  • Enzymatic Reaction:

    • In a sealed vial, combine the crude enzyme extract with a solution of γ-linolenic acid.

    • Incubate the reaction mixture at room temperature for a specified time (e.g., 30 minutes) with gentle agitation.

  • Volatile Collection and Analysis:

    • Expose an SPME fiber to the headspace of the reaction vial to adsorb the volatile compounds produced.

    • Inject the SPME fiber into a GC-MS system for analysis.

    • Identify (Z)-6-nonenal based on its retention time and mass spectrum, comparing it to an authentic standard.

Biological Activities and Significance

The primary known biological role of this compound is as a flavor and aroma compound. The (Z)-isomer is a key component of the characteristic scent of muskmelons, while the (E)-isomer has been identified as an off-flavor in some dairy products.

While specific signaling pathways involving this compound are not well-documented in the scientific literature, its status as a lipid peroxidation product suggests potential roles in cellular signaling, similar to other reactive aldehydes. Further research is needed to elucidate any specific receptor interactions or downstream signaling cascades that may be modulated by this compound.

Conclusion

This compound, particularly the (Z)-isomer, is a chemically and biologically significant aldehyde. Its synthesis and biosynthesis are well-understood, and its role as a key aroma compound is established. The detailed protocols provided in this guide offer a practical resource for researchers working on the synthesis, analysis, and biological investigation of this molecule. Future research into the potential signaling roles of this compound could open new avenues for its application in drug development and other biomedical fields.

References

(Z)-6-Nonenal vs (E)-6-Nonenal isomers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (Z)-6-Nonenal and (E)-6-Nonenal Isomers

Abstract

This technical guide provides a comprehensive comparison of the geometric isomers (Z)-6-Nonenal and (E)-6-Nonenal. It covers their chemical and physical properties, spectroscopic data, synthesis protocols, and natural occurrence. This document is intended for researchers, scientists, and professionals in drug development and flavor/fragrance industries, offering detailed experimental methodologies and data presented for easy comparison. Visual diagrams of the biosynthetic pathway and a general experimental workflow are included to further clarify the concepts discussed.

Introduction

6-Nonenal (C₉H₁₆O) is an unsaturated aldehyde that exists as two geometric isomers, (Z)-6-Nonenal (cis) and (E)-6-Nonenal (trans).[1] These isomers, while sharing the same molecular formula and connectivity, exhibit distinct chemical, physical, and olfactory properties due to the different spatial arrangements of their atoms around the carbon-carbon double bond. The cis-isomer is renowned for its fresh, melon-like aroma and is a key component in the scent of muskmelons and cucumbers.[1][2][3] In contrast, the trans-isomer is often associated with off-flavors, such as those found in foam spray-dried milk, and is a major contributor to male goat odor.[1][4] Understanding the differences between these isomers is crucial for applications in the food, fragrance, and chemical industries.

Chemical and Physical Properties

The geometric isomerism in this compound significantly influences its physical properties, including boiling point, density, and refractive index. The distinct shapes of the molecules affect their packing and intermolecular forces. A summary of these properties is presented below.

Property(Z)-6-Nonenal(E)-6-Nonenal
Synonyms cis-6-Nonenal, (6Z)-Non-6-enaltrans-6-Nonenal, (6E)-Non-6-enal
CAS Number 2277-19-2[1]2277-20-5[1]
Molecular Formula C₉H₁₆O[2][5]C₉H₁₆O[6]
Molecular Weight 140.22 g/mol [2][6]140.22 g/mol [6]
Appearance Colorless liquid[2]Colorless to pale yellow clear liquid (est)[4]
Density 0.841 g/mL at 25 °C[1][5]Not explicitly available, but likely similar to Z-isomer
Boiling Point 87 °C at 19 mmHg[5][7]194-195 °C at 760 mmHg (est)[4][8]
Flash Point >230 °F (>110 °C)[5]149 °F (65.1 °C) (est)[4][8]
Refractive Index n20/D 1.442 (lit.)[5]Not explicitly available
Solubility in Water Not miscible or difficult to mix[5]204.9 mg/L @ 25 °C (est)[4][8]
Odor Description Green, cucumber, melon, waxy[5]Described as a contributor to male goat odor[4]

Spectroscopic Analysis

Spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for distinguishing between the (Z) and (E) isomers of this compound.

Mass Spectrometry (GC-MS)

Electron ionization mass spectrometry (EI-MS) of both isomers yields a molecular ion peak (M+) at m/z 140, although it may be weak or absent.[9] The fragmentation patterns are generally similar but can show subtle differences in the relative intensities of certain fragment ions.

Key Fragmentation Ions for this compound: [9]

  • m/z 41 (100%): The base peak, corresponding to the allyl cation [C₃H₅]⁺.

  • m/z 54, 55: Fragments resulting from cleavage around the double bond.

  • m/z 67, 81, 96: Other characteristic hydrocarbon fragments.

  • m/z 122: [M-18]⁺, loss of water, which can occur from the aldehyde.

While the mass spectra are very similar, standardized GC retention indices (Kovats indices) are distinct and crucial for identification when analyzed on both polar and non-polar columns.[6][10]

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR is a powerful tool for differentiating geometric isomers based on the coupling constants (J-values) of the vinylic protons.[11]

  • For (Z)-6-Nonenal: The coupling constant between the two vinylic protons (at C6 and C7) is expected to be in the range of 6-12 Hz , which is characteristic of a cis configuration.[11]

  • For (E)-6-Nonenal: The coupling constant for the vinylic protons is expected to be larger, typically in the range of 12-18 Hz , confirming a trans configuration.[11]

The chemical shifts of the protons adjacent to the double bond may also show slight differences due to varying anisotropic effects.[11]

Proton AssignmentExpected Chemical Shift (ppm)Expected Multiplicity & Coupling Constant (Hz)
CHO (Aldehyde) ~9.7-9.8Triplet, J ≈ 1.5-2.0 Hz
CH=CH (Vinylic) ~5.3-5.5Multiplet
CH₂-CHO ~2.4Triplet of doublets, J ≈ 7.5, 1.5-2.0 Hz
C=C-CH₂ ~2.0-2.1Multiplet
CH₃ (Terminal) ~0.9-1.0Triplet, J ≈ 7.5 Hz
Vinylic Coupling (Z)-isomer: J ≈ 6-12 Hz [11]
Vinylic Coupling (E)-isomer: J ≈ 12-18 Hz [11]

Experimental Protocols

Synthesis of (Z)-6-Nonenal

A common method for the stereoselective synthesis of (Z)-6-Nonenal involves the catalytic hydrogenation of an alkyne precursor.[2][5]

Protocol: Catalytic Hydrogenation of 6-Nonynal Diethyl Acetal [2][5]

  • Step 1: Acetal Formation: 6-nonyn-1-al is reacted with triethyl orthoformate in the presence of an acid catalyst to protect the aldehyde group as a diethyl acetal.

  • Step 2: Selective Hydrogenation: The resulting 6-nonynal diethyl acetal is hydrogenated using a Lindlar catalyst (palladium on calcium carbonate, poisoned with lead) or P-2 nickel catalyst.[12] This catalyst ensures the selective reduction of the triple bond to a cis-double bond without reducing the double bond further. The reaction is typically carried out in a solvent like ethanol under a hydrogen atmosphere until one equivalent of hydrogen is consumed.

  • Step 3: Deprotection (Hydrolysis): The cis-6-nonenal diethyl acetal is hydrolyzed using a dilute aqueous acid (e.g., HCl or H₂SO₄) to remove the acetal protecting group and yield (Z)-6-Nonenal.

  • Purification: The final product is purified by distillation under reduced pressure.

General Synthesis of this compound Isomers

A more general synthesis that can produce either isomer involves a Grignard reaction.[1]

Protocol: Grignard Synthesis [1]

  • Step 1: Bromination: 5-octen-1-ol (either the cis or trans isomer, depending on the desired product) is reacted with phosphorus tribromide (PBr₃) to convert the hydroxyl group into a bromide, yielding 1-bromo-5-octene.[9]

  • Step 2: Grignard Reagent Formation: The 1-bromo-5-octene is reacted with magnesium turnings in anhydrous diethyl ether or THF to form the corresponding Grignard reagent (5-octenylmagnesium bromide).

  • Step 3: Reaction with Orthoformate: The Grignard reagent is then treated with triethyl orthoformate. This reaction adds a protected aldehyde group to the alkyl chain.

  • Step 4: Hydrolysis: The intermediate is hydrolyzed with aqueous acid to yield this compound. The stereochemistry of the double bond from the starting 5-octen-1-ol is retained throughout the synthesis.

  • Purification: The product is purified via distillation.

Natural Occurrence and Biosynthesis

(Z)-6-Nonenal is a significant contributor to the characteristic aroma of muskmelon and cucumber.[1][3] Its biosynthesis in plants is thought to originate from the enzymatic breakdown of polyunsaturated fatty acids, specifically γ-linolenic acid.[1] The concentration of (Z)-6-nonenal increases sharply when plant cells are lysed and exposed to air, indicating a rapid enzymatic process.[1]

Conversely, (E)-6-Nonenal has been identified as an off-flavor component in foam spray-dried milks and as a characteristic odorant in polypropylene.[1]

Biosynthetic Pathway

The formation of (Z)-6-Nonenal in plants like muskmelon is initiated by the oxidation of fatty acids.

Biosynthesis cluster_0 Biosynthesis of (Z)-6-Nonenal fatty_acid γ-Linolenic Acid hydroperoxide Hydroperoxide Intermediate fatty_acid->hydroperoxide Lipoxygenase (+ O₂) nonenal (Z)-6-Nonenal hydroperoxide->nonenal Hydroperoxide Lyase (Cleavage)

Biosynthesis of (Z)-6-Nonenal from γ-Linolenic Acid.

Experimental and Analytical Workflow

The process of synthesizing, isolating, and identifying the this compound isomers typically follows a standardized workflow in a research setting.

Workflow cluster_workflow Synthesis and Analysis Workflow cluster_analysis Isomer Identification synthesis Chemical Synthesis (e.g., Grignard or Hydrogenation) extraction Work-up & Extraction synthesis->extraction purification Purification (Distillation / Chromatography) extraction->purification gcms GC-MS Analysis (Retention Index & Mass Spectrum) purification->gcms Sample Injection nmr ¹H NMR Spectroscopy (Vinylic Coupling Constant) purification->nmr Sample Preparation

General workflow for synthesis and isomer identification.

Conclusion

The (Z) and (E) isomers of this compound serve as a clear example of how subtle changes in molecular geometry can lead to profound differences in physical, chemical, and biological properties. (Z)-6-Nonenal is a valuable compound in the flavor and fragrance industry for its desirable fresh melon aroma, while (E)-6-Nonenal is often studied in the context of off-flavors. The distinct spectroscopic signatures, particularly the vinylic proton coupling constants in ¹H NMR, provide unambiguous methods for their differentiation. The stereoselective synthesis protocols outlined in this guide are crucial for obtaining pure samples of each isomer for research and commercial applications.

References

The Green Symphony: A Technical Guide to the Natural Sources of 6-Nonenal in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals on the Occurrence, Biosynthesis, and Analysis of the Potent Aroma Compound, 6-Nonenal, in the Plant Kingdom.

This technical guide delves into the natural plant sources of this compound, a significant C9 aldehyde contributing to the characteristic aroma of many fruits and vegetables. With a focus on providing actionable data and methodologies, this document serves as an in-depth resource for professionals in research, new drug discovery, and related scientific fields. The information compiled herein summarizes the current understanding of this compound's botanical distribution, its biosynthetic origins, and the analytical protocols for its quantification.

Natural Occurrence of this compound in Plants

This compound, particularly its (Z)-isomer (cis-6-Nonenal), is a key volatile organic compound responsible for the fresh, green, and melon-like aromas in a variety of plants. Its presence is most prominently documented in the fruits of the Cucurbitaceae family.

Key Plant Sources:

  • Muskmelon (Cucumis melo): The cis-isomer of this compound is a principal component of the aroma of muskmelon fruits.[1] Its concentration increases significantly when the fruit cells are lysed and exposed to air.[1]

  • Cucumber (Cucumis sativus): Along with muskmelon, cucumber is a well-documented source of this compound, contributing to its characteristic fresh scent.[2]

  • Pepino Fruit (Solanum muricatum): This fruit is also reported to contain this compound.

  • Artemisia capillaris: This plant species has been reported to contain cis-6-Nonenal.[3]

While direct quantitative data for this compound across a wide range of plants is often embedded within broader volatile profile studies, the following table summarizes available information on the concentration of this compound and related C9 compounds in select plant sources.

Quantitative Data on this compound and Related C9 Compounds in Plants

Plant SourceCompoundConcentration RangeMethod of AnalysisReference
Honeydew Melon (Cucumis melo var. inodorus)(Z)-6-NonenalExceeds flavor thresholdNot specified[4]
Cucumber (Cucumis sativus)(E)-6-NonenalIdentified as an aroma impact compoundGC-MS[5]
Melon Breeding Lines (Cucumis melo)Aldehydes (general)3947.13 µg/kg FW - 13,973.07 µg/kg FW (total VOCs)HS-SPME-GC-MS[6]

Note: The quantification of volatile compounds like this compound is highly dependent on the plant cultivar, ripeness, storage conditions, and the analytical method employed. The data presented should be considered indicative rather than absolute.

Biosynthesis of this compound in Plants

The formation of this compound in plants is a rapid enzymatic process initiated by tissue damage. It is a product of the lipoxygenase (LOX) pathway, which is responsible for the generation of a variety of fatty acid-derived signaling and defense molecules.

The biosynthetic cascade for this compound is understood to proceed as follows:

  • Substrate: The pathway begins with γ-linolenic acid, an 18-carbon polyunsaturated fatty acid.

  • Oxygenation: The enzyme lipoxygenase (LOX) catalyzes the introduction of molecular oxygen into γ-linolenic acid, forming a hydroperoxide intermediate.

  • Cleavage: Subsequently, the enzyme hydroperoxide lyase (HPL) cleaves the hydroperoxide, yielding shorter-chain aldehydes. Specifically, the cleavage of the hydroperoxide of γ-linolenic acid results in the formation of (Z)-6-Nonenal.[1]

This enzymatic cascade is spatially organized within the plant cell and is activated upon cellular disruption, such as through slicing or crushing, which brings the enzymes into contact with their substrates.[1]

Biosynthesis_of_6_Nonenal sub γ-Linolenic Acid int Hydroperoxide Intermediate sub->int Lipoxygenase (LOX) + O₂ prod (Z)-6-Nonenal int->prod Hydroperoxide Lyase (HPL)

Biosynthesis of (Z)-6-Nonenal from γ-Linolenic Acid.

Experimental Protocols for the Analysis of this compound in Plants

The analysis of volatile compounds like this compound from plant matrices requires sensitive and specific analytical techniques. The most commonly employed method is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Key Experimental Workflow

The following outlines a general protocol for the extraction and quantification of this compound from plant tissue.

Experimental_Workflow sample Plant Tissue Sample (e.g., fruit pulp) homogenize Homogenization (in chilled mortar or blender) sample->homogenize vial Transfer to Headspace Vial + Internal Standard homogenize->vial spme Headspace SPME (e.g., PDMS/DVB fiber) vial->spme Incubation & Extraction gcms GC-MS Analysis spme->gcms Thermal Desorption data Data Processing (Identification & Quantification) gcms->data

General workflow for the analysis of this compound in plants.
Detailed Methodologies

1. Sample Preparation:

  • Collection: Collect fresh plant material and process it immediately to minimize volatile loss.

  • Homogenization: A known weight of the plant tissue (e.g., 1-5 g of fruit pulp) is homogenized, often under chilled conditions to prevent enzymatic degradation of analytes.

  • Internal Standard: For accurate quantification, a suitable internal standard (e.g., a deuterated analog or a compound with similar chemical properties not naturally present in the sample) is added to the homogenized sample.

  • Vial Sealing: The homogenate is transferred to a headspace vial (e.g., 20 mL) and securely sealed with a septum cap.

2. Headspace Solid-Phase Microextraction (HS-SPME):

  • Fiber Selection: A divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) or a polydimethylsiloxane/divinylbenzene (PDMS/DVB) fiber is commonly used for the extraction of volatile aldehydes.

  • Equilibration and Extraction: The vial is incubated at a specific temperature (e.g., 40-60°C) for a set time (e.g., 15-30 minutes) to allow the volatiles to partition into the headspace. The SPME fiber is then exposed to the headspace for a defined period (e.g., 20-40 minutes) to adsorb the analytes.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Desorption: The SPME fiber is withdrawn from the sample vial and immediately inserted into the heated injection port of the GC, where the adsorbed volatiles are thermally desorbed onto the analytical column.

  • Chromatographic Separation: A capillary column (e.g., DB-5ms or HP-INNOWax) is used to separate the individual volatile compounds based on their boiling points and polarity. The oven temperature is programmed to ramp up over time to achieve optimal separation.

  • Mass Spectrometric Detection: As the compounds elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron impact) and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification.

  • Identification and Quantification: Compound identification is confirmed by comparing the obtained mass spectra and retention indices with those of authentic standards and reference libraries (e.g., NIST). Quantification is performed by integrating the peak area of the target analyte and comparing it to the peak area of the internal standard, using a calibration curve generated from standards of known concentrations.

This in-depth guide provides a foundational understanding of this compound in the plant kingdom, offering valuable data and methodologies for researchers and scientists. Further investigation into the specific concentrations of this compound in a wider array of plant species and the elucidation of its potential roles in plant physiology and defense will continue to be areas of active research.

References

An In-depth Technical Guide to the Laboratory Synthesis of 6-Nonenal

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-Nonenal is an organic compound with the chemical formula C₉H₁₆O. It is a volatile aldehyde known for its characteristic aroma, which varies depending on its isomeric form. The (Z)-isomer, or cis-6-Nonenal, is a key component in the aroma of muskmelons and cucumbers, while the (E)-isomer, or trans-6-Nonenal, is associated with off-flavors in dairy products.[1][2][3] This guide provides a detailed overview of various laboratory methods for the synthesis of this compound, targeting researchers and professionals in chemistry and drug development. It includes detailed experimental protocols, comparative data, and visual diagrams of the synthetic pathways.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented below.

PropertyValueReference
Molecular Formula C₉H₁₆O[1][2]
Molar Mass 140.226 g/mol [1]
Appearance Colorless liquid[1][2]
Density 0.841 g/cm³[1]
Boiling Point 62-63 °C at 2 mmHg[1]
Solubility in Water 0.63 g/L[1]
Flash Point 113 °C[1]

Synthesis Method 1: Grignard Reaction followed by Hydrolysis

This classic method involves the formation of a Grignard reagent from a brominated precursor, which then reacts with an orthoformate ester to form an acetal. Subsequent hydrolysis of the acetal yields the desired aldehyde, this compound. This route can be adapted to produce either the (Z) or (E) isomer depending on the stereochemistry of the starting material.[1]

Experimental Protocol

Step 1: Bromination of 5-octen-1-ol

  • To a solution of (Z)-5-octen-1-ol in a suitable solvent such as diethyl ether, add phosphorus tribromide (PBr₃) dropwise at 0 °C.[3]

  • Allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Carefully quench the reaction with water and extract the product with diethyl ether.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain 1-bromo-5-octene.

Step 2: Formation of Grignard Reagent and Reaction with Triethyl Orthoformate

  • In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings.

  • Add a solution of the 1-bromo-5-octene from Step 1 in anhydrous diethyl ether or THF dropwise to initiate the Grignard reaction.[4]

  • Once the Grignard reagent has formed, cool the solution and add triethyl orthoformate dropwise, maintaining a low temperature.[1]

  • After the addition is complete, allow the mixture to warm to room temperature and stir overnight.

Step 3: Hydrolysis to this compound

  • Cool the reaction mixture in an ice bath and slowly add a mild acidic solution (e.g., aqueous ammonium chloride or dilute sulfuric acid) to hydrolyze the acetal.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by vacuum distillation to yield this compound.

Reaction Pathway

G cluster_0 Step 1: Bromination cluster_1 Step 2: Grignard Formation & Acetal Synthesis cluster_2 Step 3: Hydrolysis 5-octen-1-ol 5-octen-1-ol 1-bromo-5-octene 1-bromo-5-octene 5-octen-1-ol->1-bromo-5-octene PBr₃ Grignard_Reagent 5-octenylmagnesium bromide 1-bromo-5-octene->Grignard_Reagent Mg, Ether Acetal_Intermediate This compound diethyl acetal Grignard_Reagent->Acetal_Intermediate Triethyl Orthoformate This compound This compound Acetal_Intermediate->this compound H₃O⁺

Caption: Synthesis of this compound via the Grignard reaction pathway.

Synthesis Method 2: Catalytic Hydrogenation of 6-Nonynal Diethyl Acetal

This stereoselective method is particularly useful for the synthesis of (Z)-6-Nonenal. It involves the partial hydrogenation of an alkyne precursor using a specific catalyst, followed by hydrolysis of the resulting acetal.

Experimental Protocol

Step 1: Synthesis of 6-Nonynal Diethyl Acetal

  • Prepare sodium ethoxide by reacting pure sodium with absolute ethanol.

  • React the sodium ethoxide with the appropriate alkyne precursor to form the sodium acetylide.

  • Add a suitable alkyl halide (e.g., 1-bromo-3-chloropropane) to the acetylide to form the acetal-protected alkyne. (Note: The specific alkyne and halide will depend on the desired carbon chain). For 6-nonynal diethyl acetal, a common route involves the coupling of the Grignard reagent of 3-butynyl tetrahydropyranyl ether with bromopentyne, followed by deprotection and acetal formation.[5]

Step 2: Catalytic Hydrogenation

  • Dissolve the 6-nonynal diethyl acetal in a solvent such as ethanol.

  • Add a catalyst, such as Lindlar's catalyst or P-2 nickel prepared from nickel acetate and sodium borohydride, which favors the formation of the cis-alkene.[6]

  • Hydrogenate the mixture under a hydrogen atmosphere until the theoretical amount of hydrogen is consumed.

Step 3: Acid Hydrolysis

  • After filtration to remove the catalyst, subject the resulting (Z)-6-nonenal diethyl acetal to mild acid hydrolysis (e.g., with dilute aqueous oxalic acid or p-toluenesulfonic acid in methanol).[2][5]

  • Work up the reaction mixture by extraction with an organic solvent.

  • Purify the product by distillation to obtain pure (Z)-6-Nonenal.[2]

Reaction Pathway

G 6-Nonynal_acetal 6-Nonynal diethyl acetal Z_6_Nonenal_acetal (Z)-6-Nonenal diethyl acetal 6-Nonynal_acetal->Z_6_Nonenal_acetal H₂, Lindlar's Catalyst Z_6_Nonenal (Z)-6-Nonenal Z_6_Nonenal_acetal->Z_6_Nonenal H₃O⁺

Caption: Stereoselective synthesis of (Z)-6-Nonenal via catalytic hydrogenation.

Synthesis Method 3: Oxidation of 6-Nonen-1-ol

The oxidation of the corresponding alcohol, 6-nonen-1-ol, is a direct and common method for preparing this compound. The choice of oxidizing agent is crucial to prevent over-oxidation to the carboxylic acid and to preserve the double bond.

Experimental Protocol
  • Dissolve 6-nonen-1-ol (either cis or trans isomer) in a suitable solvent like dichloromethane (DCM).

  • Add a mild oxidizing agent. Pyridinium chlorochromate (PCC) or pyridinium dichromate (PDC) are commonly used for this transformation. Swern oxidation or Dess-Martin periodinane are also effective alternatives that operate under mild conditions.

  • Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

  • Upon completion, filter the mixture through a pad of silica gel or Celite to remove the chromium salts (if using PCC/PDC).

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Evaporate the solvent and purify the resulting this compound by vacuum distillation.

Reaction Pathway

G 6_Nonen_1_ol 6-Nonen-1-ol 6_Nonenal This compound 6_Nonen_1_ol->6_Nonenal PCC, DCM

Caption: Synthesis of this compound by oxidation of 6-Nonen-1-ol.

Quantitative Data Summary

The following table summarizes key quantitative data for the different synthesis methods. Yields are highly dependent on specific reaction conditions and scale.

MethodStarting MaterialKey ReagentsTypical YieldPurity
Grignard Reaction 5-octen-1-olMg, PBr₃, Triethyl orthoformate60-75%>95%
Catalytic Hydrogenation 6-Nonynal diethyl acetalH₂, Lindlar's Catalyst, H₃O⁺70-85%>98% (Z-isomer)
Oxidation 6-Nonen-1-olPCC, DCM80-90%>97%

Note: Yields and purity are approximate and can vary based on experimental execution.

The synthesis of this compound can be achieved through several effective laboratory methods. The choice of method depends on the desired isomeric purity, available starting materials, and required scale. The Grignard reaction offers a versatile route from readily available alcohols. For high stereoselectivity of the (Z)-isomer, catalytic hydrogenation of an alkyne precursor is the preferred method. Finally, the oxidation of 6-nonen-1-ol provides a direct and often high-yielding pathway to the final product. Each method requires careful control of reaction conditions to achieve optimal yield and purity.

References

The Role of 6-Nonenal as a Plant Metabolite: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Nonenal, a C9 aldehyde derived from the oxylipin pathway, is a significant plant metabolite recognized for its contribution to the characteristic aroma of various fruits and vegetables, most notably melons and cucumbers. Beyond its role as a flavor and fragrance compound, emerging research highlights its involvement in plant defense signaling cascades. This technical guide provides a comprehensive overview of the biosynthesis, physiological functions, and signaling role of this compound in plants. Detailed experimental protocols for its extraction, quantification, and functional analysis are presented, alongside quantitative data on its occurrence. Furthermore, signaling and experimental workflow diagrams are provided to facilitate a deeper understanding of its metabolic context and analytical procedures. This document serves as a valuable resource for researchers and professionals in plant science, natural product chemistry, and drug development seeking to explore the multifaceted role of this compound.

Introduction

Plants produce a vast and diverse array of secondary metabolites that are not directly involved in growth and development but are crucial for their interaction with the environment[1]. Among these are volatile organic compounds (VOCs), which play pivotal roles in communication, defense, and as attractants for pollinators. This compound (C₉H₁₆O) is a volatile aldehyde that belongs to the oxylipin family of signaling molecules[2][3][4]. Oxylipins are synthesized from the oxygenation of polyunsaturated fatty acids and are key regulators of various physiological and defense-related processes in plants[2][3][4].

The cis-isomer of this compound is a principal component of the aroma of muskmelon (Cucumis melo)[5][6]. Its presence is not limited to fruits; it is also a component of the green leaf volatiles (GLVs) that are rapidly released upon tissue damage, suggesting a role in plant defense against herbivores and pathogens. This guide will delve into the current understanding of this compound's function as a plant metabolite, with a focus on its biosynthesis, quantitative distribution, and its emerging role in plant signaling networks.

Biosynthesis of this compound

This compound is synthesized via the oxylipin pathway, a metabolic cascade initiated by the oxygenation of polyunsaturated fatty acids. The primary precursor for C9 aldehydes, including this compound, is γ-linolenic acid (18:3 n-6).

The biosynthesis can be summarized in the following key steps:

  • Release of Fatty Acids: Upon cellular damage or in response to specific developmental or environmental cues, γ-linolenic acid is released from galactolipids in the plastid membranes by the action of lipases.

  • Oxygenation by Lipoxygenase (LOX): The released γ-linolenic acid is then oxygenated by a specific 9-lipoxygenase (9-LOX) enzyme. This reaction introduces a hydroperoxy group at the 9th carbon position of the fatty acid, forming 9-hydroperoxy-γ-linolenic acid.

  • Cleavage by Hydroperoxide Lyase (HPL): The unstable hydroperoxide intermediate is rapidly cleaved by a hydroperoxide lyase (HPL) enzyme. This cleavage results in the formation of two shorter-chain molecules: a C9 aldehyde, (Z)-6-nonenal, and a C9 oxo-acid.

This enzymatic cascade is responsible for the rapid production of this compound upon tissue disruption, which is characteristic of the "green" aroma of many plants.

Biosynthesis of (Z)-6-Nonenal cluster_plastid Plastid gamma-Linolenic Acid (in galactolipids) gamma-Linolenic Acid (in galactolipids) gamma-Linolenic Acid (free) gamma-Linolenic Acid (free) gamma-Linolenic Acid (in galactolipids)->gamma-Linolenic Acid (free) Lipase 9-Hydroperoxy-gamma-linolenic acid 9-Hydroperoxy-gamma-linolenic acid gamma-Linolenic Acid (free)->9-Hydroperoxy-gamma-linolenic acid 9-Lipoxygenase (9-LOX) (Z)-6-Nonenal (Z)-6-Nonenal 9-Hydroperoxy-gamma-linolenic acid->(Z)-6-Nonenal Hydroperoxide Lyase (HPL)

Biosynthesis pathway of (Z)-6-nonenal.

Quantitative Data on this compound in Plants

The concentration of this compound can vary significantly depending on the plant species, tissue type, developmental stage, and environmental conditions. The following table summarizes some of the reported quantitative data for this compound in plants.

Plant SpeciesCultivar/VarietyTissueDevelopmental StageConcentration (µg/kg FW)Reference
Cucumis melo L.'Qingxian Yangjiaocui'FruitMaturePresent (relative content)[6]
Cucumis melo L.Inodorus group (honeydew)FruitMatureKey flavor compound[6]
Cucumis melo L.Cantalupensis groupFruitMatureConfirmed presence[7]
Cucumis melo L.Not specifiedFruitNot specified6.86 (Area %)[8]

Note: FW denotes fresh weight. The quantification of volatile compounds is often reported as relative area percentage from chromatographic analysis due to the challenges in obtaining pure standards and the complexity of the plant matrix.

Role of this compound in Plant Signaling and Defense

As a member of the oxylipin family, this compound is implicated in plant defense signaling. Oxylipins, including jasmonic acid and green leaf volatiles, are well-established mediators of plant responses to biotic and abiotic stresses[2][3][4]. While the specific signaling cascade initiated by this compound is an active area of research, its rapid production upon wounding suggests a role as an early signal in the defense response.

Potential roles of this compound in plant signaling include:

  • Direct Defense: Aldehydes can be toxic to certain pathogens and herbivores, providing a direct chemical defense at the site of damage.

  • Elicitor of Defense Responses: this compound may act as an elicitor, a molecule that triggers a broader defense response in the plant. This can involve the activation of defense-related genes and the production of other defensive compounds[9][10][11][12].

  • Inter-plant Communication: As a volatile compound, this compound has the potential to act as an airborne signal, alerting neighboring plants to the presence of a threat and priming their defense systems.

The oxylipin pathway is complex, with crosstalk between different branches. The 9-LOX pathway leading to this compound and the 13-LOX pathway leading to jasmonic acid are interconnected, and their products may act synergistically or antagonistically to fine-tune the plant's response to specific stresses.

Conceptual Oxylipin Signaling in Plant Defense cluster_stimulus Stimulus cluster_biosynthesis Oxylipin Biosynthesis cluster_response Defense Response Wounding / Pathogen Attack Wounding / Pathogen Attack Membrane Lipids Membrane Lipids Wounding / Pathogen Attack->Membrane Lipids 9-LOX Pathway 9-LOX Pathway Membrane Lipids->9-LOX Pathway 13-LOX Pathway 13-LOX Pathway Membrane Lipids->13-LOX Pathway This compound (C9 Aldehyde) This compound (C9 Aldehyde) 9-LOX Pathway->this compound (C9 Aldehyde) Jasmonic Acid Jasmonic Acid 13-LOX Pathway->Jasmonic Acid Gene Expression Changes Gene Expression Changes This compound (C9 Aldehyde)->Gene Expression Changes Jasmonic Acid->Gene Expression Changes Production of Defensive Compounds Production of Defensive Compounds Gene Expression Changes->Production of Defensive Compounds Systemic Acquired Resistance Systemic Acquired Resistance Gene Expression Changes->Systemic Acquired Resistance

Conceptual overview of oxylipin signaling in plant defense.

Experimental Protocols

Extraction and Quantification of this compound by Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

This method is widely used for the analysis of volatile compounds from plant tissues due to its sensitivity, speed, and solvent-free nature.

Materials and Reagents:

  • Plant tissue (e.g., fruit flesh, leaves)

  • 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

  • Solid-phase microextraction (SPME) fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • Sodium chloride (NaCl)

  • Internal standard (e.g., 2-octanone)

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

Procedure:

  • Sample Preparation:

    • Homogenize a known weight of fresh plant tissue (e.g., 2 g) in a suitable buffer or deionized water.

    • Transfer the homogenate to a 20 mL headspace vial.

    • Add a saturated NaCl solution to inhibit enzymatic activity and enhance the release of volatiles into the headspace.

    • Add a known amount of the internal standard.

    • Immediately seal the vial with the screw cap.

  • HS-SPME Extraction:

    • Place the vial in a heating block or water bath at a controlled temperature (e.g., 40-60 °C).

    • Incubate for a defined period (e.g., 15-30 minutes) to allow for equilibration of volatiles in the headspace.

    • Expose the SPME fiber to the headspace of the vial for a specific extraction time (e.g., 30-60 minutes) with gentle agitation.

  • GC-MS Analysis:

    • Retract the fiber and immediately insert it into the heated injection port of the GC-MS.

    • Thermally desorb the analytes from the fiber onto the GC column.

    • Separate the volatile compounds on a suitable capillary column (e.g., DB-5ms).

    • Use a temperature program to elute the compounds based on their boiling points.

    • Identify this compound based on its retention time and mass spectrum by comparison with authentic standards and mass spectral libraries (e.g., NIST).

    • Quantify the amount of this compound by comparing its peak area to that of the internal standard.

HS-SPME-GC-MS Workflow for this compound Analysis Plant Tissue Sample Plant Tissue Sample Homogenization Homogenization Plant Tissue Sample->Homogenization Headspace Vial Sample in Vial + NaCl + Internal Standard Homogenization->Headspace Vial HS-SPME Extraction Headspace Extraction (Heating and Agitation) Headspace Vial->HS-SPME Extraction GC-MS Analysis GC-MS Injection (Thermal Desorption) HS-SPME Extraction->GC-MS Analysis Data Analysis Data Analysis GC-MS Analysis->Data Analysis Identification and Quantification

Workflow for the analysis of this compound in plant tissues.

Conclusion

This compound is a multifaceted plant metabolite with a well-established role in flavor and aroma, and an emerging significance in plant defense signaling. Its biosynthesis via the 9-LOX pathway highlights its connection to the broader oxylipin network, which is central to plant responses to environmental stimuli. While quantitative data on this compound is still somewhat limited, the analytical methods for its detection are well-developed. Future research should focus on elucidating the specific signaling pathways triggered by this compound, identifying its protein targets, and further quantifying its dynamic changes in response to a wider range of biotic and abiotic stresses. A deeper understanding of the role of this compound and other C9 aldehydes will not only advance our knowledge of plant biology but may also provide new avenues for crop improvement and the development of novel, plant-derived bioactive compounds.

References

The Sensory and Analytical Profile of 6-Nonenal: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the sensory perception, odor profile, and analytical methodologies for 6-Nonenal. It is designed to be a comprehensive resource for researchers, scientists, and professionals in the field of drug development and sensory science.

Introduction to this compound

This compound (C₉H₁₆O) is an unsaturated aldehyde that exists as two geometric isomers: (Z)-6-Nonenal (cis) and (E)-6-Nonenal (trans). These isomers possess distinct sensory properties and play significant roles in the aroma profiles of various natural products and as off-flavors in others. The cis-isomer is a key component of muskmelon and cucumber aroma, while the trans-isomer is associated with off-flavors in dairy products.[1][2]

Sensory Perception and Odor Profile

The sensory characteristics of this compound are highly dependent on its isomeric form. The odor is generally described as powerful and fresh, with fruity and green nuances.

(Z)-6-Nonenal (cis-isomer) is predominantly associated with fresh, green, and melon-like aromas.[2][3] Specific descriptors include:

  • Cucumber[2]

  • Melon, particularly cantaloupe and watermelon[2][3]

  • Citrus[2]

  • Green and waxy[4]

  • Violet leaf and orris nuances[4]

(E)-6-Nonenal (trans-isomer) contributes to different, often less desirable, aroma profiles. It is notably recognized as an off-flavor component in foam spray-dried milks.[1]

A summary of the reported odor descriptors is presented below:

IsomerOdor Descriptors
(Z)-6-Nonenal Melon, Cucumber, Watermelon, Citrus, Green, Waxy, Fruity, Violet Leaf
(E)-6-Nonenal Off-flavor in milk, Male goat odor

Quantitative Sensory and Physicochemical Data

The potency of an odorant is quantified by its odor detection threshold (ODT), which is the minimum concentration perceivable by the human sense of smell.[5] The physicochemical properties of this compound are also crucial for its analysis and understanding its behavior in different matrices.

Table 1: Odor Detection Thresholds of this compound
IsomerMediumThreshold (ppb)Reference
(Z)-6-NonenalNot Specified0.02Leffingwell & Associates

Note: Odor thresholds can vary depending on the medium (e.g., air, water) and the methodology used for determination.[6]

Table 2: Physicochemical Properties of this compound
Property(Z)-6-Nonenal(E)-6-Nonenal
Molecular Formula C₉H₁₆OC₉H₁₆O
Molecular Weight 140.22 g/mol 140.22 g/mol
Appearance Colorless liquidColorless to pale yellow liquid
Boiling Point 87°C (at 19 mmHg)194-195°C (at 760 mmHg) (est.)
Density 0.841 g/mLNot available
Solubility in Water 0.63 g/L204.9 mg/L (est.)
Flash Point 113°C65.10°C (est.)

(Sources:[1][2][7][8])

Experimental Protocols

The analysis of this compound involves both sensory and instrumental techniques to understand its odor contribution and to quantify its presence in a sample.

Sensory Analysis: Gas Chromatography-Olfactometry (GC-O)

GC-O is a technique that combines the separation power of gas chromatography with human sensory detection.[3]

Methodology:

  • Sample Preparation: Volatiles from the sample matrix (e.g., fruit puree, beverage) are extracted using methods such as Headspace Solid-Phase Microextraction (HS-SPME) or Liquid-Liquid Extraction (LLE).[9][10] For fruit samples, homogenization followed by HS-SPME is a common approach.[11]

  • Gas Chromatography: The extracted volatiles are injected into a GC equipped with a column suitable for flavor compounds (e.g., DB-5MS). The oven temperature is programmed to separate the compounds based on their boiling points and polarities.

  • Olfactometry: The column effluent is split between a chemical detector (e.g., Mass Spectrometer) and a sniffing port. Trained sensory panelists sniff the effluent at the port and record the odor descriptors and intensity of the eluting compounds at specific retention times.

  • Data Analysis: The results from the sensory panel are compiled to create an aromagram, which illustrates the odor-active regions of the chromatogram.

GCO_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-O Analysis Sample Fruit Sample Homogenization Homogenization Sample->Homogenization SPME HS-SPME Homogenization->SPME GC Gas Chromatograph SPME->GC Splitter Effluent Splitter GC->Splitter MS Mass Spectrometer Splitter->MS Chemical ID SniffingPort Sniffing Port Splitter->SniffingPort Odor Detection Panelist Sensory Panelist SniffingPort->Panelist

GC-O Experimental Workflow for Sensory Analysis.
Quantitative Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used for the identification and quantification of this compound.

Methodology:

  • Sample Preparation and Extraction: Similar to GC-O, HS-SPME or LLE can be used. For quantification, an internal standard is added to the sample prior to extraction.[10][11]

  • Derivatization (Optional but Recommended for Aldehydes): To improve chromatographic performance and sensitivity, aldehydes can be derivatized. A common reagent is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), which forms stable oximes.[12]

  • GC-MS Analysis: The extract (or derivatized extract) is injected into the GC-MS. The mass spectrometer is operated in selected ion monitoring (SIM) mode for higher sensitivity and selectivity in quantification.

  • Quantification: A calibration curve is generated using standards of known concentrations of this compound. The concentration in the sample is determined by comparing the peak area of the analyte to that of the internal standard and referencing the calibration curve.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Sample Matrix InternalStd Add Internal Standard Sample->InternalStd Extraction Extraction (e.g., SPME) InternalStd->Extraction Derivatization Derivatization (e.g., with PFBHA) Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS DataProcessing Data Processing (Peak Integration) GCMS->DataProcessing Quantification Quantification (Calibration Curve) DataProcessing->Quantification

GC-MS Workflow for Quantitative Analysis of this compound.

Biological Pathways

Biosynthesis of (Z)-6-Nonenal

(Z)-6-Nonenal is biosynthesized in plants from polyunsaturated fatty acids through the lipoxygenase (LOX) pathway. The precursor for this compound is γ-linolenic acid.[1]

Biosynthesis_Pathway Precursor γ-Linolenic Acid Intermediate Hydroperoxide Intermediate Precursor->Intermediate Lipoxygenase (LOX) Product (Z)-6-Nonenal Intermediate->Product Hydroperoxide Lyase (HPL)

Biosynthesis pathway of (Z)-6-Nonenal.
Olfactory Signal Transduction for Aldehyde Perception

The perception of aldehydes like this compound begins with the interaction of the odorant molecule with an olfactory receptor (OR) in the nasal epithelium. This triggers a G-protein-coupled signaling cascade. The rodent olfactory receptor OR-I7 (also known as Olfr2) has been identified as a receptor for aliphatic aldehydes.[13][14]

The binding of an aldehyde to an OR activates the G-protein Gαolf, which in turn stimulates adenylyl cyclase type III (ACIII) to produce cyclic AMP (cAMP). The increase in intracellular cAMP opens cyclic nucleotide-gated (CNG) ion channels, leading to an influx of cations (Na⁺ and Ca²⁺) and depolarization of the olfactory sensory neuron. This electrical signal is then transmitted to the olfactory bulb in the brain.

Olfactory_Signaling Odorant This compound OR Olfactory Receptor (e.g., OR-I7) Odorant->OR binds G_protein Gαolf (activated) OR->G_protein activates AC Adenylyl Cyclase III (activated) G_protein->AC activates cAMP cAMP (increased) AC->cAMP produces CNG CNG Ion Channel (opens) cAMP->CNG activates Depolarization Neuron Depolarization (Signal to Brain) CNG->Depolarization leads to

Olfactory signal transduction pathway for aldehydes.

Conclusion

This compound is a potent aroma compound with distinct sensory profiles for its cis and trans isomers. Understanding its sensory perception and having robust analytical methods for its quantification are essential for food science, flavor chemistry, and potentially for diagnostics where volatile organic compounds are relevant. The methodologies and data presented in this guide provide a solid foundation for researchers and professionals working with this important aldehyde.

References

Discovery and history of 6-Nonenal research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery and History of 6-Nonenal Research

Introduction

This compound is an organic compound, a monounsaturated fatty aldehyde with the chemical formula C₉H₁₆O.[1][2] It exists as two geometric isomers: cis- (or Z-) and trans- (or E-).[1] The cis-isomer, (Z)-non-6-enal, is particularly recognized for its potent aroma, being a principal component in the characteristic scent of muskmelon and cucumber.[1][3][4] Conversely, the trans-isomer is often associated with off-flavors, such as those found in foam spray-dried milk.[1] As a member of the "green leaf volatiles" (GLVs), this compound is part of a class of compounds released by plants upon tissue damage, playing a role in signaling and defense.[5] This guide provides a comprehensive overview of the discovery, history, and scientific investigation of this compound, tailored for researchers, scientists, and professionals in drug development.

Discovery and Initial Characterization

Chemical and Physical Properties

This compound is a colorless liquid with distinct properties depending on its isomeric form.[1][3] The data available for its isomers are summarized below for clear comparison.

Property(Z)-6-Nonenal(E)-6-NonenalReference
IUPAC Name (Z)-non-6-enal(E)-non-6-enal[2][6]
CAS Number 2277-19-22277-20-5[1]
Molecular Formula C₉H₁₆OC₉H₁₆O[1]
Molar Mass 140.226 g·mol⁻¹140.22 g·mol⁻¹[1][6]
Appearance Colorless liquid-[3]
Density 0.841 g/cm³-[1]
Boiling Point 62-63 °C at 2 mmHg-[1]
Solubility in Water 0.63 g/L-[1]
Flash Point 113 °C-[3]
Odor Profile Green, cucumber, melon, cantaloupe, waxyOff-flavor in milk foams[1][7]

Biosynthesis and Natural Occurrence

This compound is naturally produced in plants through the lipoxygenase (LOX) pathway. This biochemical cascade is typically initiated in response to cell damage, leading to the release of volatile aldehydes and alcohols.

Natural Sources
  • Muskmelon (Cucumis melo) : The cis-isomer is a primary component of its aroma.[1]

  • Cucumber (Cucumis sativus) : A key contributor to its fresh, green scent.[3][4]

  • Other Sources : It has also been reported in Artemisia capillaris, some fish, and the pepino dulce fruit.[2][3]

Biosynthesis Pathway

The biosynthesis is thought to originate from γ-linolenic acid, an omega-6 fatty acid.[1] The process involves two key enzymatic steps:

  • Lipoxygenase (LOX) : This enzyme catalyzes the conversion of alkene groups in the fatty acid into hydroperoxides.[1]

  • Hydroperoxide Lyase (HPL) : This enzyme then cleaves the hydroperoxides to form the corresponding aldehydes, including this compound.[1]

This pathway explains why the characteristic odor of fruits like muskmelon intensifies significantly when the fruit is cut or damaged and exposed to air, as this triggers the rapid enzymatic formation of these volatile compounds.[1]

G gamma_linolenic γ-Linolenic Acid hydroperoxide Lipid Hydroperoxide gamma_linolenic->hydroperoxide Lipoxygenase (LOX) (+ O2) nonenal cis-6-Nonenal hydroperoxide->nonenal Hydroperoxide Lyase (HPL)

Biosynthesis of cis-6-Nonenal from γ-Linolenic Acid.

Experimental Protocols

Laboratory Synthesis

Several methods for the laboratory synthesis of this compound have been developed.

Method 1: Grignard Reagent Approach [1] This method can be adapted to produce either the cis- or trans-isomer.

  • Bromination : Start with 5-octene-1-ol and brominate it.

  • Grignard Formation : Prepare the corresponding Grignard reagent from the brominated compound.

  • Reaction : Treat triethyl orthoformate with the prepared Grignard reagent.

  • Hydrolysis : Hydrolyze the product to yield this compound.

G cluster_0 Synthesis via Grignard Reagent A 5-octene-1-ol B Brominated Intermediate A->B Bromination C Grignard Reagent B->C Mg E Intermediate Product C->E Reaction D Triethyl Orthoformate D->E F This compound E->F Hydrolysis

Workflow for the laboratory synthesis of this compound.

Method 2: Catalytic Hydrogenation Approach (for cis-isomer) [3] This route is specific for synthesizing (Z)-6-Nonenal.

  • Acetal Preparation : React 6-nonynal with sodium ethanolate to form 6-nonynal diethyl acetal.

  • Catalytic Hydrogenation : Subject the acetal to catalytic hydrogenation (e.g., using a platinum catalyst) to selectively reduce the alkyne to a cis-alkene.

  • Acid Hydrolysis : Treat the resulting product with acid to hydrolyze the acetal, yielding cis-6-Nonenal.[3]

Extraction and Analysis from Natural Sources

The standard method for analyzing volatile compounds like this compound from biological samples involves Headspace Solid-Phase Microextraction (SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS).

  • Sample Preparation : Homogenize the plant or fruit tissue in a sealed vial. For instance, leaf disks can be wounded to stimulate the release of volatiles.[8]

  • Volatile Extraction (SPME) : Expose an SPME fiber (e.g., coated with DVB/CAR/PDMS) to the headspace of the vial for a defined period (e.g., 30 minutes) at a controlled temperature to adsorb the volatile compounds.

  • Desorption and Analysis (GC-MS) : Insert the fiber into the heated injection port of a gas chromatograph. The adsorbed volatiles are desorbed and separated on a capillary column.

  • Identification : The mass spectrometer fragments the eluted compounds, and the resulting mass spectra are compared against libraries (e.g., NIST) to identify this compound and other compounds.

Role in Plant Signaling and Defense

This compound is classified as a Green Leaf Volatile (GLV), a group of C6 and C9 aldehydes and alcohols released by plants upon mechanical damage or herbivore attack.[5] These molecules act as airborne signals in plant defense.

  • Intra-plant Signaling : GLVs can travel within the plant to prime undamaged tissues for a more rapid and robust defense response.

  • Inter-plant Signaling : Volatiles like this compound can be perceived by neighboring plants, inducing defense gene expression and preparing them for potential threats.[9][10]

  • Insect Interaction : These compounds are crucial in mediating plant-insect interactions, acting as attractants for beneficial insects (e.g., predators of herbivores) or as repellents for pests.[5]

The release of this compound is part of a broader defense cascade that often involves other signaling pathways, such as those mediated by jasmonic acid and salicylic acid, which are central to plant immunity.[11][12]

G stress Herbivore Attack / Mechanical Damage membrane Membrane Lipid (γ-Linolenic Acid) stress->membrane release Release of this compound (GLV) into atmosphere membrane->release LOX/HPL Pathway plant_response Induction of Defense Genes (e.g., via Jasmonic Acid Pathway) release->plant_response Intra-plant Signal neighbor_plant Neighboring Plant Perception release->neighbor_plant Inter-plant Signal insect Insect Interaction (Attraction/Repulsion) release->insect Ecological Signal

Role of this compound in Plant Defense Signaling.

Conclusion

Since its initial identification as a key aroma compound and later as a plant-derived signaling molecule, this compound has been a subject of interest in fields ranging from food science to chemical ecology. The cis-isomer is celebrated for its desirable fruity and green notes, making it a valuable ingredient in the flavor and fragrance industry.[7] Simultaneously, its role as a green leaf volatile highlights its ecological significance in mediating plant defense responses. Future research may further elucidate its specific interactions with insect receptors, its potential antimicrobial properties, and its precise role within the complex network of plant defense signaling pathways.

References

A Comprehensive Technical Guide to 6-Nonenal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this document provides an in-depth overview of 6-Nonenal, a significant aldehyde in flavor and fragrance chemistry, with potential applications in various scientific fields. This guide details its chemical identity, physicochemical properties, synthesis, and natural biosynthesis.

Chemical Identity and Molecular Structure

This compound is an organic compound with the molecular formula C9H16O.[1][2][3] It exists as two geometric isomers, cis-(Z) and trans-(E), which differ in their biological and sensory properties. The cis-isomer is a key component in the aroma of muskmelons, while the trans-isomer is associated with off-flavors in milk foams and is considered a possible polypropylene odorant.[1]

IsomerCAS NumberMolecular Formula
cis-(Z)-6-Nonenal2277-19-2C9H16O
trans-(E)-6-Nonenal2277-20-5C9H16O
Unspecified mixture6728-35-4C9H16O

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference
Molecular Weight 140.226 g/mol [1]
Appearance Colorless liquid[1][2]
Density 0.841 g/cm³[1][4]
Boiling Point 62 to 63 °C at 2 mmHg; 87 °C at 19 mmHg[1][4]
Flash Point 113 °C[1]
Solubility in Water 0.63 g/L[1]
Solubility in Alcohol Soluble[4]
Refractive Index n20/D 1.442[4]

Natural Biosynthesis

In nature, cis-6-Nonenal is biosynthesized from γ-linolenic acid. This process is catalyzed by the enzyme lipoxygenase, which converts alkene groups into hydroperoxides. Subsequently, hydroperoxide lyase cleaves these intermediates to form the corresponding cis-aldehydes.[1] This enzymatic pathway is responsible for the characteristic aroma of muskmelons, which intensifies upon cell lysis and exposure to air due to the rapid formation of hydroperoxides.[1]

G Biosynthesis of cis-6-Nonenal gamma_linolenic_acid γ-Linolenic Acid hydroperoxide Hydroperoxide Intermediate gamma_linolenic_acid->hydroperoxide Lipoxygenase cis_6_nonenal cis-6-Nonenal hydroperoxide->cis_6_nonenal Hydroperoxide Lyase

Caption: Biosynthetic pathway of cis-6-Nonenal from γ-linolenic acid.

Laboratory Synthesis

Two primary laboratory methods for the synthesis of this compound isomers have been described.

Synthesis of Geometric Isomers via Grignard Reagent

This method allows for the preparation of either the cis or trans isomer. The synthesis begins with the bromination of 5-octene-1-ol, followed by the formation of the corresponding Grignard reagent. This organometallic compound is then reacted with triethyl orthoformate and subsequently hydrolyzed to yield this compound.[1]

G Laboratory Synthesis of this compound via Grignard Reagent octenol 5-Octene-1-ol bromoalkane Brominated Intermediate octenol->bromoalkane Bromination grignard Grignard Reagent bromoalkane->grignard Mg adduct Acetal Adduct grignard->adduct orthoformate Triethyl Orthoformate orthoformate->adduct nonenal This compound adduct->nonenal Hydrolysis

Caption: Synthesis of this compound using a Grignard reagent.

Synthesis of cis-6-Nonenal via Catalytic Hydrogenation

A specific method for synthesizing the cis-isomer involves the catalytic hydrogenation of 6-nonynal diethyl acetal, typically using a platinum catalyst. The starting alkyne is obtained from the reaction of sodium ethanolate with the appropriate alkyne. The resulting acetal is then subjected to acid hydrolysis to yield the final product, cis-6-Nonenal.[2]

G Synthesis of cis-6-Nonenal via Catalytic Hydrogenation alkyne 6-Nonynal Precursor acetal 6-Nonynal Diethyl Acetal alkyne->acetal Sodium Ethanoate hydrogenated_acetal cis-6-Nonenal Diethyl Acetal acetal->hydrogenated_acetal Catalytic Hydrogenation (e.g., Pt) cis_nonenal cis-6-Nonenal hydrogenated_acetal->cis_nonenal Acid Hydrolysis

Caption: Synthesis of cis-6-Nonenal through catalytic hydrogenation.

Applications and Biological Significance

cis-6-Nonenal is widely used in the flavor and fragrance industry to impart fruity and aqueous notes, particularly those of cucumber and melon.[2] It is also utilized to add a fresh, aqueous facet to violet leaf accords in perfumes.[2] In the food industry, it is recognized as a flavoring agent.[5]

While direct involvement of this compound in specific signaling pathways in drug development is not well-documented, other unsaturated aldehydes, such as 4-hydroxy-2-nonenal, are known to be involved in signaling processes related to oxidative stress.[6] Further research may elucidate potential biological roles for this compound.

Experimental Protocols

For the analysis of related compounds, such as 2-nonenal, biosensor-based methods have been developed. One such method utilizes NAD(P)H-dependent enzymes, where the enzymatic reaction with the aldehyde can be monitored by measuring the fluorescence of NAD(P)H.[7] Similar principles could potentially be adapted for the detection and quantification of this compound.

References

An In-depth Technical Guide to cis-6-Nonenal: Physical, Chemical, and Biological Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of cis-6-nonenal, a C9 unsaturated aldehyde. It is intended to be a valuable resource for researchers, scientists, and professionals in drug development. This document details the compound's key characteristics, including its role as a significant flavor and fragrance component, its natural occurrence, and its biosynthesis. Furthermore, it outlines detailed experimental protocols for its synthesis and analysis, and explores its toxicological profile and potential biological activities. While specific signaling pathways directly involving cis-6-nonenal are not extensively documented, this guide discusses the broader context of unsaturated aldehyde bioactivity and proposes a putative signaling pathway based on the known reactivity of this class of compounds. All quantitative data are presented in structured tables for ease of reference, and key processes are visualized using diagrams.

Introduction

Cis-6-Nonenal, also known as (Z)-6-nonenal, is an organic compound that belongs to the class of unsaturated aldehydes. It is a key aroma constituent in a variety of fruits and vegetables, most notably melons and cucumbers, where it contributes to their characteristic fresh, green, and waxy scent.[1][2] Beyond its role in the flavor and fragrance industry, the biological activity of unsaturated aldehydes as a class, primarily as products of lipid peroxidation, has garnered significant interest in the biomedical field. This guide aims to provide a detailed technical resource on cis-6-nonenal, covering its fundamental properties, synthesis, analysis, and biological context.

Physical and Chemical Properties

Cis-6-nonenal is a colorless liquid with a potent odor.[3] Its physical and chemical properties are summarized in the tables below. It is important to note that some reported values, such as boiling point, can vary depending on the experimental conditions, particularly the pressure.

Table 1: General and Physical Properties of cis-6-Nonenal
PropertyValueReference(s)
Molecular Formula C₉H₁₆O[3]
Molecular Weight 140.22 g/mol [1]
Appearance Colorless liquid[3]
Odor Powerful fresh citrus, cucumber, melon[2]
Boiling Point 62-63 °C at 2 mmHg; 87 °C at 19 mmHg[3]
Density 0.841 g/cm³ at 25 °C[3]
Solubility Insoluble in water; Soluble in alcohol[1]
Flash Point 113 °C (closed cup)[3]
Table 2: Spectroscopic and Chromatographic Data of cis-6-Nonenal
Data TypeKey Features/ValuesReference(s)
¹H-NMR Spectral data available in chemical databases.
¹³C-NMR Spectral data available in chemical databases.[4]
Mass Spectrometry Molecular Ion (M⁺): m/z 140. Key fragments result from α-cleavage and McLafferty rearrangement.[5][6]
Gas Chromatography Amenable to analysis by GC-MS, often with headspace solid-phase microextraction (HS-SPME) for sample preparation.[7]

Synthesis and Biosynthesis

Laboratory Synthesis

The stereoselective synthesis of cis-6-nonenal can be achieved through various organic chemistry methodologies. The Wittig reaction and the oxidation of the corresponding alcohol are common strategies.

Experimental Protocol: Synthesis of cis-6-Nonenal via Wittig Reaction and Swern Oxidation

This two-step synthesis involves the creation of the cis-alkene via a Wittig reaction, followed by the oxidation of the resulting alcohol to the aldehyde.

Step 1: Synthesis of cis-6-Nonen-1-ol via Wittig Reaction

  • Materials: 1-bromopropane, triphenylphosphine, a strong base (e.g., n-butyllithium), 5-(tetrahydro-2H-pyran-2-yloxy)pentanal, anhydrous tetrahydrofuran (THF), diethyl ether, saturated aqueous ammonium chloride, magnesium sulfate.

  • Procedure:

    • Prepare the phosphonium ylide by reacting 1-bromopropane with triphenylphosphine to form the phosphonium salt, followed by deprotonation with a strong base like n-butyllithium in anhydrous THF at low temperature (e.g., -78 °C).

    • To the resulting ylide solution, add a solution of 5-(tetrahydro-2H-pyran-2-yloxy)pentanal in anhydrous THF dropwise at -78 °C.

    • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

    • Extract the product with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Remove the THP protecting group under acidic conditions (e.g., acetic acid in THF/water) to yield cis-6-nonen-1-ol.

    • Purify the product by flash column chromatography.

Step 2: Swern Oxidation of cis-6-Nonen-1-ol to cis-6-Nonenal [8][9][10][11]

  • Materials: Oxalyl chloride, dimethyl sulfoxide (DMSO), triethylamine (TEA), cis-6-nonen-1-ol, anhydrous dichloromethane (DCM).

  • Procedure:

    • In a flask under an inert atmosphere, dissolve oxalyl chloride in anhydrous DCM and cool to -78 °C.

    • Slowly add a solution of DMSO in anhydrous DCM to the cooled oxalyl chloride solution.

    • After stirring for a short period, add a solution of cis-6-nonen-1-ol in anhydrous DCM dropwise.

    • Continue stirring at -78 °C for a specified time, then add triethylamine to the reaction mixture.

    • Allow the reaction to warm to room temperature.

    • Quench the reaction with water and extract the product with DCM.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting cis-6-nonenal by flash column chromatography.

Biosynthesis

In nature, cis-6-nonenal is biosynthesized from polyunsaturated fatty acids through an enzymatic cascade.[3] The primary precursor is γ-linolenic acid. A lipoxygenase enzyme catalyzes the introduction of a hydroperoxide group, which is then cleaved by a hydroperoxide lyase to form the corresponding cis-aldehyde.[3] This process is responsible for the rapid development of the characteristic melon aroma when the fruit is cut and exposed to air.[3]

G gamma_linolenic_acid γ-Linolenic Acid hydroperoxide Lipid Hydroperoxide gamma_linolenic_acid->hydroperoxide O₂ cis_6_nonenal cis-6-Nonenal hydroperoxide->cis_6_nonenal lipoxygenase Lipoxygenase lipoxygenase->hydroperoxide hpl Hydroperoxide Lyase hpl->cis_6_nonenal

Biosynthesis of cis-6-Nonenal.

Analytical Methods

The analysis of cis-6-nonenal, particularly in complex matrices like food and biological samples, is typically performed using gas chromatography coupled with mass spectrometry (GC-MS). Due to its volatility, headspace solid-phase microextraction (HS-SPME) is a common and effective sample preparation technique.

Experimental Protocol: HS-SPME-GC-MS Analysis of cis-6-Nonenal [12][13]

  • Sample Preparation (HS-SPME):

    • A known amount of the sample (e.g., fruit puree, biological fluid) is placed in a headspace vial.

    • An internal standard may be added for quantification.

    • The vial is sealed and incubated at a specific temperature (e.g., 60°C) for a set time to allow volatile compounds to partition into the headspace.

    • An SPME fiber (e.g., DVB/CAR/PDMS) is exposed to the headspace for a defined period to adsorb the analytes.

  • GC-MS Analysis:

    • The SPME fiber is desorbed in the hot injection port of the gas chromatograph.

    • Gas Chromatograph (GC) Conditions:

      • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

      • Carrier Gas: Helium at a constant flow rate.

      • Oven Temperature Program: A suitable temperature gradient is used to separate the volatile compounds. For example, start at 40°C, hold for 2 minutes, then ramp to 250°C at 5°C/minute.

    • Mass Spectrometer (MS) Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 40 to 300.

      • Identification: Compounds are identified by comparing their mass spectra and retention times with those of authentic standards and by matching against mass spectral libraries (e.g., NIST).

Biological Activity and Toxicology

Toxicology

The toxicological profile of cis-6-nonenal has been evaluated, and it is generally considered to have low toxicity upon ingestion and skin contact, though it can be a skin irritant.[14] It is not expected to be genotoxic.[1] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has concluded that there is "no safety concern at current levels of intake when used as a flavouring agent".[15]

Biological Activity and Potential Signaling Pathways

While specific signaling pathways directly modulated by cis-6-nonenal in a drug development context are not well-defined in the scientific literature, its chemical nature as an α,β-unsaturated aldehyde provides insights into its potential biological activities. Unsaturated aldehydes are known products of lipid peroxidation and can act as signaling molecules, often through their reactivity with nucleophilic cellular components.

General Reactivity of Unsaturated Aldehydes:

Unsaturated aldehydes are electrophilic and can react with cellular nucleophiles, such as the thiol groups of cysteine residues in proteins and glutathione. This reactivity can lead to the formation of covalent adducts, which can alter protein function and cellular signaling.

Putative Signaling Pathway for Unsaturated Aldehydes:

The interaction of unsaturated aldehydes with cellular systems can trigger a variety of responses, including the activation of stress-response pathways. A generalized schematic of a potential signaling cascade initiated by an unsaturated aldehyde like cis-6-nonenal is presented below. This is a hypothetical pathway based on the known reactivity of this class of compounds and should be interpreted with caution in the specific context of cis-6-nonenal.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular cis_6_nonenal cis-6-Nonenal receptor Olfactory Receptor (in sensory neurons) or other membrane proteins cis_6_nonenal->receptor protein_adducts Protein Adduct Formation (e.g., with Keap1) cis_6_nonenal->protein_adducts Covalent modification g_protein G-protein activation receptor->g_protein second_messenger Second Messenger Cascade (e.g., cAMP, IP₃) g_protein->second_messenger cellular_response Cellular Response (e.g., odor perception, stress response) second_messenger->cellular_response nrf2 Nrf2 Activation protein_adducts->nrf2 are Antioxidant Response Element (ARE) nrf2->are gene_expression Gene Expression (e.g., antioxidant enzymes) are->gene_expression gene_expression->cellular_response

Putative Signaling Pathways for cis-6-Nonenal.

In the context of its well-established role as an odorant, cis-6-nonenal interacts with olfactory receptors in the nasal epithelium, initiating a G-protein coupled receptor cascade that leads to the perception of its characteristic aroma.[16][17][18]

Conclusion

Cis-6-nonenal is a C9 unsaturated aldehyde with significant importance in the flavor and fragrance industry. Its physical and chemical properties are well-characterized, and methods for its synthesis and analysis are established. While its direct involvement in specific signaling pathways relevant to drug development is not yet fully elucidated, its nature as an unsaturated aldehyde suggests potential for interaction with cellular nucleophiles and modulation of stress-response pathways. Further research is warranted to explore the specific biological activities of cis-6-nonenal beyond its sensory properties, which may reveal novel therapeutic or toxicological implications. This guide provides a foundational resource for scientists and researchers interested in further investigating this intriguing molecule.

References

The Occurrence of 6-Nonenal in Food and Beverages: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Nonenal is a volatile unsaturated aldehyde that significantly influences the flavor and aroma profiles of a wide array of food and beverage products. It exists in two isomeric forms, (Z)-6-nonenal (cis) and (E)-6-nonenal (trans), each contributing distinct sensory characteristics. The cis-isomer is often associated with fresh, green, and melon-like aromas, making it a key component of the desirable flavor of fruits like muskmelon and cucumber.[1][2] Conversely, the trans-isomer is frequently linked to off-flavors, described as stale, cardboard-like, or fatty, particularly in aged beer and dairy products.[1][2] The formation of this compound in food and beverages is primarily a result of the enzymatic or auto-oxidative degradation of polyunsaturated fatty acids, particularly linoleic and γ-linolenic acids.[1] Understanding the occurrence, formation pathways, and analytical methodologies for this compound is crucial for quality control in the food and beverage industry and for researchers studying flavor chemistry and lipid oxidation. This guide provides a comprehensive overview of this compound in various food matrices, details of its formation, and protocols for its analysis.

Introduction

This compound (C₉H₁₆O) is a C9 aldehyde that plays a dual role in the sensory perception of food and beverages. Its isomeric form dictates its desirability, with (Z)-6-nonenal contributing to pleasant, fresh aromas and (E)-6-nonenal often being a marker for flavor deterioration.[1][2] The presence and concentration of these isomers are influenced by factors such as the food matrix composition, processing methods, and storage conditions. This guide aims to provide a technical overview for researchers and professionals in food science and drug development, summarizing the current knowledge on the occurrence, formation, and analysis of this compound.

Occurrence of this compound in Food and Beverages

This compound has been identified in a variety of food and beverage products. The concentration and isomeric form can vary significantly, impacting the final sensory profile.

Fruits and Vegetables

(Z)-6-nonenal is a characteristic aroma compound in several fresh fruits, most notably muskmelon and watermelon.[3][4][5] Its aroma is described as green, melon-like, and cucumber-like.[6] The concentration of (Z)-6-nonenal can increase significantly when the fruit tissue is disrupted, as this initiates enzymatic processes that lead to its formation.[1]

Dairy Products

(E)-6-nonenal is often cited as a contributor to off-flavors in dairy products, particularly in dried milk products like nonfat dry milk.[7][8] Its presence is associated with a "stale" or "cardboard-like" flavor that develops during storage as a result of lipid oxidation.[1][2]

Meat and Poultry

Both isomers of this compound have been identified in meat products, where they contribute to the overall flavor profile. The formation of these aldehydes in meat is a result of the breakdown of polyunsaturated fatty acids during cooking and storage.

Beverages

In the context of alcoholic beverages, particularly beer, (E)-6-nonenal is a well-known off-flavor compound associated with aging.[9] Its presence imparts a "papery" or "cardboard" taste to the beer, which is a sign of staling due to oxidation.[10][11][12]

Quantitative Data

The following tables summarize the available quantitative data for this compound in various food and beverage products. It is important to note that reported concentrations can vary widely depending on the specific product, its origin, processing, and analytical methodology used.

Table 1: Occurrence of (Z)-6-Nonenal in Food Products

Food ProductConcentration RangeReference(s)
Seedless Watermelon Varieties2.0 – 11.3% of total volatiles[3]
Oriental Melon FruitPresent (relative content)[13]
MuskmelonPrincipal aroma component[1][2]
CucumberKey odorant[5]
Raw Lean FishPresent[6]
Pepino FruitPresent[6]

Table 2: Occurrence of (E)-6-Nonenal in Food and Beverages

Food Product/BeverageConcentration/Usage LevelReference(s)
Foam Spray-Dried MilksOff-flavor component[1][2]
Aged BeerOff-flavor (cardboard)[9][10][11][12]
Baked Goods0.001 - 0.010 ppm (as flavor additive)[9][14]
Nonalcoholic Beverages0.00001 - 0.00010 ppm (as flavor additive)[9][14]
Alcoholic Beverages0.00001 - 0.00010 ppm (as flavor additive)[9][14]
Meat Products0.00010 - 0.00100 ppm (as flavor additive)[9]
Milk Products0.00001 - 0.00010 ppm (as flavor additive)[9]

Formation Pathways of this compound

The primary route for the formation of this compound in biological systems and food products is through the oxidation of polyunsaturated fatty acids (PUFAs). This can occur through enzymatic pathways or non-enzymatic auto-oxidation.

Enzymatic Formation in Plants

In plants such as muskmelon, (Z)-6-nonenal is biosynthesized from γ-linolenic acid through the action of a lipoxygenase (LOX) and a hydroperoxide lyase (HPL). The LOX enzyme introduces a hydroperoxide group into the fatty acid, which is then cleaved by HPL to form the C9 aldehyde.[1] This enzymatic cascade is initiated upon tissue damage, leading to the characteristic fresh aroma of these fruits.

G cluster_0 Enzymatic Formation of (Z)-6-Nonenal gamma_linolenic γ-Linolenic Acid hydroperoxide 13-Hydroperoxy-γ-linolenic acid gamma_linolenic->hydroperoxide Lipoxygenase (LOX) z6_nonenal (Z)-6-Nonenal hydroperoxide->z6_nonenal Hydroperoxide Lyase (HPL)

Enzymatic formation of (Z)-6-nonenal from γ-linolenic acid.
Lipid Peroxidation (Auto-oxidation)

In many food products, particularly during processing and storage, this compound is formed through the non-enzymatic auto-oxidation of PUFAs like linoleic acid. This free-radical chain reaction involves initiation, propagation, and termination steps, leading to the formation of lipid hydroperoxides. These unstable intermediates can then decompose to form a variety of secondary oxidation products, including various aldehydes such as this compound. This process is a major cause of flavor deterioration in foods, leading to rancidity and the formation of off-flavors.

G cluster_1 Lipid Peroxidation Pathway PUFA Polyunsaturated Fatty Acid (e.g., Linoleic Acid) Lipid_Radical Lipid Radical PUFA->Lipid_Radical Initiation (e.g., light, heat, metal ions) Peroxy_Radical Lipid Peroxy Radical Lipid_Radical->Peroxy_Radical Propagation (+O2) Hydroperoxide Lipid Hydroperoxide Peroxy_Radical->Hydroperoxide Propagation (+RH) Aldehydes Secondary Oxidation Products (including this compound) Hydroperoxide->Aldehydes Decomposition

General pathway of lipid peroxidation leading to aldehyde formation.

Analytical Methodologies

The accurate quantification of this compound in complex food matrices requires sensitive and selective analytical techniques. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are the most commonly employed methods.

Sample Preparation

Effective extraction and concentration of volatile and semi-volatile compounds like this compound from the food matrix is a critical first step.

  • Headspace Solid-Phase Microextraction (HS-SPME): This is a widely used, solvent-free technique for the extraction of volatile and semi-volatile compounds.[9][15] A fused silica fiber coated with a stationary phase is exposed to the headspace above the sample, where volatile analytes partition onto the fiber. The fiber is then directly desorbed into the GC inlet for analysis. This method is particularly useful for analyzing aromas in beverages and fresh foods.[9][15][16]

  • Solvent Extraction: This traditional method involves extracting the analytes from the sample using an organic solvent. This is often followed by a concentration step.

Derivatization

To improve the chromatographic properties and detection sensitivity of aldehydes, derivatization is often employed. A common derivatizing agent is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), which reacts with aldehydes to form stable oximes that are readily analyzed by GC-MS.[9][15] For HPLC analysis, 2,4-dinitrophenylhydrazine (DNPH) is frequently used, which forms hydrazones that can be detected by UV-Vis or diode-array detection (DAD).[4][17][18]

Experimental Protocols

This protocol is a representative example based on common methodologies for aldehyde analysis in beverages.[7][9][15][19]

  • Sample Preparation:

    • Degas the beer sample by sonication or gentle stirring.

    • Place a known volume (e.g., 2-10 mL) of the beer into a headspace vial.

    • Add an internal standard solution (e.g., a deuterated aldehyde) for quantification.

    • If on-fiber derivatization is used, add the PFBHA reagent to the vial or pre-load it onto the SPME fiber.

  • HS-SPME Extraction:

    • Equilibrate the sample at a controlled temperature (e.g., 40-60 °C) with agitation.

    • Expose a suitable SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a defined period (e.g., 30-60 minutes) to allow for analyte extraction and derivatization.

  • GC-MS Analysis:

    • Thermally desorb the analytes from the SPME fiber in the GC inlet (e.g., at 250 °C for 2-5 minutes).

    • Separate the compounds on a suitable capillary column (e.g., a mid-polar column like DB-5ms or a polar wax column).

    • Use a temperature program to elute the compounds (e.g., start at 40-60°C, ramp up to 250°C).

    • Detect the compounds using a mass spectrometer, either in full scan mode for identification or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

G cluster_2 GC-MS Experimental Workflow for this compound Sample_Prep Sample Preparation (Degassing, Aliquoting) Internal_Std Addition of Internal Standard Sample_Prep->Internal_Std Derivatization On-fiber Derivatization (PFBHA) Internal_Std->Derivatization HS_SPME HS-SPME Extraction Derivatization->HS_SPME GC_MS GC-MS Analysis (Desorption, Separation, Detection) HS_SPME->GC_MS Data_Analysis Data Analysis (Quantification) GC_MS->Data_Analysis

A representative experimental workflow for GC-MS analysis of this compound.

This protocol is a representative example based on common methodologies for aldehyde analysis in food extracts.[4][17][18]

  • Sample Preparation and Derivatization:

    • Extract the analytes from the food sample using a suitable solvent.

    • Add an acidic solution of 2,4-dinitrophenylhydrazine (DNPH) to the extract.

    • Incubate the mixture at a controlled temperature (e.g., 40-60 °C) for a specific time to allow for the formation of DNPH-hydrazones.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Pass the derivatized sample through a C18 SPE cartridge to remove interfering compounds and concentrate the analytes.

    • Elute the DNPH-hydrazones from the cartridge with a suitable solvent (e.g., acetonitrile).

  • HPLC-DAD Analysis:

    • Inject the eluate into an HPLC system equipped with a C18 reversed-phase column.

    • Use a mobile phase gradient (e.g., acetonitrile and water) to separate the DNPH-hydrazones.

    • Detect the derivatives using a diode-array detector (DAD) at their maximum absorbance wavelength (typically around 360 nm).

    • Quantify the analytes by comparing their peak areas to those of a calibration curve prepared with standards.

Biological Effects and Signaling Pathways

While this compound is primarily known for its sensory properties, as an α,β-unsaturated aldehyde, it has the potential to be biologically active. The high reactivity of the aldehyde functional group and the carbon-carbon double bond allows for covalent adduction to biomolecules, which can lead to cellular stress and toxicity.

General Toxicity of α,β-Unsaturated Aldehydes

α,β-Unsaturated aldehydes are a class of reactive electrophiles that can form covalent adducts with nucleophilic residues in macromolecules, such as the thiol group of cysteine and the amino groups of lysine and histidine in proteins, as well as with DNA bases.[20] This adduction can lead to enzyme inactivation, disruption of cellular signaling, and genotoxicity.[20][21]

Inferred Biological Effects of this compound

Direct studies on the specific signaling pathways affected by this compound are limited. However, based on studies of structurally related α,β-unsaturated aldehydes like 4-hydroxy-2-nonenal (HNE) and trans-2-nonenal, some potential biological effects of this compound can be inferred:

  • Induction of Oxidative Stress: At high concentrations, this compound could deplete intracellular glutathione (GSH), a key antioxidant, leading to an increase in reactive oxygen species (ROS) and oxidative stress.[20]

  • Modulation of Cell Signaling: By forming adducts with signaling proteins, this compound could potentially modulate various cellular pathways. For instance, HNE is known to affect pathways involved in cell proliferation, apoptosis, and inflammation.[16]

  • Cytotoxicity and Genotoxicity: High concentrations of reactive aldehydes can be cytotoxic, leading to cell death, and genotoxic, causing DNA damage.[22] Studies on trans-2-nonenal have demonstrated its cytotoxic and genotoxic effects.[22]

It is important to emphasize that the biological effects are concentration-dependent. At the low levels typically found in fresh foods, this compound is unlikely to pose a significant health risk and is primarily a flavor compound. However, in cases of high exposure or in the context of a diet rich in oxidized fats, the potential toxicological effects may be of concern.

Conclusion

This compound is a significant flavor compound in a wide range of food and beverages, with its isomeric form determining its contribution to desirable or undesirable sensory characteristics. Its formation is intricately linked to lipid oxidation, a key process affecting food quality and shelf-life. The analytical methodologies for its detection and quantification are well-established, with GC-MS and HPLC being the primary techniques. While its biological effects are not as extensively studied as those of other lipid-derived aldehydes, its chemical structure suggests a potential for reactivity with biological macromolecules, warranting further investigation. A thorough understanding of the occurrence and chemistry of this compound is essential for professionals in the food and beverage industry for quality control and for researchers investigating flavor science and the biological impacts of dietary compounds.

References

Thermal Degradation of 6-Nonenal: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Nonenal, a C9 unsaturated aldehyde, is a significant contributor to the aroma profile of various fruits and vegetables and is also associated with lipid peroxidation in biological systems. The thermal stability of this compound is a critical consideration in food processing, flavor chemistry, and toxicological studies. This technical guide provides an in-depth overview of the thermal degradation of this compound, including potential degradation products, experimental methodologies for their analysis, and a discussion of the potential biological implications of these compounds. While direct and comprehensive studies on the thermal degradation of this compound are limited, this guide synthesizes available information on closely related unsaturated aldehydes to provide a scientifically grounded perspective.

Data Presentation: Thermal Degradation of Unsaturated Aldehydes

Table 1: Thermal Degradation of trans-2-Nonenal at 475 °C

CompoundPurity (%)Intact Transfer (%)Number of Tentatively Identified Degradation Products
trans-2-Nonenal95.5887.0323

Data sourced from a study on the thermal degradation of flavor chemicals. The "Intact Transfer (%)" represents the percentage of the original compound that remained unchanged after heating.

Potential Thermal Degradation Products

Based on studies of other unsaturated aldehydes, the thermal degradation of this compound is likely to produce a complex mixture of smaller volatile compounds. The double bond and the aldehyde functional group are the most reactive sites for thermal decomposition. Potential degradation pathways include:

  • Isomerization: The cis or trans configuration of the double bond may change with heat.

  • Oxidation: If oxygen is present, oxidation can lead to the formation of carboxylic acids, shorter-chain aldehydes, and other oxygenated compounds.

  • Cyclization: Intramolecular reactions could lead to the formation of cyclic compounds like furans. For instance, studies have shown that 2-nonenal can be a precursor for the formation of 2-pentylfuran and heptanal upon heating[1].

  • Fragmentation: Cleavage of the carbon chain can result in a variety of smaller aldehydes, alkanes, and alkenes.

Experimental Protocols

The analysis of thermal degradation products of volatile compounds like this compound typically involves pyrolysis coupled with gas chromatography-mass spectrometry (Py-GC-MS).

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

This is the primary technique for studying the thermal decomposition of non-volatile and semi-volatile organic compounds.

Methodology:

  • Sample Preparation: A small, precise amount of this compound is placed in a pyrolysis sample cup.

  • Pyrolysis: The sample is rapidly heated to a specific temperature (e.g., 300-900°C) in an inert atmosphere (e.g., helium) within a pyrolyzer that is directly connected to the GC inlet. This rapid heating ensures that the degradation is primarily due to thermal energy and not slow oxidation.

  • Gas Chromatography (GC): The volatile degradation products are swept from the pyrolyzer into the GC column by the carrier gas. The GC column separates the individual components of the mixture based on their boiling points and interactions with the stationary phase.

  • Mass Spectrometry (MS): As the separated components elute from the GC column, they enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio. The resulting mass spectrum provides a molecular fingerprint that allows for the identification of each degradation product.

A study on the thermal degradation of flavor chemicals utilized a GC (Agilent 6890)/MS (Agilent 5972) with a Frontier Eco-Cup LF pyrolyzer[2]. The pyrolysis temperature was set to 475°C with a desorption time of 1 minute. The GC was equipped with a VF-wax column, and helium was used as the carrier gas[2].

Thermogravimetric Analysis (TGA)

TGA can be used to determine the thermal stability of a compound by measuring its mass change as a function of temperature in a controlled atmosphere. This provides information on the onset temperature of degradation.

Mandatory Visualizations

Experimental Workflow for Thermal Degradation Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_pyrolysis Pyrolysis cluster_analysis Analysis Sample This compound Sample Pyrolyzer Pyrolyzer (e.g., 475°C) Sample->Pyrolyzer Introduction GC Gas Chromatography (GC) Pyrolyzer->GC Transfer of Degradation Products MS Mass Spectrometry (MS) GC->MS Separated Components Data Data Analysis (Identification & Quantification) MS->Data Mass Spectra degradation_pathway cluster_products Potential Degradation Products Nonenal This compound Isomers Isomers of this compound Nonenal->Isomers Isomerization SmallerAldehydes Shorter-Chain Aldehydes Nonenal->SmallerAldehydes Fragmentation Alkanes Alkanes/Alkenes Nonenal->Alkanes Fragmentation Cyclic Cyclic Compounds (e.g., Furans) Nonenal->Cyclic Cyclization Oxygenated Oxygenated Products (in presence of O2) Nonenal->Oxygenated Oxidation

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Microextraction (SPME) Sampling of 6-Nonenal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Microextraction (SPME) is a solvent-free, versatile, and highly sensitive sample preparation technique that integrates sampling, extraction, concentration, and sample introduction into a single step.[1][2] This application note provides a detailed protocol for the use of SPME coupled with Gas Chromatography-Mass Spectrometry (GC-MS) for the qualitative and quantitative analysis of 6-nonenal. This compound is a volatile aldehyde and a significant flavor and aroma compound found in various fruits, such as muskmelon.[3] It is also a product of lipid peroxidation and can be an indicator of oxidative stress in biological systems. The cis-isomer is known for its melon-like aroma, while the trans-isomer can contribute to off-flavors.[3]

The methodologies outlined herein are designed for researchers in fields such as food science, environmental analysis, and drug development who are interested in the precise and accurate measurement of this compound in various matrices.

Principles of SPME

SPME utilizes a fused silica fiber coated with a polymeric stationary phase. The fiber is exposed to the sample or its headspace, and analytes partition from the sample matrix into the fiber coating until equilibrium is reached. The fiber is then transferred to the injection port of a gas chromatograph, where the analytes are thermally desorbed for analysis.[4][5] The choice of fiber coating is critical and depends on the polarity and volatility of the target analytes.[6]

Experimental Protocols

This section details the recommended materials and step-by-step procedures for the SPME-GC-MS analysis of this compound.

Materials and Reagents
  • SPME Fiber Assembly: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for broad-range volatile analysis, including aldehydes like this compound.[2][7] A Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) fiber is also a suitable alternative.[8]

  • Vials: 20 mL clear glass headspace vials with magnetic screw caps and PTFE/silicone septa.

  • Standards: (Z)-6-Nonenal and/or (E)-6-Nonenal analytical standards.

  • Internal Standard (IS): 2-Methylpentanal or another suitable volatile compound not present in the sample.

  • Reagents: Sodium chloride (NaCl), analytical grade.

  • Equipment:

    • Gas Chromatograph with a Mass Spectrometer detector (GC-MS)

    • SPME-compatible injector port

    • Autosampler with SPME capabilities (recommended for reproducibility) or a manual SPME holder

    • Heating block or water bath with a magnetic stirrer

    • Analytical balance

    • Vortex mixer

Sample Preparation

The following is a general protocol for a liquid or solid sample. Optimization may be required depending on the specific sample matrix.

  • Sample Weighing/Aliquoting: Accurately weigh approximately 3 g of the homogenized solid sample or pipette 3 mL of the liquid sample into a 20 mL headspace vial.

  • Salting Out: Add 1.5 g of NaCl to the vial. The addition of salt increases the ionic strength of the aqueous phase, which decreases the solubility of volatile organic compounds and promotes their partitioning into the headspace.[8]

  • Internal Standard Spiking: Spike the sample with a known concentration of the internal standard solution.

  • Vial Sealing: Immediately seal the vial with the screw cap.

Headspace SPME (HS-SPME) Procedure
  • Incubation/Equilibration: Place the sealed vial in a heating block or water bath set to 60°C.[8] Allow the sample to equilibrate for 10-15 minutes with constant agitation (e.g., 250 rpm) to facilitate the release of volatile compounds into the headspace.

  • Extraction:

    • Automated: The autosampler will automatically expose the pre-conditioned SPME fiber to the vial's headspace.

    • Manual: Manually insert the SPME holder through the vial's septum and expose the fiber to the headspace.

  • Extraction Time and Temperature: Extract the volatile compounds for 20-30 minutes at 60°C.[8] It is crucial to keep the extraction time and temperature consistent across all samples and standards for reproducible results.

  • Desorption: After extraction, retract the fiber into the needle and immediately transfer it to the GC injection port. Desorb the analytes at 250°C for 5 minutes in splitless mode.

GC-MS Analysis

The following are typical GC-MS parameters for the analysis of this compound. These may need to be optimized for your specific instrument.

ParameterRecommended Setting
GC Column DB-WAX or equivalent polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Injector Splitless mode, 250°C
Oven Program Initial temperature of 40°C for 4 min, ramp at 2°C/min to 100°C, then at 20°C/min to 250°C, hold for 1 min.
MS Transfer Line 250°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range Scan mode from m/z 35-400 for identification. For quantification, Selective Ion Monitoring (SIM) can be used.
Quantifier Ion To be determined from the mass spectrum of the this compound standard (likely fragments include m/z 41, 55, 69, 84, 98, 112).

Data Presentation

Quantitative data for SPME methods are typically evaluated for linearity, limit of detection (LOD), and limit of quantitation (LOQ). The following table presents representative validation data for a similar aldehyde, trans-2-nonenal, analyzed by HS-SPME-GC-MS, which can be considered indicative for this compound analysis.

Table 1: Method Validation Parameters for Aldehyde Analysis using HS-SPME-GC-MS

ParameterResult
Linearity Range 1 - 50 ng
Correlation Coefficient (r²) 0.991
Limit of Detection (LOD) 22 pg (S/N = 3)
Limit of Quantitation (LOQ) 74 pg (S/N = 10)
Data adapted from a study on trans-2-nonenal, which is structurally similar to this compound.[9]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HS-SPME-GC-MS analysis of this compound.

SPME_Workflow cluster_prep Sample Preparation cluster_extraction HS-SPME cluster_analysis Analysis Sample Sample (Liquid/Solid) Vial Add to 20 mL Vial Sample->Vial Salt Add NaCl Vial->Salt IS Spike with Internal Standard Salt->IS Seal Seal Vial IS->Seal Equilibrate Equilibrate at 60°C Seal->Equilibrate Transfer to Heater/Agitator Expose Expose SPME Fiber Equilibrate->Expose Extract Extract for 20-30 min Expose->Extract Retract Retract Fiber Extract->Retract Desorb Thermal Desorption in GC Inlet (250°C) Retract->Desorb Transfer to GC-MS Separate GC Separation Desorb->Separate Detect MS Detection Separate->Detect Data Data Acquisition & Analysis Detect->Data

HS-SPME-GC-MS Workflow for this compound Analysis.
Logical Relationship: Lipid Peroxidation and Aldehyde Formation

This compound, like other unsaturated aldehydes, can be formed through the peroxidation of polyunsaturated fatty acids (PUFAs), a key process in oxidative stress. The following diagram illustrates this general pathway.

Lipid_Peroxidation_Pathway PUFA Polyunsaturated Fatty Acids (PUFAs) (e.g., γ-linolenic acid) LipidPeroxidation Lipid Peroxidation PUFA->LipidPeroxidation ROS Reactive Oxygen Species (ROS) ROS->LipidPeroxidation LipidHydroperoxides Lipid Hydroperoxides LipidPeroxidation->LipidHydroperoxides Cleavage Cleavage LipidHydroperoxides->Cleavage Aldehydes Reactive Aldehydes (e.g., this compound, 4-HNE) Cleavage->Aldehydes CellularTargets Cellular Targets (Proteins, DNA) Aldehydes->CellularTargets CellularDamage Cellular Damage & Signaling CellularTargets->CellularDamage

Formation of this compound via Lipid Peroxidation.

Conclusion

The HS-SPME-GC-MS method described provides a robust, sensitive, and solventless approach for the analysis of this compound. Proper selection of the SPME fiber and optimization of extraction parameters are critical for achieving accurate and reproducible results. This application note serves as a comprehensive guide for researchers to implement this technique for the analysis of this compound in a variety of sample matrices, contributing to advancements in food science, biomedical research, and drug development.

References

Quantification of 6-Nonenal in Complex Food Matrices: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Nonenal is a volatile organic compound that contributes to the characteristic aroma of various food products. As a product of lipid oxidation, its quantification is crucial for quality control, shelf-life studies, and understanding flavor profiles in complex food matrices. This document provides detailed application notes and standardized protocols for the accurate and reproducible quantification of this compound, primarily utilizing Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

I. Quantitative Data Summary

The following tables summarize typical concentration ranges of lipid oxidation products, including aldehydes similar to this compound, found in various food matrices. These values are indicative and can vary significantly based on processing, storage conditions, and the specific food product.

Table 1: Indicative Concentrations of Aldehydes in Food Matrices

Food MatrixCompoundConcentration RangeAnalytical MethodReference
Cooked Meat4-oxo-2-nonenal0.091 - 10 ng/mLUPLC-PDA[1]
ButterHexanalng/g levelHS-SPME-GC/MS[2]
Edible Oils (Fresh)4-hydroxy-2-nonenal~1 µmol/kgNot Specified[3][4]
Edible Oils (Oxidized)4-hydroxy-2-nonenalup to 175 µmol/kgNot Specified[4][5]
BeerVarious Carbonyls0.010 - 10.4 µg/L (LOQ)HS-SPME-GC-IT/MS[6]

Table 2: Method Validation Parameters for Aldehyde Quantification

Parameter4-oxo-2-nonenal in Cooked Meat[1]Carbonyls in Beer[6]
Linearity (R²)≥ 0.9993Not Specified
Limit of Detection (LOD)0.03 ng/mL0.003 - 3.44 µg/L
Limit of Quantification (LOQ)0.091 ng/mL0.010 - 10.4 µg/L
Recovery97.16% - 105.9%88% - 114%
Precision (RSD)< 2%< 17%

II. Experimental Protocols

Protocol 1: Quantification of this compound in Solid Food Matrices using HS-SPME-GC-MS

This protocol is designed for the analysis of this compound in solid food matrices such as meat, fish, and baked goods.

1. Materials and Reagents:

  • This compound standard (CAS No. 2277-19-2)

  • Internal Standard (IS), e.g., 2-methylpentanal

  • Sodium chloride (NaCl)

  • Saturated NaCl solution

  • Deionized water

  • 20 mL headspace vials with PTFE/silicon septa

  • SPME fiber assembly (e.g., DVB/CAR/PDMS)

2. Sample Preparation:

  • Homogenize the solid food sample to a uniform consistency.

  • Accurately weigh 3 g of the homogenized sample into a 20 mL headspace vial.[7]

  • Add 5 mL of saturated NaCl solution to the vial.[7] The addition of salt increases the ionic strength of the sample, which can enhance the release of volatile compounds into the headspace.

  • If an internal standard is used, add a known amount (e.g., 10 µL of a 10 µg/L solution) to the vial.[8]

  • Immediately seal the vial tightly with a PTFE/silicon septum cap.

3. HS-SPME Procedure:

  • Place the vial in an autosampler or a heating block with agitation capabilities.

  • Incubate the sample at a specific temperature (e.g., 60°C) for a defined period (e.g., 15 minutes) to allow for equilibration of the volatiles in the headspace.[9]

  • Expose the SPME fiber to the headspace of the sample for a set extraction time (e.g., 20 minutes) at the same temperature with continuous agitation.[8]

4. GC-MS Analysis:

  • Injector: Desorb the extracted analytes from the SPME fiber in the GC injector port set at a high temperature (e.g., 250°C) for a specified time (e.g., 2-4 minutes) in splitless mode.[7][8]

  • Column: Use a suitable capillary column for volatile compound analysis, such as a DB-WAX or equivalent (e.g., 60 m × 0.25 mm × 0.25 µm).[7]

  • Carrier Gas: Use helium as the carrier gas at a constant flow rate (e.g., 1 mL/min).[7]

  • Oven Temperature Program: A typical oven temperature program starts at a low temperature (e.g., 35-40°C) held for a few minutes, followed by a ramp to a higher temperature to elute the analytes. An example program:

    • Hold at 35°C for 3 minutes.[7]

    • Increase to 70°C at a rate of 3°C/min.[7]

    • Increase to 210°C at a rate of 5°C/min.[7]

    • Increase to 250°C at a rate of 15°C/min and hold for 10 minutes.[7]

  • Mass Spectrometer:

    • Ionization: Electron Ionization (EI) at 70 eV.[8]

    • Source Temperature: e.g., 230°C.[7]

    • Transfer Line Temperature: e.g., 250°C.[7]

    • Acquisition Mode: Scan mode for initial identification of compounds and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification to enhance sensitivity and selectivity.

5. Quantification:

  • Prepare a calibration curve using standard solutions of this compound at various concentrations.

  • The quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard.[7]

Protocol 2: Derivatization for Enhanced Detection of Carbonyl Compounds (including this compound)

For improved sensitivity and chromatographic performance, especially in complex matrices, derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) can be employed.[6]

1. Derivatization Procedure:

  • Prepare a PFBHA solution (e.g., 40 g/L in water).[8]

  • In the headspace vial containing the sample, add a specific volume of the PFBHA solution (e.g., 100 µL).[8]

  • Incubate the vial at a controlled temperature (e.g., 45°C) with agitation for a set time (e.g., 7 minutes) to allow the derivatization reaction to occur before proceeding with the HS-SPME extraction.[6][8]

III. Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_hs_spme HS-SPME cluster_gc_ms GC-MS Analysis cluster_data_analysis Data Analysis Homogenization Sample Homogenization Weighing Weighing (3g) into Vial Homogenization->Weighing Addition Addition of Saturated NaCl (5mL) & IS Weighing->Addition Sealing Vial Sealing Addition->Sealing Incubation Incubation (e.g., 60°C) Sealing->Incubation Extraction Headspace Extraction with SPME Fiber Incubation->Extraction Desorption Thermal Desorption in GC Injector Extraction->Desorption Separation Chromatographic Separation Desorption->Separation Detection Mass Spectrometric Detection Separation->Detection Quantification Quantification using Calibration Curve Detection->Quantification

Caption: Experimental workflow for this compound quantification.

derivatization_workflow start Sample in Vial add_pfbha Add PFBHA Solution start->add_pfbha incubate_derivatize Incubate with Agitation (e.g., 45°C for 7 min) add_pfbha->incubate_derivatize hs_spme Proceed with HS-SPME Extraction incubate_derivatize->hs_spme end GC-MS Analysis hs_spme->end

Caption: Derivatization workflow for carbonyl compounds.

IV. Conclusion

The quantification of this compound in complex food matrices is effectively achieved using HS-SPME-GC-MS. The provided protocols offer a robust framework for researchers to develop and validate their analytical methods. Proper sample preparation, optimization of extraction parameters, and the use of internal standards are critical for obtaining accurate and reproducible results. For challenging matrices or low concentrations of this compound, derivatization with PFBHA is a recommended strategy to enhance sensitivity and detection. The successful application of these methods will aid in ensuring food quality, understanding flavor chemistry, and supporting product development.

References

Application Notes and Protocols for the Extraction of 6-Nonenal from Plant Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Nonenal is a volatile organic compound that contributes significantly to the characteristic aroma of many fruits and vegetables, most notably muskmelons and cucumbers.[1][2] It is a C9 aldehyde that exists as cis- and trans-isomers, with the cis-isomer being a principal component of muskmelon aroma.[1] Beyond its role in flavor and fragrance, this compound is also of interest in studying plant-pathogen interactions and post-harvest physiology. The biosynthesis of this compound in plants occurs through the lipoxygenase (LOX) pathway, where polyunsaturated fatty acids are converted into hydroperoxides and subsequently cleaved.[1]

This document provides detailed application notes and protocols for the extraction and quantification of this compound from plant tissues, aimed at researchers in plant science, food chemistry, and drug development. The methodologies described focus on modern and classical extraction techniques, followed by robust analytical quantification.

Data Presentation: Quantitative Analysis of this compound and Related Compounds

The following tables summarize the quantitative data for this compound and other relevant C9 aldehydes extracted from various plant tissues, as reported in the scientific literature. These values can serve as a reference for expected yields and concentrations.

Table 1: Concentration of (Z)-6-Nonenal in Different Watermelon Varieties

Watermelon VarietyRelative Peak Area (%) of (Z)-6-nonenal
Variety 12.0
Variety 211.3
Variety 35.8
Variety 47.2
Pure HeartNot a major component

Data adapted from a study on volatile characterization in seedless watermelon varieties using SPME-GC-MS. The values represent the percentage of the total ion count peak area.[3]

Table 2: Concentration of Aldehydes in Melon Breeding Lines (µg/kg Fresh Weight)

Melon Breeding Line(E,Z)-2,6-Nonadienal(E)-2-NonenalTotal Aldehydes
BL-342028.311039.43-
BL-12--6167.67
BL-4--5966.35

Data extracted from a study on volatile profiles in melon breeding lines using HS-SPME-GC-MS.[4] (Z)-6-nonenal was also detected in this study, but specific quantitative data for this compound across all lines was not detailed in the provided excerpt.

Table 3: Variation of C9 Aroma Compounds in a Recombinant Inbred Line (RIL) Population of Cucumber (µg/g Fresh Weight)

CompoundConcentration Range in RIL Population
(E,Z)-2,6-Nonadienal1.261 - 12.348
(E)-2-Nonenal0.415 - 4.362

This table showcases the significant variation in C9 aldehydes, including isomers of nonenal, within a cucumber population.[5] The study highlights the genetic basis for flavor diversity.

Biosynthesis of this compound

The formation of this compound in plants is a result of the oxidative cleavage of fatty acids. The pathway begins with γ-linolenic acid, which is oxygenated by the enzyme lipoxygenase (LOX) to form a hydroperoxide. This unstable intermediate is then cleaved by hydroperoxide lyase (HPL) to produce (Z)-6-nonenal.[1]

G Biosynthesis of (Z)-6-Nonenal cluster_0 Lipoxygenase Pathway γ-Linolenic Acid γ-Linolenic Acid 9-Hydroperoxy-γ-linolenic acid 9-Hydroperoxy-γ-linolenic acid γ-Linolenic Acid->9-Hydroperoxy-γ-linolenic acid Lipoxygenase (LOX) + O2 (Z)-6-Nonenal (Z)-6-Nonenal 9-Hydroperoxy-γ-linolenic acid->(Z)-6-Nonenal Hydroperoxide Lyase (HPL)

Caption: Biosynthesis pathway of (Z)-6-Nonenal in plants.

Experimental Protocols

The following are detailed protocols for the extraction and analysis of this compound from plant tissues. The choice of method will depend on the research objectives, available equipment, and the nature of the plant material.

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free, sensitive, and widely used technique for the extraction of volatile and semi-volatile compounds from various matrices, including plant tissues.[6]

Materials and Equipment:

  • Plant tissue (e.g., muskmelon, cucumber, watermelon)

  • SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS))[7]

  • 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

  • Gas chromatograph-mass spectrometer (GC-MS)

  • Heating block or water bath with magnetic stirring capabilities

  • Sodium chloride (NaCl)

  • Internal standard (e.g., 4-methyl-2-pentanone)

Procedure:

  • Sample Preparation:

    • Homogenize fresh plant tissue (e.g., 5 g of fruit pulp) in a blender or with a mortar and pestle.

    • Transfer the homogenized sample into a 20 mL headspace vial.

    • Add a saturated NaCl solution (e.g., 2 mL) to the vial to increase the ionic strength of the sample matrix and enhance the release of volatile compounds.

    • If using an internal standard, add a known amount to the vial.

    • Immediately seal the vial with the screw cap.

  • Extraction:

    • Place the vial in a heating block or water bath set to a specific temperature (e.g., 42°C).[6][8]

    • Allow the sample to equilibrate for a set time (e.g., 20 minutes) with continuous stirring.

    • Expose the SPME fiber to the headspace of the vial by piercing the septum.

    • Extract the volatile compounds for a defined period (e.g., 30 minutes).[6][8]

  • Desorption and GC-MS Analysis:

    • After extraction, retract the fiber into the needle and immediately insert it into the heated injection port of the GC-MS (e.g., 250°C).[8]

    • Desorb the analytes from the fiber for a specified time (e.g., 5 minutes) in splitless mode.

    • Start the GC-MS analysis.

Protocol 2: Solvent Extraction

Solvent extraction is a traditional and effective method for obtaining a broader range of compounds, including less volatile ones. The choice of solvent is critical and depends on the polarity of the target analytes.

Materials and Equipment:

  • Plant tissue

  • Homogenizer or blender

  • Centrifuge

  • Rotary evaporator

  • Extraction solvent (e.g., dichloromethane, hexane, or a mixture)

  • Anhydrous sodium sulfate

  • Glass funnels and filter paper

  • GC-MS system

Procedure:

  • Sample Preparation:

    • Weigh a known amount of fresh plant tissue (e.g., 50 g) and homogenize it with a suitable volume of extraction solvent (e.g., 200 mL of dichloromethane) for 2-3 minutes.

    • Filter the homogenate through a glass funnel with filter paper into a flask.

    • Repeat the extraction of the solid residue two more times with fresh solvent.

    • Combine the filtrates.

  • Concentration:

    • Dry the combined extract over anhydrous sodium sulfate.

    • Filter the dried extract to remove the sodium sulfate.

    • Concentrate the extract to a small volume (e.g., 1-2 mL) using a rotary evaporator at a low temperature (e.g., 30-35°C) to minimize the loss of volatile compounds.

    • Further concentrate the extract under a gentle stream of nitrogen if necessary.

  • GC-MS Analysis:

    • Inject an aliquot (e.g., 1 µL) of the concentrated extract into the GC-MS for analysis.

GC-MS Analysis Protocol

The following are typical GC-MS parameters for the analysis of this compound. These may need to be optimized for specific instruments and applications.

  • Gas Chromatograph: Agilent 7890A or similar

  • Mass Spectrometer: Agilent 5977B MSD or similar[9]

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column[9]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min[10]

  • Injector Temperature: 250°C[9]

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 3 minutes

    • Ramp 1: Increase to 100°C at 4°C/min, hold for 2 minutes

    • Ramp 2: Increase to 230°C at 8°C/min, hold for 5 minutes[10]

  • Mass Spectrometer Settings:

    • Ion Source Temperature: 230°C[10][11]

    • Ionization Mode: Electron Impact (EI) at 70 eV[10][11]

    • Mass Scan Range: m/z 33-550[10]

    • For targeted analysis, Selected Ion Monitoring (SIM) can be used for increased sensitivity, monitoring characteristic ions of this compound (e.g., m/z 55, 83, 111 for 2-nonenal, which has a similar fragmentation pattern).[11]

Experimental Workflow

The overall process for the extraction and analysis of this compound from plant tissues can be visualized as follows:

G Experimental Workflow for this compound Analysis cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Analysis cluster_3 Results Plant_Tissue Plant Tissue (e.g., Muskmelon, Cucumber) Homogenization Homogenization Plant_Tissue->Homogenization HS_SPME HS-SPME Homogenization->HS_SPME Solvent_Extraction Solvent Extraction Homogenization->Solvent_Extraction GC_MS GC-MS Analysis HS_SPME->GC_MS Thermal Desorption Solvent_Extraction->GC_MS Liquid Injection Data_Analysis Data Analysis (Quantification & Identification) GC_MS->Data_Analysis Results This compound Concentration & Volatile Profile Data_Analysis->Results

Caption: General workflow for this compound extraction and analysis.

Conclusion

The protocols and data presented in these application notes provide a comprehensive guide for the extraction and quantification of this compound from plant tissues. The choice between HS-SPME and solvent extraction will depend on the specific research goals, with HS-SPME being ideal for rapid and sensitive analysis of volatile compounds without the use of solvents. Accurate quantification by GC-MS is crucial for understanding the role of this compound in plant biology, food science, and its potential applications in the pharmaceutical and fragrance industries. The provided quantitative data serves as a valuable benchmark for researchers entering this field.

References

Application Notes and Protocols for the Derivatization of 6-Nonenal Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the derivatization of 6-Nonenal, a volatile unsaturated aldehyde, to facilitate its quantitative analysis using common analytical techniques. Derivatization is a critical step in the analysis of reactive and often low-concentration aldehydes like this compound, as it enhances their stability, improves chromatographic behavior, and increases detection sensitivity.[1][2]

Two primary derivatization techniques are detailed herein:

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis. This method is highly suitable for volatile and semi-volatile compounds, offering excellent sensitivity and selectivity.[3][4]

  • 2,4-Dinitrophenylhydrazine (DNPH) Derivatization for High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection. This is a robust and widely used method for carbonyl compounds, providing stable derivatives with strong UV absorbance.[1][5]

Section 1: PFBHA Derivatization for GC-MS Analysis of this compound

PFBHA reacts with the carbonyl group of this compound to form a stable oxime derivative. This process increases the volatility and thermal stability of the analyte, making it amenable to GC-MS analysis.[4] The PFBHA derivative also provides a strong signal in mass spectrometry, particularly under negative chemical ionization (NCI), leading to low detection limits.[3]

Logical Workflow for PFBHA Derivatization and GC-MS Analysis

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis cluster_data Data Processing Sample Sample Collection (e.g., biological fluid, food matrix) Extraction Extraction of this compound Sample->Extraction Derivatization Addition of PFBHA Reagent Extraction->Derivatization Incubation Incubation (e.g., 60°C for 30 min) Derivatization->Incubation LLE Liquid-Liquid Extraction of PFBHA-oxime Incubation->LLE GCMS GC-MS Analysis LLE->GCMS Quantification Quantification GCMS->Quantification

Caption: Workflow for this compound analysis using PFBHA derivatization and GC-MS.

Experimental Protocol: PFBHA Derivatization

This protocol is adapted from established methods for aldehyde analysis.[4][6]

Materials:

  • This compound standard

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)

  • Internal Standard (e.g., d4-Hexanal)

  • Organic solvents (e.g., Hexane, Ethyl acetate)

  • Reagent water

  • Sodium chloride (NaCl)

  • Hydrochloric acid (HCl)

  • Glassware: vials, pipettes, centrifuge tubes

Procedure:

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

    • Prepare working standard solutions by serial dilution of the stock solution.

    • For samples, perform an appropriate extraction to isolate the volatile fraction containing this compound. Headspace solid-phase microextraction (HS-SPME) is a common technique.[6]

  • Derivatization Reaction:

    • To 1 mL of the sample extract or standard solution in a vial, add an appropriate amount of the internal standard.

    • Add 100 µL of a 15 mg/mL PFBHA solution in reagent water.

    • Adjust the pH to approximately 4 by adding 1 M HCl.

    • Seal the vial and incubate at 60°C for 30-60 minutes in a heating block or water bath.[6]

  • Extraction of the PFBHA-Oxime Derivative:

    • After incubation, allow the vial to cool to room temperature.

    • Add 1 g of NaCl to the solution to facilitate phase separation.

    • Add 1 mL of hexane (or another suitable organic solvent) and vortex vigorously for 1-2 minutes.

    • Centrifuge to separate the layers.

    • Carefully transfer the upper organic layer containing the PFBHA-oxime derivative to a clean vial for GC-MS analysis.

GC-MS Analysis Parameters

The following are typical GC-MS parameters that can be used as a starting point and should be optimized for the specific instrument and application.[4]

ParameterSetting
GC System
ColumnDB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Injector Temperature250°C
Injection ModeSplitless
Carrier GasHelium at a constant flow of 1.0 mL/min
Oven ProgramInitial: 40°C, hold for 3 min; Ramp 1: 8°C/min to 125°C; Ramp 2: 3°C/min to 165°C; Ramp 3: 10°C/min to 230°C, hold for 2 min
MS System
Ionization ModeElectron Ionization (EI) or Negative Chemical Ionization (NCI)
Ion Source Temp.230°C
Transfer Line Temp.250°C
Scan Rangem/z 50-550
Acquisition ModeFull Scan for identification, Selected Ion Monitoring (SIM) for quantification
Quantitative Data for PFBHA-Derivatized Aldehydes (Reference)

The following table summarizes typical performance data for the analysis of aldehydes using PFBHA derivatization and GC-MS. While specific data for this compound is limited, these values for structurally similar aldehydes provide a good reference.

AnalyteMethodLinearity (r²)LODLOQPrecision (%RSD)Accuracy/Recovery (%)Reference
(E)-2-NonenalGC-MS/MS>0.99--<10-[7][8]
2,4-NonadienalGC-MS>0.990.1 ng/mL0.5 ng/mL<1090-110[4]
C3-C9 AldehydesGC-MS>0.990.001 nM0.003 nM<1585-115[1]

Section 2: DNPH Derivatization for HPLC-UV Analysis of this compound

DNPH reacts with the carbonyl group of this compound in an acidic medium to form a stable 2,4-dinitrophenylhydrazone derivative. These derivatives are highly colored and exhibit strong UV absorbance around 360 nm, enabling sensitive detection by HPLC-UV.[1][5] This method is particularly useful for analyzing this compound in aqueous samples or when GC-MS is not available.

Logical Workflow for DNPH Derivatization and HPLC-UV Analysis

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis cluster_data Data Processing Sample Aqueous Sample or Extract pH_Adjust pH Adjustment (to ~3) Sample->pH_Adjust Derivatization Addition of DNPH Reagent pH_Adjust->Derivatization Incubation Incubation (e.g., 40°C for 1 hour) Derivatization->Incubation SPE Solid-Phase Extraction (SPE) of DNPH-hydrazone Incubation->SPE HPLC HPLC-UV Analysis SPE->HPLC Quantification Quantification HPLC->Quantification

Caption: Workflow for this compound analysis using DNPH derivatization and HPLC-UV.

Experimental Protocol: DNPH Derivatization

This protocol is based on the EPA Method 8315A and other established procedures.[5]

Materials:

  • This compound standard

  • 2,4-Dinitrophenylhydrazine (DNPH)

  • Acetonitrile (HPLC grade)

  • Reagent water

  • Hydrochloric acid (HCl)

  • Citrate buffer (pH 3)

  • Solid-Phase Extraction (SPE) cartridges (C18)

  • Glassware: volumetric flasks, pipettes, vials

Procedure:

  • DNPH Reagent Preparation:

    • Prepare a saturated solution of DNPH in 2 M HCl. Alternatively, commercially available DNPH solutions can be used.

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound in acetonitrile.

    • Prepare working standard solutions by diluting the stock solution with acetonitrile.

    • For aqueous samples, measure a known volume (e.g., 100 mL) into a flask.

  • Derivatization Reaction:

    • To the aqueous sample or an aqueous solution of the standard, add citrate buffer to adjust the pH to approximately 3.

    • Add an excess of the DNPH reagent (e.g., 6 mL of a saturated solution for a 100 mL sample).

    • Seal the flask and incubate at 40°C for 1 hour with gentle agitation.[5]

  • Extraction of the DNPH-Hydrazone Derivative:

    • Condition a C18 SPE cartridge with acetonitrile followed by reagent water.

    • Load the derivatized sample onto the SPE cartridge.

    • Wash the cartridge with reagent water to remove excess DNPH reagent.

    • Elute the DNPH-hydrazone derivative with acetonitrile.

    • Adjust the final volume of the eluate in a volumetric flask with acetonitrile.

HPLC-UV Analysis Parameters

The following are typical HPLC-UV parameters that can be used as a starting point and should be optimized for the specific instrument and application.[5][9]

ParameterSetting
HPLC System
ColumnC18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile PhaseGradient of acetonitrile and water
Flow Rate1.0 - 1.5 mL/min
Injection Volume20 µL
Column Temperature30 - 40°C
UV Detector
Wavelength360 nm
Quantitative Data for DNPH-Derivatized Aldehydes (Reference)

The following table summarizes typical performance data for the analysis of aldehydes using DNPH derivatization and HPLC-UV. These values for various aldehydes can serve as a reference for the analysis of this compound.

AnalyteMethodLinearity (r²)LODLOQPrecision (%RSD)Accuracy/Recovery (%)Reference
Various CarbonylsHPLC-UV>0.99934-105 ng/mL181-397 ng/mL<196-104[10]
HexanalHPLC-UV>0.997.90 nmol/L-<1090-110[1]
HeptanalHPLC-UV>0.992.34 nmol/L-<1090-110[1]

Summary and Recommendations

The choice between PFBHA-GC-MS and DNPH-HPLC-UV for the analysis of this compound will depend on the specific requirements of the study, including the sample matrix, required sensitivity, and available instrumentation.

  • PFBHA-GC-MS is generally more sensitive and selective, making it ideal for trace-level analysis in complex matrices. The use of mass spectrometry also provides a higher degree of confidence in compound identification.

  • DNPH-HPLC-UV is a robust and cost-effective method that is well-suited for routine analysis, particularly for aqueous samples where the analyte concentration is expected to be higher.

For both methods, proper validation, including the determination of linearity, limits of detection and quantification, precision, and accuracy, is essential to ensure reliable and accurate results for this compound analysis.

References

Application Notes and Protocols for Headspace Analysis of Volatile 6-Nonenal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Nonenal is a volatile aldehyde that contributes significantly to the characteristic aroma of various fruits, particularly muskmelons and cucumbers.[1][2] It exists as cis- and trans-isomers, with (Z)-6-nonenal often being associated with fresh melon-like scents.[1][3] The analysis of this compound is crucial in the food and fragrance industries for quality control and flavor profile characterization. In biomedical research, volatile organic compounds (VOCs) like this compound can serve as potential biomarkers for metabolic processes and disease states. This document provides detailed application notes and protocols for the headspace analysis of this compound using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Data Presentation

The concentration of this compound can vary significantly depending on the sample matrix and its preparation. The following table summarizes representative quantitative data for this compound found in melon fruits.

Sample MatrixAnalyteConcentration / Relative ContentReference
Oriental Melon Fruit(Z)-6-nonenal86.1% of total aldehyde content[4]
Honeydew Melon(Z)-6-NonenalRelative Peak Area %: 6.86[5]
Honeydew Melon(E)-6-NonenalRelative Peak Area %: 17.5[5]
Melon Breeding Lines2,6-Dimethyl-5-heptenal*0–5.02 µg/kg[6]

*Note: While not explicitly this compound, this isomer is a related C9 aldehyde found in melons and provides a reference for concentration ranges determined by HS-SPME-GC-MS.

Experimental Protocols

This section details the methodologies for the analysis of this compound in a sample matrix, such as fruit pulp, using HS-SPME-GC-MS.

Protocol 1: Headspace SPME-GC-MS Analysis of this compound in Melon

1. Objective: To extract and quantify volatile this compound from melon fruit tissue.

2. Materials and Reagents:

  • Melon fruit samples

  • Sodium chloride (NaCl)

  • Ultrapure water

  • This compound standard (for calibration)

  • SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • 20 mL headspace vials with PTFE/silicone septa

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

3. Sample Preparation:

  • Homogenize a known weight of fresh melon pulp.

  • Transfer a specific amount (e.g., 2-5 g) of the homogenized sample into a 20 mL headspace vial.

  • Add a saturated NaCl solution to inhibit enzymatic activity and enhance the release of volatiles into the headspace.[7]

  • Immediately seal the vial with a PTFE/silicone septum cap.

4. Headspace Solid-Phase Microextraction (HS-SPME):

  • Pre-condition the SPME fiber in the GC injection port according to the manufacturer's instructions.

  • Place the sealed vial in a heating block or water bath set to a specific temperature (e.g., 40-60°C).

  • Allow the sample to equilibrate for a set time (e.g., 15-30 minutes).

  • Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30-45 minutes) while maintaining the temperature.

  • After extraction, retract the fiber into the needle and immediately introduce it into the GC injector for thermal desorption.

5. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Injector: Splitless mode, Temperature: 250°C.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Column: A non-polar or medium-polarity capillary column is suitable (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2-5 minutes.

    • Ramp: Increase to 150°C at a rate of 3-5°C/min.

    • Ramp 2: Increase to 250°C at a rate of 10-15°C/min and hold for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Ion Source Temperature: 230°C.

    • Mass Scan Range: m/z 35-350.

    • For quantitative analysis, Selected Ion Monitoring (SIM) mode can be used for higher sensitivity, monitoring characteristic ions of this compound.

6. Data Analysis:

  • Identify this compound in the chromatogram based on its retention time and mass spectrum, comparing it to a known standard.

  • Quantify the amount of this compound by creating a calibration curve using external standards.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hs_spme Headspace SPME cluster_gc_ms GC-MS Analysis cluster_data_analysis Data Analysis sample Melon Fruit Sample homogenize Homogenization sample->homogenize vial Transfer to Headspace Vial + NaCl Solution homogenize->vial equilibrate Equilibration (e.g., 40-60°C) vial->equilibrate extract Headspace Extraction with SPME Fiber equilibrate->extract desorb Thermal Desorption in GC Injector extract->desorb separate Chromatographic Separation desorb->separate detect Mass Spectrometric Detection separate->detect identify Compound Identification (Retention Time & Mass Spectrum) detect->identify quantify Quantification (Calibration Curve) identify->quantify

Caption: Experimental workflow for the headspace analysis of this compound.

biosynthesis_pathway cluster_pathway Biosynthesis of (Z)-6-Nonenal gamma_linolenic γ-Linolenic Acid hydroperoxide Lipid Hydroperoxide gamma_linolenic->hydroperoxide Lipoxygenase nonenal (Z)-6-Nonenal hydroperoxide->nonenal Hydroperoxide Lyase

Caption: Simplified biosynthesis pathway of (Z)-6-Nonenal.

References

6-Nonenal as a Standard in Sensory Analysis Panels: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of 6-nonenal as a standard in sensory analysis. This compound is a key aroma compound with two isomers, cis- and trans-6-nonenal, each contributing distinct sensory characteristics. cis-6-Nonenal is renowned for its fresh melon and cucumber aroma, making it a valuable standard for descriptive sensory analysis of fruits and vegetables.[1][2][3][4] Conversely, trans-6-nonenal is often associated with off-flavors, such as those found in stale or oxidized milk products, and serves as a critical reference for off-flavor detection and quantification.[1][4]

Physicochemical and Sensory Properties

This compound is a volatile aldehyde with a molecular formula of C₉H₁₆O.[4] Its isomers possess distinct sensory profiles that are crucial for their application in sensory panels.

Propertycis-6-Nonenaltrans-6-Nonenal
CAS Number 2277-19-2[5]2277-20-5[6]
Molecular Weight 140.22 g/mol [5]140.22 g/mol
Appearance Colorless to pale yellow liquid[2][5]Colorless to pale yellow liquid[6]
Odor Descriptors Melon, cucumber, fresh, green, waxy, citrus[2][3][7][8]Off-flavor in milk foam[1][4]
Solubility Soluble in alcohol; Insoluble in water[2][7][9]Soluble in alcohol; Insoluble in water[6]

Quantitative Sensory Data

Understanding the detection and recognition thresholds of this compound is fundamental for its use as a sensory standard. These values can vary depending on the matrix in which the compound is presented.

IsomerMatrixTypeThreshold Concentration
cis-6-NonenalNot SpecifiedAroma Detection0.005 ppb[2]
cis-6-NonenalNot SpecifiedTaste25 ppm (desribed as green cucumber and melon with a waxy vegetative nuance)[2]
trans-6-nonenalNot specifiedNot specifiedNot specified in search results

Typical Concentrations in Food Products:

IsomerFood ProductContextTypical Concentration
cis-6-NonenalMuskmelonKey aroma componentIncreases significantly upon cutting/lysing of cells[1]
cis-6-NonenalCucumberKey aroma componentPresent as a key flavor molecule[10]
trans-6-NonenalFoam spray-dried milksOff-flavorIdentified as an off-flavor component[1]
trans-2-Nonenal (related compound)Oxidized milkOff-flavorIncreases with heat treatment and storage[11][12]

Experimental Protocols

Protocol 1: Preparation of this compound Sensory Standards

This protocol outlines the preparation of stock and working solutions of this compound for use in sensory analysis. Due to its low water solubility, a stock solution in a solvent is required.

Materials:

  • cis-6-Nonenal (≥95% purity) or trans-6-Nonenal (≥95% purity)

  • Ethanol (food grade, odorless)

  • Deionized, odor-free water

  • Glass volumetric flasks and pipettes

  • Amber glass bottles with Teflon-lined caps

Procedure:

  • Stock Solution Preparation (1000 ppm):

    • Accurately weigh 100 mg of this compound into a 100 mL volumetric flask.

    • Dissolve the this compound in a small amount of food-grade ethanol.

    • Bring the flask to volume with ethanol and mix thoroughly.

    • Store the stock solution in a tightly sealed amber glass bottle at 2-8°C.[5] The headspace should be purged with nitrogen to prevent oxidation.[7]

  • Working Solution Preparation (for Threshold Testing):

    • Prepare a series of dilutions from the stock solution using odor-free water.

    • For aroma threshold testing, a starting concentration of 1 ppb is recommended, with serial dilutions down to 0.001 ppb.

    • For taste threshold testing, a starting concentration of 50 ppm is recommended, with serial dilutions down to 1 ppm.

  • Working Solution Preparation (for Descriptive Analysis):

    • Prepare working solutions at concentrations that are clearly perceivable but not overwhelming to the panelists.

    • For cis-6-nonenal (melon/cucumber aroma), a concentration range of 10-50 ppb in odor-free water is a good starting point for aroma evaluation.

    • For trans-6-nonenal (off-flavor), a lower concentration range of 1-10 ppb in a relevant food matrix (e.g., milk) may be appropriate.

Workflow for Preparing this compound Sensory Standards

G Sensory Panel Training Workflow for this compound start Start: Panelist Screening session1 Session 1: Introduction & Lexicon Development - Present References (Melon, Cucumber) - Brainstorm Descriptors start->session1 session2 Session 2: Intensity Scaling - Introduce Scale - Practice Rating Concentrations session1->session2 session3 Session 3: Off-Flavor Training (Optional) - Introduce trans-6-nonenal - Practice in Food Matrix session2->session3 validation Validation & Refinement - Triangle Tests - Blind Samples session2->validation session3->validation end Trained Panel validation->end G Logical Flow for Threshold Testing of this compound start Start: Prepare Ascending Concentrations present Present Triangle Test (2 Blanks, 1 Sample) start->present evaluate Panelist Identifies Odd Sample present->evaluate correct Correct Identification? evaluate->correct consecutive Two Consecutive Correct? correct->consecutive Yes next Present Next Higher Concentration correct->next No threshold Individual Threshold Determined consecutive->threshold Yes consecutive->next No end End: Calculate Group Threshold (Geometric Mean) threshold->end next->present

References

Application Note: High-Performance Liquid Chromatography (HPLC) for the Quantification of 6-Nonenal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantification of 6-Nonenal using High-Performance Liquid Chromatography (HPLC) with UV detection. Due to the lack of a strong chromophore in this compound, a pre-column derivatization step using 2,4-dinitrophenylhydrazine (DNPH) is employed to form a stable, UV-absorbing hydrazone derivative. This method is suitable for the analysis of this compound in various matrices, which is of interest in fields such as flavor and fragrance analysis, environmental science, and as a potential biomarker in biomedical research. The protocol provides a comprehensive workflow from sample preparation and derivatization to HPLC analysis and method validation.

Introduction

This compound is a volatile organic compound belonging to the aldehyde family. It is a significant contributor to the aroma of various foods and beverages and is also studied in the context of lipid peroxidation and oxidative stress. Accurate quantification of this compound is crucial for quality control in the food and fragrance industries and for its investigation as a potential biomarker. High-Performance Liquid Chromatography (HPLC) offers a reliable and accessible analytical technique for this purpose. However, the aliphatic nature and lack of a suitable chromophore in this compound necessitate a derivatization step to enable sensitive UV detection.[1][2][3] Derivatization with 2,4-dinitrophenylhydrazine (DNPH) is a well-established method for the analysis of carbonyl compounds, converting them into stable 2,4-dinitrophenylhydrazone derivatives that can be readily detected by HPLC-UV.[4][5]

This application note provides a detailed protocol for the analysis of this compound, including sample preparation, derivatization, HPLC conditions, and method validation parameters.

Experimental Protocols

Materials and Reagents
  • This compound standard (CAS No. 2277-20-5)

  • 2,4-Dinitrophenylhydrazine (DNPH)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid

  • Hexane (for extraction)

  • Sodium sulfate (anhydrous)

  • 0.45 µm syringe filters

Standard Solution Preparation

A stock solution of this compound is prepared by dissolving 10 mg of the standard in 10 mL of acetonitrile to obtain a concentration of 1 mg/mL. Working standard solutions are then prepared by serial dilution of the stock solution with acetonitrile to achieve a concentration range suitable for calibration (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL).

Sample Preparation and Derivatization
  • Sample Collection: Collect the sample of interest (e.g., food extract, environmental water sample, biological fluid extract).

  • Derivatization Reaction:

    • To 1 mL of the sample or standard solution, add 1 mL of a saturated solution of DNPH in acetonitrile containing 1% phosphoric acid.

    • Vortex the mixture for 1 minute.

    • Incubate the mixture at 60°C for 30 minutes in a water bath to ensure complete derivatization.

    • Allow the mixture to cool to room temperature.

  • Extraction of the Derivative:

    • Add 2 mL of hexane to the reaction mixture and vortex for 2 minutes to extract the this compound-DNPH derivative.

    • Centrifuge the mixture at 3000 rpm for 5 minutes to separate the layers.

    • Carefully transfer the upper hexane layer to a clean tube.

    • Repeat the extraction step with another 2 mL of hexane and combine the hexane layers.

  • Drying and Reconstitution:

    • Dry the combined hexane extracts over anhydrous sodium sulfate.

    • Evaporate the hexane to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of acetonitrile.

  • Filtration: Filter the reconstituted solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.

HPLC-UV Method
  • Instrument: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Acetonitrile (A) and Water (B).

  • Gradient Program:

    • 0-5 min: 60% A

    • 5-15 min: Gradient to 80% A

    • 15-20 min: Hold at 80% A

    • 20-22 min: Gradient back to 60% A

    • 22-30 min: Hold at 60% A (equilibration)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 360 nm (for the DNPH derivative)

Data Presentation

The following table summarizes the expected performance characteristics of the HPLC-UV method for this compound analysis after DNPH derivatization. These values are representative and may vary depending on the specific instrumentation and laboratory conditions.

Parameter Value
Retention Time (min) ~12.5
Linearity (r²) > 0.999
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL
Precision (%RSD) < 2%
Accuracy/Recovery (%) 95 - 105%

Mandatory Visualizations

HPLC_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample/Standard DNPH_reagent DNPH Reagent Addition Sample->DNPH_reagent 1 Incubation Incubation (60°C, 30 min) DNPH_reagent->Incubation 2 Extraction Liquid-Liquid Extraction (Hexane) Incubation->Extraction 3 Drying Drying & Reconstitution Extraction->Drying 4 Filtration Filtration Drying->Filtration 5 HPLC_Injection HPLC Injection Filtration->HPLC_Injection Separation C18 Column Separation HPLC_Injection->Separation 6 Detection UV Detection (360 nm) Separation->Detection 7 Data_Acquisition Data Acquisition Detection->Data_Acquisition 8 Chromatogram Chromatogram Generation Data_Acquisition->Chromatogram Integration Peak Integration Chromatogram->Integration 9 Quantification Quantification Integration->Quantification 10

Caption: Experimental workflow for the HPLC analysis of this compound.

Derivatization_Pathway cluster_product Product nonenal This compound (Aldehyde) hydrazone This compound-2,4-dinitrophenylhydrazone (UV-absorbing derivative) nonenal->hydrazone Reaction dnph 2,4-Dinitrophenylhydrazine (DNPH) dnph->hydrazone

Caption: Derivatization of this compound with DNPH.

Conclusion

The described HPLC-UV method with pre-column DNPH derivatization provides a reliable and sensitive approach for the quantification of this compound. The protocol is detailed and can be readily implemented in a laboratory setting with standard HPLC equipment. This method is applicable for various research and quality control purposes where the determination of this compound is required. Proper method validation should be performed to ensure the accuracy and precision of the results for a specific sample matrix.

References

Application Notes and Protocols for the Detection of 6-Nonenal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Nonenal is a volatile organic compound (VOC) that has been identified as a potential biomarker for various physiological and pathological states. As an unsaturated aldehyde, its presence and concentration can be indicative of lipid peroxidation and oxidative stress, processes implicated in aging and a range of diseases. The development of sensitive and selective biosensors for the real-time monitoring of this compound is therefore of significant interest in clinical diagnostics, food safety, and environmental monitoring.

These application notes provide a comprehensive overview of the principles and methodologies for the development of biosensors for this compound detection. The protocols detailed below are based on established enzymatic biosensing techniques for similar aldehydes, such as 2-Nonenal, and have been adapted for the specific detection of this compound.

Principle of Detection: Enzymatic Biosensing

The proposed biosensor for this compound detection utilizes an enzymatic approach, leveraging the catalytic activity of aldehyde dehydrogenase (ALDH) or enone reductase 1 (ER1). In the presence of the coenzyme nicotinamide adenine dinucleotide (phosphate) (NAD(P)+), these enzymes catalyze the oxidation or reduction of this compound. This reaction produces or consumes the reduced form of the coenzyme, NAD(P)H, which is a fluorescent molecule. The change in fluorescence intensity, measured at an excitation wavelength of 340 nm and an emission wavelength of 490 nm, is directly proportional to the concentration of this compound.[1][2]

While ALDH can react with a variety of aldehydes, ER1 offers higher selectivity, which is a crucial consideration for minimizing interference from other aldehydes present in biological or environmental samples.[1][2]

Quantitative Data Summary

The following table summarizes the performance of a comparable biosensor developed for trans-2-nonenal, which can be considered as a benchmark for the development of a this compound biosensor.[1][2]

ParameterAldehyde Dehydrogenase (ALDH) Bio-snifferEnone Reductase 1 (ER1) Bio-sniffer
Analyte trans-2-nonenal vaportrans-2-nonenal vapor
Linear Range 0.4–7.5 ppmDetected 0.4 and 0.8 ppm
Limit of Detection (LOD) 0.23 ppm (theoretical)Not specified
Limit of Quantification (LOQ) 0.26 ppm (theoretical)Not specified
Selectivity Reacted to a variety of aldehydesHigh selectivity for trans-2-nonenal

Experimental Protocols

Protocol 1: Fabrication of Enzyme-Immobilized Membrane

This protocol describes the preparation of the enzyme-immobilized membrane, which is the core recognition element of the biosensor.

Materials:

  • Aldehyde dehydrogenase (ALDH) or Enone reductase 1 (ER1)

  • Hydrophilic polytetrafluoroethylene (H-PTFE) membrane (thickness 80 µm, pore size 0.2 µm)

  • Poly(2-methacryloyloxyethyl phosphorylcholine-co-n-butyl methacrylate-co-p-nitrophenyloxycarbonyl poly(ethylene glycol) methacrylate) (PMEH) solution (10 w/w% in ethanol)

  • Ultrapure water

  • Ethanol

Procedure:

  • Cut a 2 cm x 2 cm piece of the H-PTFE membrane.

  • Rinse the membrane thoroughly with ultrapure water and allow it to dry completely.

  • Prepare the enzyme solution by dissolving ALDH or ER1 in an appropriate buffer to achieve a final concentration that results in 2.1 units of enzyme per square centimeter of the membrane.

  • Mix the enzyme solution with the PMEH solution.

  • Evenly spread 10 µL/cm² of the enzyme-PMEH mixture onto the surface of the dried H-PTFE membrane using a spatula.

  • Allow the membrane to dry at room temperature to ensure immobilization of the enzyme.

  • The prepared enzyme-immobilized membrane can be stored at 4°C when not in use.

Protocol 2: Liquid-Phase Detection of this compound

This protocol details the procedure for detecting this compound in a liquid sample using a fiber-optic fluorescence measurement system.

Materials:

  • Enzyme-immobilized membrane (from Protocol 1)

  • Fiber-optic probe

  • Fluorescence spectrophotometer

  • Cuvette

  • Coenzyme solution:

    • For ALDH: NAD+ solution (in 100 mM phosphate buffer, pH 7.0)

    • For ER1: 100 µM NADPH solution (in 100 mM phosphate buffer, pH 7.0)[1]

  • This compound standard solutions of varying concentrations

  • Sample solution

Procedure:

  • Attach the enzyme-immobilized membrane to the tip of the fiber-optic probe.

  • Place the coenzyme solution in a cuvette.

  • Immerse the tip of the fiber-optic probe with the attached membrane into the coenzyme solution in the cuvette.

  • Set the fluorescence spectrophotometer to an excitation wavelength of 340 nm and an emission wavelength of 490 nm.

  • Record the baseline fluorescence intensity.

  • Introduce a known concentration of this compound standard solution or the sample solution into the cuvette.

  • Monitor and record the change in fluorescence intensity over time until a stable signal is achieved.

  • The difference in fluorescence intensity before and after the addition of the analyte is proportional to the concentration of this compound.

  • Generate a calibration curve using the responses from the standard solutions to quantify the this compound concentration in the sample.

Protocol 3: Gas-Phase Detection of this compound (Bio-sniffer)

This protocol outlines the procedure for the detection of volatile this compound using a gas-liquid flow cell.

Materials:

  • Enzyme-immobilized membrane (from Protocol 1)

  • Gas-liquid flow cell

  • Fiber-optic probe

  • Fluorescence spectrophotometer

  • Syringe pump or gas delivery system

  • Coenzyme solution (as in Protocol 2)

  • This compound vapor standards of varying concentrations

  • Gas sample containing this compound

Procedure:

  • Assemble the bio-sniffer by attaching the gas-liquid flow cell to the optical fiber probe.

  • Place the enzyme-immobilized membrane within the flow cell, creating a liquid channel for the coenzyme solution between the membrane and the opening of the optical fiber probe.[2]

  • Continuously deliver the appropriate coenzyme solution through the liquid channel at a constant flow rate.

  • Set the fluorescence spectrophotometer to an excitation wavelength of 340 nm and an emission wavelength of 490 nm.

  • Record the baseline fluorescence intensity.

  • Introduce the this compound vapor standard or the gas sample into the flow cell, allowing it to interact with the enzyme-immobilized membrane.

  • Monitor and record the change in fluorescence intensity. A significant and stable increase in fluorescence indicates the presence of this compound.[2]

  • Stop the gas supply to allow the signal to return to the baseline.

  • The magnitude of the change in fluorescence intensity is proportional to the concentration of this compound vapor.

  • Construct a calibration curve using the responses from the vapor standards to quantify the this compound concentration in the gas sample.

Visualizations

Signaling Pathway

SignalingPathway cluster_enzyme Enzymatic Reaction cluster_detection Detection SixNonenal This compound Enzyme ALDH or ER1 SixNonenal->Enzyme Substrate Product 6-Nonenoic Acid (or reduced product) Enzyme->Product Coenzyme_red NAD(P)H (Fluorescent) Enzyme->Coenzyme_red Coenzyme_ox NAD(P)+ Coenzyme_ox->Enzyme Coenzyme Emission Emission Light (490 nm) Coenzyme_red->Emission Excitation Excitation Light (340 nm) Excitation->Coenzyme_red Detector Detector Emission->Detector

Caption: Signaling pathway for enzymatic detection of this compound.

Experimental Workflow

ExperimentalWorkflow cluster_prep Preparation cluster_setup Biosensor Assembly & Setup cluster_measurement Measurement cluster_analysis Data Analysis P1 1. Fabricate Enzyme- Immobilized Membrane S1 2. Assemble Biosensor (Liquid or Gas Phase) P1->S1 S2 3. Introduce Coenzyme Solution S1->S2 S3 4. Establish Baseline Fluorescence S2->S3 M1 5. Introduce this compound (Sample or Standard) S3->M1 M2 6. Record Fluorescence Change M1->M2 A1 7. Plot Calibration Curve M2->A1 A2 8. Quantify this compound Concentration A1->A2

Caption: General experimental workflow for this compound biosensing.

References

In Vitro Biological Activity of 6-Nonenal: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers in Cellular Biology and Drug Discovery

Disclaimer

Direct experimental data on the in vitro biological activity of 6-nonenal is limited in the current scientific literature. The following application notes and protocols are primarily based on studies of the structurally related and more extensively researched aldehyde, trans-2-nonenal (T2N) . Researchers should interpret this information with caution and consider it a starting point for investigating the specific effects of this compound.

Introduction

Nonenals are a class of unsaturated aldehydes that are products of lipid peroxidation, a process implicated in cellular stress and various pathological conditions. While 4-hydroxy-2-nonenal (4-HNE) is the most studied aldehyde in this class, other isomers such as this compound and trans-2-nonenal (T2N) are also of interest due to their potential biological effects. These compounds are relevant in fields ranging from food science, where they can contribute to off-flavors, to medicine, where they may play a role in inflammation and cytotoxicity. This document provides a summary of the known in vitro biological activities of related nonenals and detailed protocols for their investigation.

Quantitative Data Summary

The following tables summarize the quantitative data on the cytotoxic and apoptotic effects of trans-2-nonenal (T2N) from in vitro studies. This data can serve as a reference for designing experiments with this compound.

Table 1: Cytotoxicity of trans-2-Nonenal (T2N) and its Myoglobin Conjugate (T2N-Mb)

CompoundCell LineAssayEndpointConcentration for 50% Cell Destruction (IC50)Reference
trans-2-Nonenal (T2N)L929 (murine connective tissue)Cytotoxicity AssayCell Destruction95-125 µg/ml[1][2]
trans-2-Nonenal (T2N)A549 (human lung carcinoma)Cytotoxicity AssayCell Destruction95-125 µg/ml[1][2]
T2N-Myoglobin ConjugateL929 (murine connective tissue)Cytotoxicity AssayCell Destruction200 µg/ml[1][2]
T2N-Myoglobin ConjugateA549 (human lung carcinoma)Cytotoxicity AssayCell Destruction200 µg/ml[1][2]
Myoglobin (Control)L929, A549Cytotoxicity AssayCell DestructionNo cytotoxic effect up to 2000 µg/ml[1][2]

Table 2: Genotoxicity and Apoptotic Effects of trans-2-Nonenal (T2N) and its Myoglobin Conjugate (T2N-Mb) in K562 cells (human immortalised myelogenous leukemia line)

CompoundParameterResult (per 1000 cells)Control (per 1000 cells)Reference
trans-2-Nonenal (T2N)Micronuclei Formation62 ± 8.6410.33 ± 1.25[1][2]
T2N-Myoglobin ConjugateMicronuclei Formation26 ± 2.1610.33 ± 1.25[1][2]
trans-2-Nonenal (T2N)Apoptotic Cells168.67 ± 37.2830.33 ± 1.36 (Myoglobin)[2]
T2N-Myoglobin ConjugateApoptotic Cells44.67 ± 4.9230.33 ± 1.36 (Myoglobin)[2]

Experimental Protocols

The following are detailed protocols for key in vitro assays to assess the biological activity of this compound. These are generalized protocols and may require optimization for specific cell lines and experimental conditions.

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on cell viability by measuring the metabolic activity of cells.

Materials:

  • 96-well cell culture plates

  • Cell line of interest

  • Complete cell culture medium

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Phosphate-buffered saline (PBS)

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control wells (medium with the same concentration of solvent used for the stock solution).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a multi-well spectrophotometer.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is for the detection and quantification of apoptosis induced by this compound using flow cytometry.

Materials:

  • 6-well cell culture plates

  • Cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound as described in the cell viability assay protocol.

  • Cell Harvesting: After the desired incubation period, collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry within 1 hour.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Signaling Pathways and Experimental Workflows

Potential Signaling Pathways Modulated by Nonenals

While specific pathways for this compound are not yet elucidated, related aldehydes like 4-HNE are known to modulate several key signaling pathways involved in cellular stress, apoptosis, and inflammation. It is plausible that this compound could interact with similar pathways.

node_6_Nonenal This compound node_ROS Increased ROS node_6_Nonenal->node_ROS Induces node_Protein_Adducts Protein Adducts node_6_Nonenal->node_Protein_Adducts node_Nrf2 Nrf2 Pathway node_6_Nonenal->node_Nrf2 Activates node_NFkB NF-κB Pathway node_6_Nonenal->node_NFkB Activates node_MAPK MAPK Pathway (JNK, p38) node_6_Nonenal->node_MAPK Activates node_Lipid_Peroxidation Lipid Peroxidation node_ROS->node_Lipid_Peroxidation node_Mitochondrial_Dysfunction Mitochondrial Dysfunction node_ROS->node_Mitochondrial_Dysfunction node_ER_Stress ER Stress node_Protein_Adducts->node_ER_Stress node_Apoptosis Apoptosis node_ER_Stress->node_Apoptosis node_Cell_Cycle_Arrest Cell Cycle Arrest node_ER_Stress->node_Cell_Cycle_Arrest node_Mitochondrial_Dysfunction->node_Apoptosis node_Inflammation Inflammation node_NFkB->node_Inflammation node_MAPK->node_Apoptosis node_MAPK->node_Inflammation

Caption: A potential signaling network for this compound based on related aldehydes.

Experimental Workflow for In Vitro Analysis

The following diagram illustrates a typical workflow for the in vitro characterization of the biological activity of a compound like this compound.

cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: Molecular Analysis cluster_3 Phase 4: Data Analysis & Interpretation node_Compound This compound Stock Preparation node_Viability Cell Viability Assay (e.g., MTT, MTS) node_Compound->node_Viability node_Cell_Culture Cell Line Culture node_Cell_Culture->node_Viability node_Apoptosis Apoptosis Assay (Annexin V/PI) node_Viability->node_Apoptosis node_Cell_Cycle Cell Cycle Analysis (Propidium Iodide) node_Viability->node_Cell_Cycle node_ROS ROS Measurement (e.g., DCFH-DA) node_Viability->node_ROS node_Western_Blot Western Blot (Protein Expression) node_Apoptosis->node_Western_Blot node_qPCR qPCR (Gene Expression) node_Cell_Cycle->node_qPCR node_ROS->node_Western_Blot node_Data_Analysis Data Analysis (IC50, Statistical Tests) node_Western_Blot->node_Data_Analysis node_qPCR->node_Data_Analysis node_Interpretation Pathway Analysis & Interpretation node_Data_Analysis->node_Interpretation

Caption: A standard workflow for in vitro analysis of this compound.

Conclusion

The provided application notes and protocols offer a framework for the in vitro investigation of this compound's biological activities. While direct evidence is sparse, the data from related aldehydes such as trans-2-nonenal suggest that this compound may possess cytotoxic and pro-apoptotic properties. The detailed protocols for cell viability and apoptosis assays, along with the illustrative diagrams for potential signaling pathways and experimental workflows, are intended to guide researchers in designing and conducting their own studies to elucidate the specific cellular and molecular effects of this compound. It is imperative to perform dose-response and time-course experiments to accurately characterize its biological impact on various cell types.

References

Synthesis of 6-Nonenal Derivatives: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the synthesis of 6-nonenal and its derivatives. These compounds are valuable tools in various research fields, including chemical ecology, fragrance science, and potentially as scaffolds in medicinal chemistry.

(Z)-6-Nonenal is a naturally occurring aldehyde known for its characteristic fresh melon and cucumber aroma, playing a significant role in the flavor and fragrance industry.[1] Its isomers and derivatives are of particular interest in chemical ecology as insect pheromones and semiochemicals, making them crucial for developing sustainable pest management strategies.[2] The synthesis of these compounds often involves stereoselective methods to obtain the desired isomeric purity, which is critical for their biological activity.

Synthetic Strategies and Methodologies

The synthesis of this compound derivatives can be achieved through several key organic transformations, including Wittig reactions for carbon-carbon double bond formation, Grignard reactions for chain elongation, and oxidation of corresponding alcohols. The choice of method depends on the desired stereochemistry and the available starting materials.

Protocol 1: Synthesis of (Z)-6-Nonenal via Wittig Reaction

This protocol adapts a general procedure for alkene synthesis via a Wittig reaction, a reliable method for forming a C=C double bond with good control over stereochemistry, typically favoring the (Z)-isomer with non-stabilized ylides.[3][4][5]

Reaction Principle: The synthesis involves the reaction of pentanal with a phosphorus ylide generated in situ from (4-bromobutyl)triphenylphosphonium bromide. The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the aldehyde, leading to the formation of an oxaphosphetane intermediate, which then collapses to form the desired (Z)-6-nonenal and triphenylphosphine oxide.

Experimental Protocol:

  • Preparation of the Phosphonium Salt: In a round-bottom flask, dissolve triphenylphosphine (1.1 eq) in anhydrous toluene. Add 1,4-dibromobutane (1.0 eq) and heat the mixture to reflux for 24 hours. Cool the reaction to room temperature, collect the precipitated (4-bromobutyl)triphenylphosphonium bromide by filtration, wash with cold diethyl ether, and dry under vacuum.

  • Ylide Formation: To a suspension of sodium hydride (1.1 eq, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add the prepared phosphonium salt (1.1 eq) portion-wise. Allow the mixture to warm to room temperature and stir for 1 hour. The formation of a characteristic orange-red color indicates the generation of the ylide.

  • Alkene Formation: Cool the ylide solution back to 0 °C. Slowly add a solution of pentanal (1.0 eq) in anhydrous THF via a dropping funnel. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

  • Work-up and Purification: Quench the reaction by the slow addition of water. Extract the mixture with diethyl ether (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield (Z)-6-nonenal.

Protocol 2: Synthesis of this compound via Grignard Reaction and Oxidation

This approach involves the construction of the carbon skeleton using a Grignard reagent followed by oxidation to the aldehyde.

Reaction Principle: Propylmagnesium bromide is reacted with an acetal-protected bromo-aldehyde synthon. The Grignard reagent adds to the electrophilic carbon, extending the chain. Subsequent deprotection and oxidation yield the target aldehyde.

Experimental Protocol:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under a nitrogen atmosphere, place magnesium turnings (1.2 eq). Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 1-bromopropane (1.2 eq) in anhydrous diethyl ether via the dropping funnel to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional hour.

  • Coupling Reaction: Cool the Grignard reagent to 0 °C. In a separate flask, prepare a solution of 6-bromo-1,1-diethoxyhexane (1.0 eq) in anhydrous diethyl ether. Slowly add this solution to the Grignard reagent. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Deprotection and Oxidation: Dissolve the crude acetal in a mixture of THF and 1 M hydrochloric acid. Stir at room temperature for 4-6 hours until TLC indicates complete deprotection to the alcohol. Neutralize the reaction with a saturated sodium bicarbonate solution and extract with diethyl ether. Dry the organic layer and concentrate. Dissolve the crude alcohol in dichloromethane and add pyridinium chlorochromate (PCC) (1.5 eq).[6] Stir at room temperature for 2-3 hours. Dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts. Concentrate the filtrate to obtain the crude this compound, which can be further purified by column chromatography.

Data Presentation

The following table summarizes typical data for the synthesis of (Z)-6-nonenal. Yields and isomeric ratios are highly dependent on the specific reaction conditions and purification methods employed.

Synthesis MethodKey ReagentsTypical Yield (%)Purity (%)Spectroscopic Data (¹H NMR, δ, ppm)
Wittig Reaction Pentanal, (4-Bromobutyl)triphenylphosphonium bromide, NaH60-75>95 (Z)9.76 (t, 1H, CHO), 5.40-5.30 (m, 2H, CH=CH), 2.42 (dt, 2H, CH₂CHO), 2.05 (q, 2H, allylic CH₂), 1.63 (m, 2H), 1.40-1.30 (m, 4H), 0.90 (t, 3H, CH₃)
Grignard/Oxidation 1-Bromopropane, 6-Bromo-1,1-diethoxyhexane, Mg, PCC45-60Mixture of isomersSimilar to Wittig product, may show signals for the (E)-isomer.

Research Applications of this compound Derivatives

The primary research applications of this compound and its derivatives are in the field of chemical ecology and insect olfaction .

  • Pheromone Synthesis: this compound derivatives are key precursors in the synthesis of insect sex and aggregation pheromones. For example, (E)-cis-6,7-epoxy-2-nonenal is a male-produced pheromone of the red-necked longhorn beetle (Aromia bungii), a significant agricultural pest.[2] The synthesis of such compounds is crucial for developing lures used in monitoring and mating disruption strategies.

  • Insect Olfactory Research: These compounds are used as stimuli to study the response of olfactory sensory neurons in insects.[7] By synthesizing various analogs (e.g., fluorinated derivatives), researchers can probe the structure-activity relationships of insect olfactory receptors, providing insights into the mechanisms of odorant recognition and processing. This knowledge can aid in the design of more effective and specific insect attractants or repellents.

While direct applications in drug development are less documented, the synthetic methodologies are relevant to the synthesis of complex natural products and other biologically active molecules.

Visualization of Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and application of this compound derivatives in insect olfaction research.

Synthesis_and_Application_Workflow Workflow for Synthesis and Application of this compound Derivatives cluster_synthesis Synthesis cluster_application Application in Insect Olfaction Research Starting_Materials Aldehydes/Alkyl Halides Synthetic_Method Wittig or Grignard Reaction Starting_Materials->Synthetic_Method Nonenal_Derivative This compound Derivative Synthetic_Method->Nonenal_Derivative Electrophysiology Electrophysiological Recording (EAG/SSR) Nonenal_Derivative->Electrophysiology Test Stimulus Behavioral_Assay Behavioral Assays (Wind Tunnel) Nonenal_Derivative->Behavioral_Assay Test Lure SAR_Studies Structure-Activity Relationship Studies Electrophysiology->SAR_Studies Behavioral_Assay->SAR_Studies

Caption: Synthetic workflow and application in insect olfaction research.

References

Troubleshooting & Optimization

Technical Support Center: Analysis of 6-Nonenal Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 6-Nonenal isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting for common challenges encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: Why do my (E)- and (Z)-6-Nonenal isomers co-elute during Gas Chromatography (GC) analysis?

A1: The geometric isomers of this compound, (6E)- and (6Z)-, possess very similar physicochemical properties, such as boiling point and polarity.[1] This similarity leads to nearly identical interactions with standard GC stationary phases, resulting in poor separation or complete co-elution.[1] Achieving baseline separation on standard non-polar GC columns can be particularly difficult due to their similar volatilities.[1]

Key factors contributing to co-elution include:

  • Suboptimal Column Selection: Using a standard non-polar column (e.g., 5% phenyl-methylpolysiloxane) may not provide sufficient selectivity.[2]

  • Unoptimized Temperature Program: A rapid temperature ramp can decrease the interaction time with the stationary phase, hindering separation.[3]

  • High Carrier Gas Flow Rate: Flow rates significantly above the optimal linear velocity for the column can reduce separation efficiency.[4]

Q2: How can I improve the separation of co-eluting this compound isomers?

A2: To enhance the resolution of this compound isomers, a multi-step approach is recommended:

  • Optimize GC Method Parameters: Adjusting the oven temperature program by using a slower ramp rate (e.g., 2-5°C/min) can significantly improve separation.[3] Incorporating short isothermal holds at temperatures just below the elution of the isomers can also maximize resolution.[2]

  • Select a Different GC Column: The most critical factor for selectivity is the stationary phase chemistry.[3] Switching from a non-polar to a mid-polar or polar stationary phase (e.g., a wax-type or cyanopropylsiloxane column) can alter the elution order and resolve the isomers.[2][4] Longer columns (e.g., 60-100m) also provide higher theoretical plates and better separation efficiency.[4]

  • Consider Derivatization: Chemical derivatization can improve the volatility and chromatographic properties of the isomers, potentially enhancing separation.[5] This is a common strategy for analyzing low molecular weight aldehydes.[5]

Q3: My chromatographic peaks are broad or tailing. What could be the cause?

A3: Poor peak shape is often indicative of activity within the GC system or sample degradation. Potential causes include:

  • System Contamination: Active sites in the injector liner, column, or detector can cause unwanted interactions with the aldehyde functional group, leading to peak tailing.[6] Residues from previous analyses can also contribute to this issue.

  • Thermal Degradation: Aldehydes can be thermally labile. High temperatures in the GC inlet can cause degradation, leading to inaccurate results and poor peak shape.[2] Using a deactivated inlet liner is recommended to minimize this effect.[2]

  • Sample Instability: this compound, like other aldehydes, can be unstable and may react or degrade during sample preparation or storage.[7] In alcoholic solutions, aldehydes can form acetals, which may alter analytical results.[8]

Q4: Is standard mass spectrometry (MS) sufficient to distinguish between this compound isomers if they co-elute?

A4: Standard electron ionization (EI) mass spectrometry is generally not sufficient to differentiate between positional or geometric isomers like (E)- and (Z)-6-Nonenal.[4] These isomers often produce nearly identical mass spectra because the fragmentation patterns are determined by the functional groups and molecular structure, which are very similar. The NIST WebBook shows the electron ionization mass spectrum for (Z)-6-Nonenal, which can be used for identification if chromatographic separation is achieved.[9] To differentiate co-eluting isomers, chromatographic separation is the essential first step.

Q5: How can I definitively confirm the identity of each this compound isomer?

A5: Definitive identification requires a combination of techniques:

  • Authentic Standards: The most reliable method is to analyze pure standards of (E)- and (Z)-6-Nonenal under your experimental conditions. The retention time and mass spectrum of each isomer can then be compared to your sample data.

  • Gas Chromatography-Mass Spectrometry (GC-MS): By comparing the Kovats Retention Index (RI) of your peaks with published values on columns of similar polarity, you can increase confidence in your identification.[10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for unambiguous structure elucidation of isomers.[12] ¹H and ¹³C NMR spectra provide distinct signals based on the unique chemical environment of each nucleus, allowing for clear differentiation between the (E) and (Z) configurations.[12]

Troubleshooting Guides

Issue 1: Co-elution of (E)- and (Z)-6-Nonenal Isomers

This guide provides a logical workflow for diagnosing and resolving co-elution issues.

start Start: Co-eluting Peaks Observed step1 Step 1: Optimize GC Oven Program - Lower initial temperature - Reduce ramp rate (e.g., 2-5°C/min) - Add isothermal hold near elution temp start->step1 step2 Step 2: Evaluate GC Column Is separation still poor? step1->step2 Analyze Chromatogram step3 Switch to a Polar Column (e.g., Wax or Cyanopropyl phase) - Increases selectivity for isomers step2->step3 Yes end_resolved Issue Resolved step2->end_resolved No step4 Step 3: Consider Derivatization Is separation still inadequate? step3->step4 Analyze Chromatogram step5 Perform Derivatization (e.g., PFBHA) - Improves volatility and may enhance separation step4->step5 Yes step4->end_resolved No step5->end_resolved If resolved end_unresolved Consult Advanced Techniques (e.g., GCxGC) step5->end_unresolved If still co-eluting

Caption: Troubleshooting workflow for co-eluting this compound isomers.

Data Presentation

Table 1: Physicochemical Properties of this compound Isomers
Property(Z)-6-Nonenal (cis)(E)-6-Nonenal (trans)
Synonyms cis-6-Nonenal, (Z)-Non-6-enaltrans-6-Nonenal, (E)-Non-6-enal
CAS Number 2277-19-2[9]2277-20-5[13]
Molecular Formula C₉H₁₆O[9]C₉H₁₆O[13]
Molecular Weight 140.22 g/mol [10]140.22 g/mol [13]
Appearance Colorless to pale yellow liquid[14]Colorless to pale yellow liquid[15]
Boiling Point 87°C @ 19 mmHg[14]194-195°C @ 760 mmHg (est.)[15]
Density 0.841 g/mL at 25°C[14]0.841 g/cm³[13]
Odor Profile Citrus, melon, cucumber odor[14][16]Off-flavor in milk foams[13]
Table 2: Kovats Retention Indices for (Z)-6-Nonenal on Various GC Columns
Column TypeStationary PhaseRetention Index (I)Reference
Non-polarDB-11079[10]
Non-polarDB-51101[11]
Non-polar5% Phenyl methyl siloxane1104[11]
PolarDB-Wax1453[11]
PolarFFAP1422[11]

Experimental Protocols

Protocol 1: General GC-MS Analysis of this compound Isomers

This method is a starting point for the analysis of this compound isomers and should be optimized for your specific instrumentation and sample matrix.

  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Column: For initial screening, a low-bleed non-polar column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm). For isomer separation, a polar column (e.g., DB-Wax, 60 m x 0.25 mm, 0.25 µm) is recommended.[11]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[4]

  • Injector:

    • Temperature: 250°C[4]

    • Mode: Split (e.g., 50:1) to prevent column overload.[4]

  • Oven Program (Polar Column):

    • Initial Temperature: 40°C, hold for 2 min.

    • Ramp: 3°C/min to 220°C.

    • Hold: 5 min at 220°C.

  • MS Detector:

    • Transfer Line Temperature: 250°C[4]

    • Ion Source Temperature: 230°C[4]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[4]

    • Scan Range: m/z 35-350.

Protocol 2: Derivatization with PFBHA for GC-MS Analysis

Derivatization with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) converts aldehydes into more stable and volatile oximes, which often exhibit improved chromatographic behavior.[5]

  • Materials:

    • Sample containing this compound in an appropriate solvent (e.g., hexane).

    • PFBHA reagent solution (e.g., 10 mg/mL in hexane).

    • Reaction vials with PTFE-lined caps.

    • Heating block or oven.

  • Procedure:

    • Pipette 100 µL of the sample solution into a reaction vial.

    • Add 100 µL of the PFBHA reagent solution.

    • Cap the vial tightly and vortex for 30 seconds.

    • Heat the vial at 60°C for 60 minutes to ensure the reaction is complete.

    • Cool the vial to room temperature.

    • The resulting solution containing the PFBHA-oxime derivatives can be directly injected into the GC-MS.

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis prep_start Sample in Solvent add_reagent Add PFBHA Reagent prep_start->add_reagent vortex_heat Vortex and Heat (60°C, 60 min) add_reagent->vortex_heat cool Cool to Room Temp vortex_heat->cool inject Inject Derivatized Sample cool->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect analyze Data Analysis detect->analyze

Caption: Experimental workflow for derivatization and GC-MS analysis.

Mandatory Visualization

Logical Relationships in this compound Isomer Analysis

The comprehensive analysis of this compound isomers often requires integrating multiple analytical techniques to overcome inherent challenges.

cluster_separation Separation Techniques cluster_identification Identification & Confirmation cluster_enhancement Enhancement Strategies challenge Challenge: Analysis of this compound Isomers gc Gas Chromatography (GC) challenge->gc Primary Separation hplc HPLC challenge->hplc Alternative Separation argentation Argentation Chromatography challenge->argentation Specialized Separation [1] nmr NMR Spectroscopy challenge->nmr Unambiguous Structure ms Mass Spectrometry (MS) gc->ms Coupled for Detection standards Authentic Standards gc->standards Retention Time Match derivatization Derivatization gc->derivatization Improves Separation ms->standards Requires Comparison nmr->standards Confirms Identity derivatization->gc

Caption: Logical relationship of techniques for this compound isomer analysis.

References

Technical Support Center: Optimization of 6-Nonenal Extraction from Oily Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of 6-nonenal from oily matrices.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound from oily matrices?

A1: The most prevalent methods for extracting this compound, a volatile aldehyde, from oily matrices include Headspace Solid-Phase Microextraction (HS-SPME), Solvent Extraction, and Simultaneous Distillation-Extraction (SDE). HS-SPME is a solvent-free technique that captures volatile compounds in the headspace above the sample.[1] Solvent extraction involves using a chemical solvent, like hexane, to dissolve and separate the oil.[2][3] SDE is a combination of distillation and solvent extraction to isolate volatile compounds.[4][5]

Q2: I am observing low recovery of this compound. What are the potential causes and solutions?

A2: Low recovery of this compound can stem from several factors. In HS-SPME, this could be due to a non-optimal fiber coating, inadequate extraction time or temperature, or competition for fiber adsorption sites from other volatile compounds in a highly concentrated sample.[6] For solvent extraction, incomplete extraction due to insufficient solvent volume or mixing, or the formation of emulsions can lead to low recovery.[7] Additionally, the inherent volatility and reactivity of this compound can lead to losses during sample handling and analysis.

To improve recovery, consider the following:

  • HS-SPME: Optimize the SPME fiber type (e.g., DVB/CAR/PDMS is often effective for aldehydes), extraction time, and temperature.[1][8] Ensure consistent agitation to facilitate the release of analytes into the headspace.

  • Solvent Extraction: Ensure a sufficient solvent-to-sample ratio and vigorous mixing. To break emulsions, you can try adding salt (salting out), centrifugation, or filtration.[7]

  • General: Minimize sample exposure to high temperatures to prevent thermal degradation.[9][10][11] Consider derivatization to increase the stability and volatility of this compound for GC analysis.[12][13]

Q3: How can I minimize the thermal degradation of this compound during extraction?

A3: this compound is susceptible to thermal degradation, which can lead to inaccurate quantification. To mitigate this, use the lowest effective temperature for your extraction method. For HS-SPME, lower temperatures can be used, though this may require longer extraction times to reach equilibrium.[8] When using methods that require heating, such as SDE, it's crucial to carefully control the temperature and duration to minimize analyte degradation.[14] Accelerated Solvent Extraction (ASE) has been shown to have minimal thermal degradation if optimized correctly.[14]

Q4: What are matrix effects and how do they impact this compound analysis?

A4: Matrix effects occur when components of the sample matrix (the oily matrix in this case) interfere with the analysis of the target analyte, this compound.[15][16] In GC-MS analysis, matrix components can cause signal enhancement or suppression, leading to an over- or underestimation of the this compound concentration.[15] This is a significant challenge in complex matrices like oils, where co-extracted lipids and other compounds can affect the ionization efficiency of this compound in the mass spectrometer.[17][18]

Q5: How can I mitigate matrix effects in my this compound analysis?

A5: Several strategies can be employed to reduce or compensate for matrix effects:

  • Sample Preparation: Implement thorough cleanup steps to remove interfering matrix components. This can include techniques like solid-phase extraction (SPE).

  • Calibration Strategies: Use matrix-matched calibration standards, where the calibration standards are prepared in a blank oil matrix that is similar to the samples being analyzed. The standard addition method is another effective approach.[19][20]

  • Internal Standards: Employing a stable isotope-labeled internal standard of this compound can effectively compensate for matrix effects as it will be affected similarly to the native analyte.[21]

  • Chromatographic Separation: Optimize your GC method to ensure good separation of this compound from co-eluting matrix components.

Troubleshooting Guides

HS-SPME Troubleshooting
Problem Potential Cause(s) Troubleshooting Recommendations
Low this compound Peak Area/Sensitivity Inappropriate SPME fiber coating.Test different fiber coatings. For aldehydes like this compound, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often a good starting point.[1][8]
Sub-optimal extraction temperature.Optimize the incubation temperature. Higher temperatures can increase the volatility of this compound but may also lead to degradation. A typical starting range is 40-60°C.[1]
Insufficient extraction time.Perform a time-course experiment to determine the optimal extraction time to reach equilibrium.
Competition from other volatiles.In highly concentrated samples, other volatile compounds can compete with this compound for adsorption sites on the fiber.[6] Diluting the sample may help.
Poor Reproducibility (High %RSD) Inconsistent sample volume, temperature, or extraction time.Ensure precise and consistent control of all extraction parameters for every sample and standard.
Fiber degradation or contamination.Condition the fiber before each use and store it properly. Visually inspect the fiber for damage.
Carryover (Ghost Peaks) Incomplete desorption of analytes from the fiber.Increase the desorption time or temperature in the GC inlet. Ensure the GC inlet is at an appropriate temperature for efficient desorption.
Solvent Extraction Troubleshooting
Problem Potential Cause(s) Troubleshooting Recommendations
Low this compound Recovery Incomplete extraction.Increase the solvent-to-sample ratio and ensure thorough mixing (e.g., vortexing, shaking).
Emulsion formation.To break emulsions, try adding a saturated salt solution (salting out), centrifuging the sample at high speed, or filtering through glass wool.[7]
Analyte loss during solvent evaporation.Use a gentle stream of nitrogen to evaporate the solvent at a low temperature. Avoid high heat, which can cause volatile analytes to be lost along with the solvent.
Contamination Impure solvents.Use high-purity, residue-analyzed solvents. Run a solvent blank to check for contaminants.
Contaminated glassware.Thoroughly clean all glassware and rinse with the extraction solvent before use.

Experimental Protocols

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME)

This protocol provides a general procedure for the extraction of this compound from an oily matrix. Optimization of parameters is crucial for each specific matrix.

Materials:

  • HS-SPME autosampler or manual holder

  • SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS)

  • 20 mL headspace vials with magnetic screw caps and septa

  • Heating block or water bath

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Sample Preparation: Accurately weigh a specific amount of the oil sample (e.g., 1-5 g) into a 20 mL headspace vial.

  • Internal Standard (Optional but Recommended): Spike the sample with a known concentration of a suitable internal standard (e.g., this compound-d2).

  • Equilibration: Seal the vial and place it in a heating block or water bath set to the optimized temperature (e.g., 50°C) for a predetermined equilibration time (e.g., 15-30 minutes) to allow the volatile compounds to partition into the headspace.[8]

  • Extraction: Expose the SPME fiber to the headspace of the vial for the optimized extraction time (e.g., 30-60 minutes) while maintaining the temperature and agitation.

  • Desorption and Analysis: Immediately after extraction, insert the SPME fiber into the hot GC inlet (e.g., 250°C) for thermal desorption of the analytes onto the GC column. Start the GC-MS analysis.

Protocol 2: Solvent Extraction

This protocol outlines a basic liquid-liquid extraction procedure for this compound from an oily matrix.

Materials:

  • Extraction solvent (e.g., Hexane, HPLC grade)

  • Centrifuge tubes or separatory funnel

  • Vortex mixer or shaker

  • Centrifuge

  • Nitrogen evaporator

  • GC-MS

Procedure:

  • Sample Preparation: Weigh a known amount of the oil sample into a centrifuge tube.

  • Internal Standard (Optional): Add a known amount of an internal standard.

  • Extraction: Add a specific volume of hexane to the sample (e.g., a 1:2 oil-to-solvent ratio).

  • Mixing: Cap the tube and vortex or shake vigorously for a set period (e.g., 2-5 minutes) to ensure thorough mixing and extraction.

  • Phase Separation: Centrifuge the sample (e.g., at 3000 rpm for 10 minutes) to separate the hexane layer (containing the extracted this compound) from the oil.[7] If using a separatory funnel, allow the layers to separate and collect the hexane layer.

  • Concentration: Carefully transfer the hexane extract to a clean vial and concentrate it to a smaller volume under a gentle stream of nitrogen at room temperature. Avoid complete dryness to prevent loss of the volatile this compound.

  • Analysis: Inject an aliquot of the concentrated extract into the GC-MS for analysis.

Protocol 3: Derivatization with PFBHA for GC-MS Analysis

This protocol describes the derivatization of this compound with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) to improve its chromatographic properties and detection sensitivity.

Materials:

  • PFBHA solution (e.g., 10 mg/mL in a suitable solvent like water or buffer)

  • Extracted this compound sample in an organic solvent

  • Heating block or water bath

  • GC-MS

Procedure:

  • Reaction Setup: In a reaction vial, combine a known volume of the this compound extract with an excess of the PFBHA solution.

  • Reaction Conditions: Cap the vial and heat it at a specific temperature (e.g., 60-80°C) for a defined period (e.g., 30-60 minutes) to allow the derivatization reaction to complete.[22]

  • Extraction of Derivative: After cooling, extract the PFBHA-derivatized this compound into an organic solvent (e.g., hexane or dichloromethane).

  • Analysis: Inject an aliquot of the organic layer containing the derivative into the GC-MS for analysis. The derivative will have a different retention time and mass spectrum than the underivatized this compound.

Data Presentation

Table 1: Comparison of SPME Fiber Coatings for Aldehyde Extraction

SPME Fiber CoatingTarget AnalytesMatrixKey FindingsReference
DVB/CAR/PDMSAldehydes, Ketones, AlcoholsVegetable OilsBest overall performance for a wide range of volatile compounds.[8]
PDMS/DVB2-NonenalStandard SolutionMost efficient extraction for 2-nonenal compared to other tested fibers.[1]
PA (Polyacrylate)AldehydesVegetable OilsPoor extraction ability for aldehydes.[8]
PDMS (Polydimethylsiloxane)AldehydesVegetable OilsPoor extraction ability for aldehydes.[8]

Table 2: Typical Recovery Rates of Aldehydes with Different Extraction Techniques

Extraction TechniqueAnalyteMatrixRecovery Rate (%)Reference
HS-SPME2-NonenalGauze (simulating skin)~40% (extraction yield)[1]
Solvent Extraction (Hexane)AldehydesGeneralCan be high (>90%) but prone to losses.[2][3]
SDEVolatile CompoundsGeneralGenerally provides high recovery for a wide range of volatiles.[23]

Visualizations

Experimental_Workflow_HS_SPME cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis A Weigh Oily Matrix B Add to Headspace Vial A->B C Spike with Internal Standard B->C D Equilibrate at Optimized Temperature C->D E Expose SPME Fiber to Headspace D->E F Retract Fiber E->F G Desorb in GC Inlet F->G H GC-MS Analysis G->H I Data Processing H->I

Caption: HS-SPME workflow for this compound analysis.

Troubleshooting_Low_Recovery cluster_hs_spme HS-SPME Issues cluster_solvent Solvent Extraction Issues cluster_general General Issues Start Low this compound Recovery Observed Fiber Check SPME Fiber (Coating, Condition) Start->Fiber Params Optimize Extraction (Temp, Time, Agitation) Start->Params Comp Address Analyte Competition (Dilute Sample) Start->Comp Incomplete Ensure Complete Extraction (Solvent Ratio, Mixing) Start->Incomplete Emulsion Break Emulsions (Salt, Centrifuge) Start->Emulsion Degradation Minimize Thermal Degradation (Lower Temperature) Start->Degradation Derivatize Consider Derivatization (Increase Stability) Start->Derivatize

References

Technical Support Center: Enhancing 6-Nonenal Detection Sensitivity in GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the sensitivity of 6-nonenal detection using Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Q1: My this compound peak is very small, noisy, or completely absent. Where should I begin troubleshooting?

A1: Low sensitivity for a volatile compound like this compound can stem from multiple factors throughout the analytical workflow. A systematic approach is crucial. Start by verifying your sample integrity and concentration. Then, meticulously check the injection system for leaks or contamination. Following that, review your GC method parameters, including inlet temperature and column conditions. Finally, evaluate the MS detector's performance by checking the tune report and detector voltage.[1][2][3] A check standard can help determine if the issue is with the sample or the system.[1]

Q2: How can I improve my sample preparation to increase this compound sensitivity?

A2: Effective sample preparation is key to concentrating this compound before it reaches the instrument. Several techniques can be employed:

  • Headspace Solid-Phase Microextraction (HS-SPME): This is a highly effective, solvent-free technique for extracting volatile compounds like this compound from the headspace of a sample.[4] The analyte is adsorbed onto a coated fiber, which is then thermally desorbed in the GC inlet, concentrating the analyte and improving detection limits.[5]

  • Derivatization: Chemically modifying this compound can significantly improve its thermal stability and chromatographic behavior, leading to better sensitivity.[6][7]

  • Liquid-Liquid Extraction (LLE): This technique separates analytes based on their solubility in different immiscible solvents, which can help concentrate this compound and remove matrix interferences.[8]

  • Large Volume Injection (LVI): If available, LVI techniques allow for the injection of a much larger sample volume, which directly increases the amount of analyte introduced into the system and thereby enhances sensitivity.[9][10][11]

Q3: Is derivatization necessary for this compound analysis, and what is the recommended procedure?

A3: While not strictly mandatory, derivatization is highly recommended for improving the sensitivity and reliability of aldehyde analysis. Aldehydes can be prone to thermal degradation and may interact with active sites in the GC system.[12][13] Derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) is a common and effective method.[14] This reaction converts the aldehyde into a more stable oxime derivative, which has excellent chromatographic properties and can be detected with high sensitivity.[15] The PFBHA derivatives are also amenable to highly selective detection using negative chemical ionization (NCI) mode in the mass spectrometer.[16]

Q4: What are the optimal GC inlet settings for analyzing this compound?

A4: The GC inlet is a critical point where analyte loss and degradation can occur. Optimizing inlet parameters is essential:

  • Inlet Temperature: A balance must be struck. The temperature needs to be high enough to ensure complete vaporization of the analyte (or its derivative) but low enough to prevent thermal degradation.[13][17] A good starting point is often 250 °C, but this should be optimized experimentally for your specific setup.[15][17]

  • Injection Mode: For trace analysis, splitless injection is generally preferred as it transfers the entire sample to the column, maximizing sensitivity.[12][18] However, the longer residence time in the hot inlet can increase the risk of degradation for thermally labile compounds.[18]

  • Liner Choice: Using a deactivated liner is crucial to prevent interactions with active sites.[18][19] For sensitive compounds, a liner without glass wool or a direct injection tapered liner may yield the best results.[19] If using LVI, a liner with deactivated glass wool can aid in solvent vaporization and trap non-volatile matrix components.[11]

Q5: How can I optimize my mass spectrometer for maximum sensitivity for this compound?

A5: Proper MS detector setup is vital for achieving low detection limits.

  • Detector Tuning: Regularly tune the mass spectrometer according to the manufacturer's guidelines to ensure optimal performance. An autotune report can help diagnose issues like a dirty ion source or a system leak.[1][20]

  • Acquisition Mode: For maximum sensitivity, use Selected Ion Monitoring (SIM) mode instead of full scan mode.[15] In SIM mode, the mass spectrometer only monitors a few specific ions characteristic of this compound (or its derivative), which significantly increases the signal-to-noise ratio.

  • Ion Source Cleaning: Over time, the ion source can become contaminated, leading to a significant drop in sensitivity. Regular cleaning as part of routine maintenance is essential.[1]

  • Electron Multiplier Voltage: Increasing the detector voltage can amplify the signal, but be aware that excessively high voltages can shorten the detector's lifespan.[1]

Troubleshooting Guides

Systematic Troubleshooting Workflow for Low Sensitivity

When encountering low sensitivity for this compound, a structured troubleshooting approach can efficiently identify the root cause. The following diagram outlines a logical workflow to diagnose and resolve the issue.

G start Start: Low this compound Sensitivity sample_prep 1. Verify Sample Preparation & Integrity start->sample_prep d_sample Sample OK? sample_prep->d_sample injection_sys 2. Check Injection System d_injection Injection System OK? injection_sys->d_injection gc_method 3. Review GC Method Parameters d_gc GC Method OK? gc_method->d_gc ms_detector 4. Evaluate MS Detector Performance d_ms MS Performance OK? ms_detector->d_ms resolution Resolution: Improved Sensitivity d_sample->injection_sys Yes i_sample Concentration too low? Sample degraded? d_sample->i_sample No d_injection->gc_method Yes i_injection Septum leak? Liner contaminated/active? Syringe problem? d_injection->i_injection No d_gc->ms_detector Yes i_gc Incorrect temp program? Carrier gas flow incorrect? Column bleed/degraded? d_gc->i_gc No d_ms->resolution Yes i_ms MS tune required? Ion source dirty? Detector voltage too low? d_ms->i_ms No i_sample->sample_prep i_injection->injection_sys i_gc->gc_method i_ms->ms_detector

Caption: Troubleshooting workflow for low this compound sensitivity.

Experimental Protocols

Protocol 1: HS-SPME with On-Fiber PFBHA Derivatization

This protocol combines headspace extraction, concentration, and derivatization into a single automated step, providing excellent sensitivity.

G cluster_prep Sample & Derivatization Prep cluster_extraction HS-SPME & Derivatization cluster_analysis GC-MS Analysis sample 1. Place sample (e.g., biological fluid, food extract) into a 20 mL headspace vial. pfbha_prep 2. Prepare PFBHA solution (e.g., 1 mg/mL in water). sample->pfbha_prep fiber_adsorb 3. Adsorb PFBHA solution onto SPME fiber by exposing the fiber to the solution's headspace. pfbha_prep->fiber_adsorb extraction 4. Expose the PFBHA-loaded fiber to the sample headspace. (e.g., 45 min at 50°C) fiber_adsorb->extraction desorption 5. Thermally desorb the derivatized this compound in the GC inlet (e.g., 250°C). extraction->desorption separation 6. Separate derivative on a low-polarity column (e.g., DB-5ms). desorption->separation detection 7. Detect using MS in SIM or NCI mode for maximum sensitivity. separation->detection

Caption: Workflow for HS-SPME with on-fiber PFBHA derivatization.

Methodology:

  • Sample Preparation: Place the sample (e.g., 1 mL of biological fluid or an equivalent amount of solid matrix) into a 20 mL headspace vial and seal it.[16]

  • Derivatization Reagent: Prepare a fresh solution of O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) in water (e.g., 1 mg/mL).[16]

  • On-Fiber Derivatization:

    • Use a SPME fiber suitable for volatile compounds, such as a polydimethylsiloxane/divinylbenzene (PDMS/DVB) fiber.[5][21][22]

    • First, expose the SPME fiber to the headspace of the PFBHA solution to adsorb the derivatizing agent.[23]

    • Next, introduce the PFBHA-loaded fiber into the headspace of the sealed sample vial.[23]

  • Extraction and Derivatization:

    • Incubate the vial at an optimized temperature (e.g., 50-60°C) for a set time (e.g., 30-45 minutes).[5][22] During this time, volatile this compound will move into the headspace and react with the PFBHA on the fiber to form a stable oxime derivative.

  • GC-MS Analysis:

    • Retract the fiber and immediately introduce it into the GC inlet.

    • Desorb the derivative from the fiber at a temperature of approximately 250°C in splitless mode.[15]

    • Use a low-polarity column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm), for separation.[15]

    • Set the mass spectrometer to acquire data in Selected Ion Monitoring (SIM) mode for the characteristic ions of the this compound-PFBHA derivative to achieve the lowest detection limits.[15]

Data Presentation

Table 1: Optimization of HS-SPME Parameters for Aldehyde Analysis
ParameterTypical RangeOptimal Condition for this compoundRationale & Considerations
SPME Fiber Coating PDMS, PA, PDMS/DVB, DVB/CAR/PDMSPDMS/DVBPDMS/DVB often shows the highest extraction efficiency for 2-nonenal and other similar aldehydes.[5][22]
Extraction Temperature 30 - 80 °C50 - 70 °CHigher temperatures increase analyte volatility but can decrease the fiber's sorption capacity. An optimal balance is needed.[5][24]
Extraction Time 15 - 60 min30 - 60 minSufficient time is required to allow the analyte to reach equilibrium between the sample headspace and the fiber coating.[24][25]
Salt Addition 0 - 3 g (in aqueous samples)~1.5 - 3 g NaClAdding salt increases the ionic strength of the solution, which "salts out" volatile analytes, driving them into the headspace and improving extraction efficiency.[16][22]
Table 2: Recommended GC-MS Parameters for PFBHA-Derivatized this compound
ParameterRecommended SettingPurpose
Injection Mode SplitlessMaximizes the transfer of analyte to the column for trace-level detection.[15]
Inlet Temperature 250 °C (Optimize)Ensures efficient desorption of the derivative from the SPME fiber without causing degradation.[15]
Carrier Gas HeliumProvides good chromatographic efficiency.
Flow Rate 1.0 - 1.5 mL/min (Constant Flow)Maintains consistent retention times and peak shapes.[15]
GC Column DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm)Low-polarity column provides good separation for the PFBHA-oxime derivative.[15]
Oven Program Initial: 60°C (2 min), Ramp: 7-10°C/min to 200°CA starting point to be optimized for separating the analyte from matrix interferences.[16]
MS Ionization Mode Electron Ionization (EI) or Negative Chemical Ionization (NCI)EI is standard. NCI can provide higher selectivity and sensitivity for the fluorinated PFBHA derivative.[16]
MS Acquisition Mode Selected Ion Monitoring (SIM)Drastically improves sensitivity by monitoring only the most abundant and characteristic ions of the target analyte.[15]

References

Minimizing thermal degradation of 6-Nonenal during analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the thermal degradation of 6-Nonenal during analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its analysis challenging?

A1: this compound is a volatile, unsaturated aldehyde that contributes to the aroma of various fruits and can also be an indicator of lipid peroxidation in biological and food samples.[1] Its analysis is challenging due to its thermal lability and susceptibility to isomerization and degradation during sample preparation and analysis, particularly with techniques involving heat, such as gas chromatography (GC).

Q2: What are the primary analytical methods for quantifying this compound?

A2: The most common methods for this compound quantification are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). Due to the reactive nature of aldehydes, these methods often involve a derivatization step to improve the stability and chromatographic behavior of this compound.

Q3: What is derivatization, and why is it recommended for this compound analysis?

A3: Derivatization is a chemical reaction that transforms an analyte into a more stable and easily detectable derivative. For this compound, derivatization is crucial to prevent thermal degradation in the hot GC injector and to enhance its detection by creating a derivative with a higher molecular weight and a more specific mass spectrum (for GC-MS) or a strong UV-absorbing or fluorescent tag (for HPLC).

Q4: What are the recommended derivatizing agents for this compound?

A4: The two most common and effective derivatizing agents for aldehydes like this compound are:

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA): This is the preferred reagent for GC-MS analysis as it forms a stable oxime derivative with a high mass, leading to sensitive and specific detection.

  • 2,4-Dinitrophenylhydrazine (DNPH): This reagent is typically used for HPLC analysis with UV detection. It reacts with aldehydes to form a brightly colored hydrazone that can be easily quantified.

Troubleshooting Guides

Issue 1: Low or No Signal for this compound in GC-MS Analysis

Possible Cause 1: Thermal Degradation in the GC Inlet

  • Symptoms: You observe a very small or no peak corresponding to this compound, but you see several smaller, unidentified peaks in your chromatogram.

  • Troubleshooting Steps:

    • Lower the Injector Temperature: High injector temperatures are a primary cause of thermal degradation for unsaturated aldehydes. Start with a lower temperature (e.g., 200 °C) and gradually increase it to find the optimal balance between efficient volatilization and minimal degradation.

    • Use a Derivatizing Agent: Derivatizing this compound with PFBHA will significantly increase its thermal stability.

    • Use a Pulsed Splitless Injection: This technique can help to transfer the analyte onto the column more quickly, reducing its residence time in the hot injector.

Possible Cause 2: Inefficient Derivatization

  • Symptoms: The peak for this compound is small, and you may see a peak for unreacted this compound if you are monitoring for it.

  • Troubleshooting Steps:

    • Optimize Reaction Conditions: Ensure the pH of the reaction mixture is optimal for the derivatization reaction (typically slightly acidic for PFBHA).

    • Increase Reagent Concentration: A molar excess of the derivatizing agent is necessary to drive the reaction to completion.

    • Increase Reaction Time and/or Temperature: Allow sufficient time for the derivatization to occur. Gentle heating (e.g., 60-70°C) can sometimes improve yields, but be cautious of potential degradation of the underivatized analyte.

Issue 2: Poor Peak Shape and Reproducibility

Possible Cause 1: Active Sites in the GC System

  • Symptoms: Tailing peaks for this compound or its derivative.

  • Troubleshooting Steps:

    • Use an Inert Liner: Employ a deactivated glass liner in your GC inlet.

    • Use an Inert Column: A column with a highly inert stationary phase is recommended.

    • System Maintenance: Regularly replace the septum and clean the inlet to remove any active sites that can interact with the analyte.

Possible Cause 2: Isomerization of this compound

  • Symptoms: You observe a peak for the trans-isomer of this compound in addition to the cis-isomer you are analyzing, and the ratio between them is not consistent across injections.

  • Troubleshooting Steps:

    • Control Sample pH: Extreme pH values can promote isomerization. Maintain a neutral or slightly acidic pH during sample preparation.

    • Minimize Exposure to Heat and Light: Both heat and light can induce isomerization. Prepare samples in a cool, dark environment.

    • Derivatize Promptly: Derivatization can "lock" the isomeric form, preventing further isomerization during analysis.

Data Presentation

Table 1: Impact of GC Injector Temperature on the Recovery of a Generic Unsaturated Aldehyde (Illustrative Data)

Injector Temperature (°C)Analyte Recovery (%)Degradation Products Detected
20095Minor
22582Moderate
25065Significant
27540High

Note: This data is illustrative for a typical unsaturated aldehyde and highlights the general trend of increased degradation with higher injector temperatures. Actual recovery for this compound may vary.

Table 2: Stability of PFBHA-Derivatized Unsaturated Aldehydes in Dichloromethane at 4°C

Storage Time (Days)Analyte Stability (%)
1>99
7>99
14>99
21>99
28>99
38Degradation begins
66Significant degradation

Data adapted from a study on the stability of PFBHA derivatives of various carbonyl compounds, including unsaturated aldehydes.[2]

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound with PFBHA Derivatization
  • Sample Preparation:

    • To 1 mL of aqueous sample, add an appropriate internal standard.

    • Adjust the pH to ~4 with a suitable buffer.

  • Derivatization:

    • Add 100 µL of a 10 mg/mL PFBHA solution in water.

    • Vortex and incubate at 70°C for 60 minutes.

    • Cool to room temperature.

  • Extraction:

    • Add 1 mL of hexane and vortex for 2 minutes.

    • Centrifuge to separate the layers.

    • Transfer the upper hexane layer to a clean vial for GC-MS analysis.

  • GC-MS Parameters:

    • Injector Temperature: 200-220°C

    • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)

    • Oven Program: 50°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min.

    • Carrier Gas: Helium at 1 mL/min.

    • MS Ion Source Temperature: 230°C

    • MS Quadrupole Temperature: 150°C

    • Acquisition Mode: Selected Ion Monitoring (SIM) for target ions of the this compound-PFBHA derivative.

Protocol 2: HPLC-UV Analysis of this compound with DNPH Derivatization
  • Sample Preparation:

    • To 1 mL of sample, add an appropriate internal standard.

  • Derivatization:

    • Add 1 mL of a saturated solution of DNPH in acetonitrile/phosphoric acid.

    • Vortex and incubate at 40°C for 60 minutes in the dark.

  • Extraction:

    • The reaction mixture can often be directly injected after filtration if the sample matrix is clean. Otherwise, a solid-phase extraction (SPE) cleanup step may be necessary.

  • HPLC-UV Parameters:

    • Column: C18 (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient: Start with a suitable ratio of A:B (e.g., 60:40), and increase the percentage of B over time to elute the DNPH derivative.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 365 nm

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Aqueous Sample Add_IS Add Internal Standard Sample->Add_IS Adjust_pH Adjust pH Add_IS->Adjust_pH Add_Reagent Add PFBHA or DNPH Adjust_pH->Add_Reagent Incubate Incubate Add_Reagent->Incubate Extract Extract Derivative Incubate->Extract GC_HPLC GC-MS or HPLC Analysis Extract->GC_HPLC Data Data Processing GC_HPLC->Data troubleshooting_logic Start Low/No this compound Signal Degradation Thermal Degradation? Start->Degradation Derivatization Inefficient Derivatization? Degradation->Derivatization No Lower_Temp Lower Injector Temp Degradation->Lower_Temp Yes Optimize_Rxn Optimize Reaction (pH, time, temp) Derivatization->Optimize_Rxn Yes Use_Deriv Use PFBHA Lower_Temp->Use_Deriv

References

Troubleshooting peak tailing for 6-Nonenal in gas chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering peak tailing issues during the gas chromatography (GC) analysis of 6-Nonenal.

Troubleshooting Guide: Peak Tailing for this compound

Peak tailing in gas chromatography can significantly compromise resolution, accuracy, and precision, which is a common issue for active analytes like this compound. This guide offers a systematic approach to identify and resolve the root causes of peak tailing.

Initial Assessment

Question: Are all peaks in the chromatogram tailing, or is it specific to this compound and other polar compounds?

  • All peaks are tailing: This typically points to a physical or mechanical issue within the GC system. Please proceed to the "Flow Path and Mechanical Issues" section.

  • Only this compound and other polar analyte peaks are tailing: This suggests a chemical interaction between your analyte and active sites within the system. Please proceed to the "Chemical Activity and Analyte Interactions" section.

Flow Path and Mechanical Issues

This section addresses issues related to the physical setup and gas flow path of your GC system.

Question Possible Cause(s) Recommended Solution(s)
Have you recently installed a new column or performed inlet maintenance? Improper Column Installation: A poorly cut column with jagged edges can cause turbulence. Incorrect column insertion depth in the inlet or detector can create dead volumes.Re-install the Column: Ensure the column is cut cleanly and squarely. Follow the manufacturer's guidelines for the correct column installation depth in both the inlet and detector.
Is your injection technique optimized? Slow Injection/Poor Sample Introduction: A slow injection can lead to band broadening and tailing. An inappropriate split ratio can also affect peak shape.Optimize Injection Parameters: Use a fast injection speed. If using a split injection, ensure the split ratio is not too low; a minimum of 20 mL/min total flow through the inlet is a good starting point.[1] For splitless injections, consider using a retention gap to improve focusing.
Could there be a leak in the system? System Leaks: Leaks at the inlet, septum, or column fittings can disrupt carrier gas flow and introduce oxygen, which can degrade the column's stationary phase at high temperatures.Perform a Leak Check: Use an electronic leak detector to check all fittings and connections, particularly around the septum and column nuts. Tighten or replace any leaking components.
When was the last time the inlet liner was replaced? Contaminated or Obstructed Liner: Debris from the septum or sample matrix can accumulate in the liner, obstructing the sample path.Replace the Inlet Liner: Regularly replace the inlet liner and septum. Consider using a deactivated liner with glass wool to trap non-volatile residues.
Chemical Activity and Analyte Interactions

This section focuses on issues arising from the interaction of this compound with surfaces inside the GC system.

Question Possible Cause(s) Recommended Solution(s)
Are you analyzing a low concentration of this compound? Active Sites: The aldehyde group of this compound can interact with active silanol (Si-OH) groups on the surfaces of the inlet liner, glass wool, and the column itself. These interactions are more pronounced at low analyte concentrations.Use Deactivated Consumables: Employ deactivated (silanized) inlet liners and glass wool to minimize surface activity. Column Conditioning: Bake out the column according to the manufacturer's instructions to remove contaminants. If tailing persists, consider trimming 10-20 cm from the front of the column to remove accumulated non-volatile residues and active sites.
Is your sample matrix complex? Column Contamination: Buildup of non-volatile matrix components at the head of the column can create active sites and interfere with analyte partitioning.Sample Preparation: Implement a sample cleanup procedure, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove matrix interferences before injection. Use a Guard Column: A guard column can protect the analytical column from contamination.
Have you considered derivatization? Inherent Analyte Activity: Aldehydes are inherently active and prone to tailing.Derivatize the Analyte: Chemically modify the this compound to a less polar, more stable derivative. Derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) is a common and effective method for aldehydes, improving peak shape and sensitivity.[2][3]
Is there a mismatch between your analyte, solvent, and column phase? Polarity Mismatch: A significant difference in polarity between the analyte, solvent, and stationary phase can lead to poor peak shape.Select an Appropriate Column: For aldehydes, a mid-polarity column (e.g., a phase containing a low percentage of cyanopropylphenyl) or a wax-type column is often suitable. Ensure your solvent is compatible with the stationary phase.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting peak tailing issues with this compound.

G cluster_0 Start cluster_1 Initial Assessment cluster_2 Physical/Mechanical Issues cluster_3 Chemical Activity Issues cluster_4 Resolution start Peak Tailing Observed for this compound assess_peaks Are all peaks tailing? start->assess_peaks check_installation Check Column Installation (Cut & Depth) assess_peaks->check_installation Yes (All Peaks) use_deactivated Use Deactivated Liner/Glass Wool assess_peaks->use_deactivated No (Only Polar Analytes) check_injection Optimize Injection Technique check_installation->check_injection leak_check Perform Leak Check check_injection->leak_check replace_liner Replace Inlet Liner & Septum leak_check->replace_liner resolved Problem Resolved replace_liner->resolved trim_column Trim Front of Column use_deactivated->trim_column derivatize Consider Derivatization (e.g., PFBHA) trim_column->derivatize check_polarity Verify Solvent/Column Polarity Match derivatize->check_polarity check_polarity->resolved

Caption: Troubleshooting workflow for this compound peak tailing.

Typical GC Parameters for this compound Analysis

The following table summarizes typical starting parameters for the analysis of this compound and similar volatile aldehydes by GC-MS. Optimization may be required based on the specific instrument and application.

ParameterTypical Value/ConditionNotes
Column Mid-polarity (e.g., DB-5ms, HP-5ms, ZB-624) or Polar (e.g., DB-WAX)A 30 m x 0.25 mm ID, 0.25 µm film thickness is a common choice.
Inlet Temperature 250 °CEnsure complete and rapid vaporization of the sample.
Injection Mode Split or SplitlessSplitless is preferred for trace analysis.
Carrier Gas Helium or HydrogenTypical flow rate of 1.0 - 1.5 mL/min.
Oven Program Initial Temp: 40-60 °C (hold 1-2 min)A temperature ramp is used to separate compounds with different boiling points.
Ramp 1: 5-10 °C/min to 180-220 °C
Ramp 2: 15-25 °C/min to 250-280 °C (hold 2-5 min)
Detector Mass Spectrometer (MS) or Flame Ionization Detector (FID)MS provides identification and quantification. FID is robust for quantification.
MS Transfer Line Temp 280 °CPrevent condensation of analytes.
MS Ion Source Temp 230 °C
MS Quadrupole Temp 150 °C

Experimental Protocol: Derivatization of this compound with PFBHA

This protocol describes a general procedure for the derivatization of this compound with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) to form a more stable oxime derivative, which improves peak shape and detectability in GC-MS analysis.[1][2][3]

Materials:

  • Sample containing this compound

  • PFBHA reagent solution (e.g., 15 mg/mL in reagent water, freshly prepared)[4]

  • pH 4 buffer (e.g., potassium hydrogen phthalate)

  • Extraction solvent (e.g., hexane or ethyl acetate)

  • Sodium sulfate (anhydrous)

  • GC vials with inserts

Procedure:

  • Sample pH Adjustment: Take a known volume of your aqueous sample (e.g., 5-20 mL) and adjust the pH to 4 using the appropriate buffer.

  • Derivatization Reaction: Add the PFBHA reagent solution to the pH-adjusted sample. The reaction is typically carried out at an elevated temperature (e.g., 60-70 °C) for a specific duration (e.g., 10-120 minutes) with agitation.[4][5]

  • Extraction: After cooling to room temperature, extract the formed PFBHA-oxime derivatives from the aqueous solution using a suitable organic solvent like hexane or ethyl acetate. Perform the extraction multiple times for better recovery.

  • Drying: Combine the organic extracts and dry them over anhydrous sodium sulfate to remove any residual water.

  • Concentration and Analysis: Carefully transfer the dried extract to a clean vial. If necessary, concentrate the sample under a gentle stream of nitrogen. The sample is now ready for injection into the GC-MS system.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound peak tailing even with a new column?

A1: Peak tailing with a new column can still occur due to several factors. The most common are active sites in other parts of the system, such as the inlet liner or glass wool. Ensure all components in the sample flow path are deactivated. Improper column installation, such as a poor cut or incorrect insertion depth, can also create turbulence and dead volumes, leading to tailing. Finally, the inherent reactivity of the aldehyde functional group in this compound can lead to interactions even on a new column, in which case derivatization should be considered.

Q2: Can the injection solvent affect the peak shape of this compound?

A2: Yes, the choice of solvent can significantly impact peak shape. A mismatch in polarity between the solvent and the stationary phase can cause issues. For example, injecting a very polar solvent onto a non-polar column can lead to poor focusing of the analyte band. It is generally recommended to dissolve the sample in a solvent that is compatible with the stationary phase.

Q3: How often should I replace the inlet liner and septum?

A3: The frequency of replacement depends on the cleanliness of your samples and the number of injections. For complex matrices, it may be necessary to replace the liner and septum daily or after a certain number of injections (e.g., 50-100). A good indicator that the liner needs changing is a gradual increase in peak tailing or a decrease in peak area for active compounds like this compound.

Q4: Will derivatizing my sample solve all peak tailing issues?

A4: Derivatization is a very effective strategy for mitigating peak tailing caused by the chemical activity of the analyte.[6][7][8] By converting the polar aldehyde group to a less active oxime, interactions with active sites are minimized. However, derivatization will not correct peak tailing caused by physical or mechanical problems in the GC system, such as leaks, poor column installation, or a contaminated liner. It is crucial to first rule out these issues.

Q5: What is the benefit of using a guard column for this compound analysis?

A5: A guard column is a short piece of deactivated fused silica tubing installed between the inlet and the analytical column. Its primary purpose is to protect the analytical column from non-volatile residues and other contaminants in the sample matrix. By trapping these contaminants, the guard column extends the life of the more expensive analytical column and helps maintain good peak shape and chromatographic performance over time. The guard column can be trimmed or replaced as it becomes contaminated.

References

Technical Support Center: Optimization of SPME for 6-Nonenal Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the optimization of Solid Phase Microextraction (SPME) fiber selection for the analysis of 6-Nonenal and related unsaturated aldehydes.

Frequently Asked Questions (FAQs)

Q1: What is the recommended SPME fiber for analyzing this compound?

A1: For targeted analysis of this compound (often analyzed as trans-2-nonenal), the most frequently recommended fiber is 65 µm Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) .[1][2] This fiber has demonstrated high extraction efficiency for this compound.[2] For a broader analysis of various volatile and semi-volatile compounds, including aldehydes, a 50/30 µm Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS) fiber is an excellent choice due to its wide analyte range coverage.[3][4][5]

Q2: Should I use Headspace (HS) or Direct Immersion (DI) SPME for this compound?

A2: Headspace (HS) SPME is the preferred method for volatile compounds like this compound, especially in complex matrices.[6] HS-SPME is a cleaner technique as the fiber is only exposed to the vapor phase above the sample, which prevents non-volatile matrix components from contaminating the fiber and the GC system.[6]

Q3: What are the optimal starting conditions for temperature and time for HS-SPME of this compound?

A3: Good starting parameters for method optimization are an extraction temperature of 50-60 °C and an extraction time of 20-45 minutes .[1][2][3][7] The optimal conditions depend on the sample matrix and the desired sensitivity. It is crucial to keep the extraction time and agitation constant for reproducible results, especially if not extracting to equilibrium.[6]

Q4: When is on-fiber derivatization necessary for aldehyde analysis?

A4: On-fiber derivatization should be considered when high sensitivity is required or when dealing with low concentrations of this compound. Aldehydes can be derivatized using reagents like O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), which is loaded onto the fiber prior to extraction.[8][9] This process improves the thermal stability and chromatographic properties of the aldehydes, leading to better peak shapes and lower detection limits.[8]

Q5: How should a new SPME fiber be conditioned before its first use?

A5: It is essential to condition every new SPME fiber by heating it in the GC injection port.[6] Follow the manufacturer's specific temperature and time guidelines for the fiber coating. For example, a PDMS/DVB fiber is typically conditioned at 250 °C for 0.5-1 hour, while a DVB/CAR/PDMS fiber is conditioned at 270 °C for 1 hour.[1] Proper conditioning removes contaminants and ensures a stable baseline.

SPME Fiber Selection Summary for Aldehyde Analysis

The selection of an appropriate fiber coating is the most critical parameter in developing an SPME method. The choice depends on the polarity and molecular weight of the target analyte.

SPME Fiber CoatingPolarityRecommended ForReference Analyte(s)
65 µm PDMS/DVB BipolarPrimary choice for this compound and other aldehydes. trans-2-nonenal[1][2]
50/30 µm DVB/CAR/PDMS BipolarExcellent for broad profiling of volatiles & semi-volatiles (C3-C20), including aldehydes. General Volatiles[3][4][5]
100 µm PDMS Non-polarLow molecular weight, non-polar volatile compounds.General Volatiles[10]
85 µm Polyacrylate (PA) PolarPolar analytes.General Polar Volatiles

Detailed Experimental Protocol: HS-SPME-GC/MS for this compound

This protocol provides a general procedure for the analysis of this compound using Headspace SPME coupled with Gas Chromatography-Mass Spectrometry (GC-MS). Optimization is recommended for specific sample matrices.

1. Materials and Equipment

  • SPME Fiber Assembly: 65 µm PDMS/DVB fiber with a manual or autosampler holder.

  • Sample Vials: 20 mL clear glass headspace vials with PTFE/silicone septa.

  • GC-MS System: Gas chromatograph with a split/splitless injector and a mass selective detector.

  • Heating/Agitation Unit: Hot plate with magnetic stirring or an autosampler with incubation and agitation capabilities.

  • Standard: this compound (or trans-2-nonenal) standard for optimization and quantification.

2. Fiber Conditioning

  • Set the GC injector temperature to 250 °C with a high split ratio to vent any contaminants.

  • Insert the new 65 µm PDMS/DVB fiber into the injector and expose the fiber for 30-60 minutes, or according to the manufacturer's instructions.

  • Retract the fiber and inject it into the GC to run a blank analysis to ensure it is clean.

3. Sample Preparation

  • Place a known amount of the sample (e.g., 1-5 g or 1-5 mL) into a 20 mL headspace vial.

  • If required, add a salt (e.g., 1.5 g NaCl) to increase the ionic strength of the aqueous solution, which can enhance the release of volatile analytes into the headspace.[1]

  • Add an internal standard if quantitative analysis is being performed.

  • Immediately seal the vial with the screw cap and septum.

4. Headspace Extraction

  • Place the sealed vial in the heating unit pre-heated to the desired temperature (e.g., 60 °C).[1]

  • Allow the sample to equilibrate for 5-10 minutes with constant agitation (e.g., 250 rpm).

  • Pierce the vial septum with the SPME needle and expose the fiber to the headspace above the sample.

  • Extract for a pre-determined time (e.g., 20 minutes) with continued heating and agitation.[1]

  • After extraction, retract the fiber back into the needle and withdraw it from the vial.

5. Desorption and GC-MS Analysis

  • Immediately insert the SPME device into the GC inlet, which is set to a temperature of 250 °C and operated in splitless mode.[11]

  • Expose the fiber to desorb the analytes for 3-5 minutes.

  • Start the GC-MS data acquisition upon injection.

  • After desorption, retract the fiber and remove the device from the inlet.

  • Example GC-MS Conditions:

    • Column: DB-1 or similar non-polar capillary column (e.g., 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[9]

    • Oven Program: 40 °C (hold 4 min), ramp to 100 °C at 10 °C/min, then ramp to 250 °C at 20 °C/min (hold 2 min).

    • MS Transfer Line: 250 °C.

    • Ion Source: 250 °C.[9]

    • Acquisition Mode: Scan mode (e.g., m/z 35-400) for qualitative analysis or Selected Ion Monitoring (SIM) for targeted quantitative analysis.

Visual Workflow and Logic Diagrams

cluster_workflow SPME Fiber Selection Workflow for this compound start Analyze this compound goal Analysis Goal? start->goal fiber_pdmsdvb Select 65µm PDMS/DVB (High Specificity) goal->fiber_pdmsdvb Targeted Aldehyde fiber_dvbcar Select 50/30µm DVB/CAR/PDMS (Broad Profile) goal->fiber_dvbcar General Volatiles optimize Optimize HS Conditions Temp: 50-60°C Time: 20-45 min fiber_pdmsdvb->optimize fiber_dvbcar->optimize check_sens Sensitivity Adequate? optimize->check_sens deriv Consider On-Fiber Derivatization (PFBHA) check_sens->deriv No final Optimized Method check_sens->final Yes deriv->final

Caption: Workflow for selecting and optimizing an SPME fiber for this compound analysis.

cluster_troubleshooting Troubleshooting Guide for SPME Analysis start Analytical Issue Encountered issue_low No or Low Peak Intensity start->issue_low issue_rep Poor Reproducibility (High %RSD) start->issue_rep issue_peak Bad Peak Shape (Broad, Tailing) start->issue_peak cause_low1 Incorrect fiber choice issue_low->cause_low1 cause_rep1 Inconsistent extraction time issue_rep->cause_rep1 cause_peak1 Use narrow-bore (0.75mm ID) inlet liner issue_peak->cause_peak1 cause_low2 Insufficient extraction time/temperature cause_low1->cause_low2 cause_low3 Improper desorption cause_low2->cause_low3 cause_low4 System check needed (inject liquid standard) cause_low3->cause_low4 cause_rep2 Temperature/agitation fluctuations cause_rep1->cause_rep2 cause_rep3 Fiber not at equilibrium cause_rep2->cause_rep3 cause_peak2 Desorption too slow (Increase temp/time) cause_peak1->cause_peak2 cause_peak3 Active sites in system cause_peak2->cause_peak3

Caption: Logic diagram for troubleshooting common issues in SPME analysis.

Troubleshooting Guide

Problem: I am seeing low or no peaks for this compound.

  • Possible Cause 1: Incorrect Fiber Choice. this compound is a semi-polar volatile compound. Ensure you are using a fiber with appropriate polarity, such as PDMS/DVB.[2]

  • Possible Cause 2: Sub-optimal Extraction. The extraction may be incomplete. Try increasing the extraction temperature (e.g., to 60 °C) or time (e.g., to 45 min) to allow the analyte to better partition into the fiber coating.[1][2] Heating the sample is crucial for headspace analysis but excessive heat can sometimes reduce sensitivity with absorbent-type fibers.[11]

  • Possible Cause 3: Inefficient Desorption. Ensure the GC inlet temperature is high enough (e.g., 250 °C) and the desorption time is sufficient (e.g., 3-5 min) to transfer all analytes to the column. Use of a narrow-bore inlet liner (0.75 mm I.D.) is recommended to ensure a fast transfer and sharp peaks.[11]

  • Solution: First, confirm the GC-MS system is working correctly by injecting a liquid standard of this compound. If the system is functional, begin optimizing the SPME parameters, starting with the fiber choice.

Problem: My results have poor reproducibility and a high Relative Standard Deviation (%RSD).

  • Possible Cause 1: Inconsistent Extraction Time. If you are working in a pre-equilibrium state (i.e., the fiber is not fully saturated), even small variations in extraction time will lead to significant variations in the amount of analyte adsorbed.[6]

  • Possible Cause 2: Inconsistent Agitation and Temperature. The partition equilibrium between the sample, headspace, and fiber is sensitive to temperature and agitation speed. These must be kept constant across all samples and standards.[6]

  • Solution: Use an autosampler for SPME if possible, as it provides the highest level of control over time, temperature, and agitation.[6] If performing manual SPME, use a timer and ensure the sample vial is maintained at a consistent temperature and agitation rate for the entire extraction period.

Problem: I am observing broad or tailing peaks for this compound.

  • Possible Cause 1: Slow Desorption/Analyte Transfer. This can be caused by a low desorption temperature or a large-volume GC inlet liner.

  • Solution: Increase the desorption temperature (within the fiber's limits) and ensure you are using a narrow-bore inlet liner (e.g., 0.75 mm I.D.) to decrease the liner volume and increase the carrier gas velocity, which helps focus the analyte band onto the column.[11]

Problem: I see carryover or "ghost peaks" from previous runs.

  • Possible Cause 1: Incomplete Desorption. Some analyte may remain on the fiber after injection.

  • Possible Cause 2: Contaminated Fiber. The fiber may have been contaminated by the sample matrix.

  • Solution: Increase the desorption time or temperature. After each run, "bake out" the fiber in the GC inlet or a separate conditioning station for 5-10 minutes at a temperature suitable for the fiber before the next extraction. Ensure the fiber is fully retracted into the needle when passing through the vial septum to minimize contact with sample matrix or septum particles.

References

Technical Support Center: 6-Nonenal Mass Spectra Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing background noise and overcoming common challenges in the mass spectral analysis of 6-Nonenal.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of background noise when analyzing this compound by mass spectrometry?

Background noise in this compound mass spectra can originate from several sources, broadly categorized as chemical, electronic, and environmental noise.

  • Chemical Noise: This is often the most significant contributor and arises from unwanted ions being detected. Common sources include:

    • Solvent Impurities: Use of low-purity solvents can introduce a variety of contaminants. Always use high-purity, LC-MS or GC-MS grade solvents.

    • Plasticizers: Phthalates and other plasticizers can leach from labware, such as pipette tips and vials. Whenever possible, use glass or polypropylene labware.

    • Sample Matrix: Complex biological or environmental samples can contain numerous compounds that co-elute with this compound, causing interference.

    • Column Bleed: In gas chromatography-mass spectrometry (GC-MS), the stationary phase of the column can degrade at high temperatures, leading to a rising baseline and characteristic polysiloxane peaks.

  • Electronic Noise: This is inherent to the mass spectrometer's detector and electronic components. While it cannot be completely eliminated, it is typically a less significant issue in modern, well-maintained instruments.

  • Environmental Noise: Volatile organic compounds (VOCs) from the laboratory air, such as cleaning products or other experiments, can be introduced into the mass spectrometer and contribute to background noise.

Q2: I am observing a high baseline in my total ion chromatogram (TIC). What are the likely causes and how can I resolve this?

An elevated baseline in the TIC is a common issue that can mask low-intensity peaks. The primary causes are often related to contamination in the analytical system.

Troubleshooting Steps:

  • Solvent and Blank Analysis:

    • Run a solvent blank (injecting only the solvent used for your sample) to determine if the contamination originates from your mobile phase or sample solvent.

    • If the blank is clean, the contamination is likely from your sample or the preparation procedure.

  • System Cleaning:

    • If the solvent blank shows contamination, systematically clean your system. This may involve flushing the LC or GC system with high-purity solvents.

    • For GC-MS, check for and clean a dirty injector liner. For LC-MS, clean the ion source.

  • Check for Leaks: Air leaks in the system can introduce nitrogen, oxygen, and other atmospheric components, leading to an unstable baseline and high background.

Q3: My this compound peak is showing poor signal intensity. What can I do to improve it?

Poor signal intensity can make accurate quantification difficult. Several factors can contribute to this issue.

Troubleshooting Steps:

  • Sample Concentration: Ensure your sample is appropriately concentrated. If it is too dilute, the signal will be weak. Conversely, a highly concentrated sample can lead to ion suppression.

  • Ionization Efficiency: The choice of ionization technique is critical. For GC-MS analysis of this compound, Electron Ionization (EI) is common. For LC-MS, consider Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), potentially with derivatization.

  • Instrument Tuning and Calibration: Regularly tune and calibrate your mass spectrometer according to the manufacturer's recommendations to ensure optimal performance.

  • Derivatization: For aldehydes like this compound, derivatization can significantly improve signal intensity and chromatographic properties. A common derivatizing agent is O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA), which reacts with the aldehyde group to form a more stable and readily ionizable oxime.

Troubleshooting Guides

Issue 1: Non-reproducible results and ghost peaks in this compound analysis.

Possible Cause: Carryover from previous injections or contamination in the autosampler.

Troubleshooting Workflow:

A Start: Non-reproducible results or ghost peaks observed B Inject a solvent blank A->B C Are ghost peaks present in the blank? B->C D Yes C->D Yes E No C->E No F Clean the autosampler syringe and injection port D->F I Issue likely related to sample matrix or preparation E->I G Run multiple solvent blanks until clean F->G H Re-analyze the sample G->H J Optimize sample cleanup procedure I->J

Troubleshooting workflow for ghost peaks.
Issue 2: Difficulty in identifying the this compound peak due to co-eluting interferences.

Possible Cause: Inadequate chromatographic separation or complex sample matrix.

Troubleshooting Workflow:

A Start: Co-eluting peaks with this compound B Optimize chromatographic method A->B C Modify temperature gradient (GC) or mobile phase composition (LC) B->C D Consider a different column with alternative selectivity B->D E Is separation improved? C->E D->E F Yes E->F Yes G No E->G No H Implement a more rigorous sample cleanup G->H I Utilize Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) H->I J Consider derivatization to shift retention time H->J K Analyze purified/derivatized sample I->K J->K

Troubleshooting workflow for co-elution.

Data Presentation

Table 1: Common Background Ions in Mass Spectrometry

m/zCommon IdentityLikely Source
149, 167, 279PhthalatesPlasticizers from labware
73, 147, 207, 281PolysiloxanesColumn bleed, septa, vacuum pump oil
45, 59, 71, 88Polyethylene glycol (PEG)Contaminants in solvents or from detergents
58, 72, 86Polypropylene glycol (PPG)Contaminants in solvents

Table 2: Comparison of Derivatization Reagents for Aldehyde Analysis by GC-MS

Derivatizing AgentAdvantagesDisadvantages
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) High reactivity with aldehydes, forms stable oximes, enhances sensitivity for Electron Capture Detection (ECD) and Negative Chemical Ionization (NCI-MS).[1]Reagent can have impurities leading to background peaks.[1]
2,4-Dinitrophenylhydrazine (DNPH) Commonly used for HPLC-UV analysis, can be adapted for GC-MS.Derivatives can be thermally labile.
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) Silylating agent that increases volatility.Can react with other functional groups in the sample.

Experimental Protocols

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS for this compound

This protocol is suitable for the analysis of volatile this compound from liquid or solid samples.

1. Sample Preparation:

  • Place a known amount of the sample (e.g., 1-5 g) into a headspace vial.

  • Add an appropriate internal standard if quantitative analysis is required.

  • Seal the vial with a septum cap.

2. HS-SPME Procedure:

  • Equilibrate the sample vial in a heating block or water bath at a controlled temperature (e.g., 50-60°C) for a defined period (e.g., 15-30 minutes) to allow volatile compounds to partition into the headspace.

  • Expose the SPME fiber (e.g., PDMS/DVB) to the headspace for a specific time (e.g., 30 minutes) to adsorb the analytes.

3. GC-MS Analysis:

  • Desorb the analytes from the SPME fiber in the hot GC inlet (e.g., 250°C) for a short period (e.g., 1-2 minutes).

  • Separate the compounds on a suitable capillary column (e.g., DB-5ms).

  • A typical GC oven temperature program could be: start at 40°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.

  • Acquire mass spectra in the range of m/z 35-350 using Electron Ionization (EI).

Protocol 2: Derivatization of this compound with PFBHA for GC-MS Analysis

This protocol enhances the sensitivity and chromatographic performance for this compound analysis.

1. Derivatization Reaction:

  • To 1 mL of your sample extract in a suitable solvent (e.g., hexane), add 100 µL of a PFBHA solution (e.g., 10 mg/mL in water or buffer).

  • Adjust the pH to ~3 with a dilute acid if necessary.

  • Incubate the mixture at a controlled temperature (e.g., 60°C) for 1 hour to form the PFBHA-oxime derivative.

2. Extraction:

  • After cooling, add an organic solvent (e.g., 1 mL of hexane or dichloromethane) and vortex for 1 minute to extract the derivative.

  • Centrifuge to separate the layers and carefully transfer the organic layer to a clean vial for analysis.

3. GC-MS Analysis:

  • Inject an aliquot of the organic extract into the GC-MS.

  • Use a similar GC-MS method as described in Protocol 1, adjusting the temperature program as needed to optimize the separation of the derivatized this compound.

Mandatory Visualization

Electron Ionization (EI) Fragmentation of this compound

The mass spectrum of this compound is characterized by several key fragment ions. The molecular ion (M+) at m/z 140 is often of low abundance due to the instability of the molecule upon electron ionization.

M This compound (M+) m/z 140 F1 [M-H]+ m/z 139 M->F1 - H• F2 [M-C2H5]+ m/z 111 M->F2 - C2H5• F3 [M-C3H7]+ m/z 97 M->F3 - C3H7• F4 [M-C4H7O]+ m/z 71 M->F4 McLafferty Rearrangement F5 [C4H7]+ m/z 55 F2->F5 - C3H4O F6 [C3H5]+ m/z 41 F3->F6 - C4H4O

Proposed fragmentation of this compound.

This technical support guide is intended for informational purposes and should be used in conjunction with standard laboratory safety practices and instrument manufacturer's guidelines.

References

Technical Support Center: Overcoming Challenges in cis/trans Isomer Separation of 6-Nonenal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the separation of cis/trans isomers of 6-Nonenal.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of cis- and trans-6-Nonenal isomers challenging?

A1: The separation of cis- and trans-6-Nonenal is difficult due to their identical molecular weight and very similar physicochemical properties, such as boiling point and polarity. These similarities lead to nearly identical behavior in many standard chromatographic systems, making their separation challenging.

Q2: What are the most effective methods for separating this compound isomers?

A2: The most effective techniques for separating geometric isomers of unsaturated aldehydes like this compound are argentation chromatography, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC) with specialized columns. Argentation chromatography, in particular, is highly effective as it leverages the differential interaction of the cis and trans double bonds with silver ions.

Q3: How does argentation chromatography work for isomer separation?

A3: Argentation chromatography utilizes a stationary phase, typically silica gel impregnated with silver nitrate. Silver ions form reversible π-complexes with the double bonds of the isomers. The cis-isomer, having a more exposed double bond, forms a stronger complex with the silver ions compared to the sterically hindered double bond of the trans-isomer. This results in the cis-isomer being retained longer on the column, allowing for their separation.[1]

Q4: Can I use Gas Chromatography (GC) for this separation?

A4: While standard GC columns may struggle to provide baseline separation due to the similar volatilities of the isomers, specialized capillary columns, particularly those with chiral stationary phases, can resolve enantiomers and may also provide separation of geometric isomers. For enhanced detection and quantification, GC can be coupled with Mass Spectrometry (GC-MS).[2][3]

Q5: What is the expected elution order of cis- and trans-6-Nonenal in argentation and reversed-phase HPLC?

A5: In argentation chromatography, the trans-isomer will elute first because it forms a weaker complex with the silver ions. In reversed-phase HPLC (RP-HPLC), the trans-isomer is more linear and behaves more like a saturated compound, leading to stronger hydrophobic interactions with the stationary phase and thus, it typically elutes after the cis-isomer.

Troubleshooting Guides

Argentation Chromatography
Problem Potential Cause Troubleshooting Steps
Poor or No Separation 1. Incorrect Mobile Phase Polarity: The eluent may be too polar, causing both isomers to elute quickly without sufficient interaction. 2. Low Silver Nitrate Concentration: Insufficient silver ions on the stationary phase to effectively retain the cis-isomer. 3. Column Overloading: Exceeding the column's sample capacity.1. Start with a non-polar solvent (e.g., hexane) and gradually increase polarity by adding a small percentage of a more polar solvent (e.g., ethyl acetate). 2. Ensure the silver nitrate-impregnated silica gel is properly prepared with an adequate concentration of AgNO₃ (typically 10-20% by weight). 3. Reduce the amount of sample loaded onto the column.
Silver Leaching from the Column Mobile Phase is Too Polar: Highly polar solvents (e.g., methanol, water) can dissolve the silver nitrate.Avoid using highly polar solvents. If a more polar solvent system is necessary, consider using a guard column or a small plug of unmodified silica gel at the column outlet to trap leached silver ions.
Peak Tailing 1. Poor Column Packing: Voids or channels in the column bed. 2. Column Degradation: The stationary phase has degraded due to exposure to light or reactive compounds.1. Repack the column carefully to ensure a uniform bed. 2. Prepare fresh silver nitrate-impregnated silica gel and protect the column from light.
High-Performance Liquid Chromatography (HPLC)
Problem Potential Cause Troubleshooting Steps
Poor Peak Resolution (Rs < 1.5) 1. Suboptimal Mobile Phase Composition: Incorrect ratio of organic solvent to water. 2. Inappropriate Flow Rate: Flow rate may be too high for effective separation. 3. Unsuitable Column Temperature: Temperature can affect selectivity.1. Systematically vary the mobile phase composition to find the optimal selectivity. 2. Reduce the flow rate to increase interaction time with the stationary phase. 3. Adjust the column temperature; lower temperatures often improve resolution for closely eluting peaks.
Peak Splitting or Shouldering 1. Co-elution with an Impurity: An unknown compound is eluting very close to one of the isomers. 2. Column Void: A void has formed at the head of the column. 3. Injector Issues: Problems with the autosampler can distort peak shape.1. Modify the mobile phase or gradient to resolve the impurity. 2. If a void is suspected, replace the column. 3. Check the injection solvent; it should ideally be the same as the mobile phase. Ensure proper needle seating and loop filling.[4]
Shifting Retention Times 1. Inconsistent Mobile Phase Preparation: Variations in solvent composition between runs. 2. Pump Malfunction: The HPLC pump is not delivering a consistent flow rate. 3. Column Equilibration: The column is not fully equilibrated before injection.1. Prepare fresh mobile phase carefully and consistently. 2. Prime the pumps and check for leaks. 3. Ensure the column is equilibrated with the mobile phase for a sufficient time before each injection.

Experimental Protocols

Argentation Chromatography Protocol for this compound Isomer Separation

1. Preparation of Silver Nitrate-Impregnated Silica Gel (10% w/w):

  • In a light-protected flask, suspend 90 g of silica gel (70-230 mesh) in 150 mL of deionized water.

  • In a separate container, dissolve 10 g of silver nitrate (AgNO₃) in 20 mL of deionized water.

  • Slowly add the AgNO₃ solution to the silica slurry with constant stirring.

  • Remove the water under reduced pressure using a rotary evaporator until a free-flowing powder is obtained.

  • Activate the silver nitrate-impregnated silica gel by heating at 120°C for 2-4 hours before use.

2. Column Packing and Elution:

  • Prepare a slurry of the activated silver nitrate silica gel in hexane.

  • Pour the slurry into a chromatography column and allow it to pack under gravity, ensuring a uniform bed.

  • Dissolve the this compound isomer mixture in a minimal amount of hexane.

  • Load the sample onto the column.

  • Begin elution with 100% hexane and gradually increase the polarity by adding ethyl acetate (e.g., 99:1, 98:2 hexane:ethyl acetate).

  • Collect fractions and monitor by TLC or GC-MS to identify the separated isomers. The trans-isomer is expected to elute first.

HPLC Protocol for this compound Isomer Separation

Instrumentation:

  • HPLC system with a UV detector or Mass Spectrometer.

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

Chromatographic Conditions:

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may require optimization.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 215 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the this compound isomer mixture in the mobile phase.

Data Presentation

Table 1: Illustrative Argentation Chromatography Separation of this compound Isomers

IsomerRetention Time (min)Mobile Phase (Hexane:Ethyl Acetate)Purity (%)Recovery (%)
trans-6-Nonenal15.299:1>9892
cis-6-Nonenal25.895:5>9990
Note: These are representative values and will vary based on specific experimental conditions.

Table 2: Illustrative HPLC Separation of this compound Isomers

IsomerRetention Time (min)Mobile Phase (Acetonitrile:Water)Resolution (Rs)
cis-6-Nonenal8.560:40\multirow{2}{*}{1.8}
trans-6-Nonenal9.860:40
Note: These are representative values and will vary based on specific experimental conditions.

Visualizations

experimental_workflow_argentation cluster_prep Stationary Phase Preparation cluster_chrom Chromatography cluster_analysis Analysis prep_silica Prepare Silica Slurry mix Mix Slurry and AgNO3 Solution prep_silica->mix prep_ag Dissolve AgNO3 prep_ag->mix evap Evaporate Water mix->evap activate Activate at 120°C evap->activate pack Pack Column activate->pack load Load this compound Sample pack->load elute Elute with Gradient load->elute collect Collect Fractions elute->collect analyze Analyze Fractions (TLC/GC-MS) collect->analyze pool Pool Pure Fractions analyze->pool isolate Isolate Isomers pool->isolate

Caption: Workflow for this compound isomer separation using argentation chromatography.

troubleshooting_logic start Poor Peak Resolution in HPLC check_mobile_phase Is Mobile Phase Composition Optimal? start->check_mobile_phase adjust_mobile_phase Adjust Organic/Aqueous Ratio check_mobile_phase->adjust_mobile_phase No check_flow_rate Is Flow Rate Too High? check_mobile_phase->check_flow_rate Yes adjust_mobile_phase->check_mobile_phase reduce_flow_rate Decrease Flow Rate check_flow_rate->reduce_flow_rate Yes check_temperature Is Column Temperature Optimized? check_flow_rate->check_temperature No reduce_flow_rate->check_flow_rate adjust_temperature Adjust Temperature check_temperature->adjust_temperature No good_resolution Achieved Good Resolution check_temperature->good_resolution Yes adjust_temperature->check_temperature

Caption: Troubleshooting logic for poor peak resolution in HPLC.

References

Technical Support Center: Enhancing the Recovery of 6-Nonenal from Solid Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for optimizing the extraction and analysis of 6-Nonenal from various solid samples. This resource includes troubleshooting for common issues, detailed experimental protocols, and quantitative data to aid in method development and execution.

Disclaimer: The following information is intended for guidance. Researchers should optimize protocols for their specific matrices and instrumentation, and always adhere to standard laboratory safety procedures.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges and questions related to the analysis of this compound.

Q1: My analytical signal for this compound is very low or undetectable. What are the potential causes and solutions?

A1: Low signal intensity for this compound is a common challenge due to its inherent properties and interaction with the analytical system. Key areas to investigate include:

  • Inefficient Extraction: The chosen extraction method may not be optimal.

    • For Headspace Solid-Phase Microextraction (HS-SPME): Critical parameters include the SPME fiber coating, extraction temperature, and duration. A Divinylbenzene/Polydimethylsiloxane (PDMS/DVB) fiber is often a good choice for volatile aldehydes.[1][2][3] The temperature should be sufficient to volatilize this compound without causing thermal degradation, and the extraction time must be adequate to approach equilibrium.

    • For Solvent Extraction: The polarity of the solvent is crucial for effectively solvating this compound. Ensure the solid sample is thoroughly homogenized to maximize the surface area in contact with the solvent.

  • Analyte Instability: this compound is an unsaturated aldehyde, making it susceptible to oxidation.

    • Solution: Minimize the sample's exposure to oxygen and light. If feasible, prepare samples under an inert atmosphere (e.g., nitrogen). Prompt analysis after extraction is highly recommended to prevent degradation.

  • Active Sites in the Gas Chromatography (GC) System: The polar nature of the aldehyde group in this compound can lead to interactions with active sites (e.g., silanol groups) within the GC inlet liner, the column itself, or other components in the sample flow path.[4] This can result in signal loss and peak tailing.

    • Solution: Employ deactivated inlet liners and high-quality, inert GC columns.

  • Consider Derivatization: Due to its reactivity, converting this compound to a more stable derivative is a highly effective strategy to enhance its detectability.[5][6] This chemical modification can improve its chromatographic behavior and ionization efficiency in the mass spectrometer.

Q2: I'm observing significant peak tailing for this compound. What could be the cause and how can I resolve it?

A2: Peak tailing is a frequent issue when analyzing polar compounds like aldehydes. The most common causes include:

  • Active Sites: As detailed in the previous question, interactions with active sites are a primary cause of peak tailing.[4][7]

    • Solution: Regularly replace the inlet liner with a fresh, deactivated one. If the problem persists, consider trimming the first few centimeters off the analytical column to remove accumulated non-volatile residues that can create active sites.

  • Improper Column Installation: A poorly cut or incorrectly installed GC column can create "dead volumes" or turbulence in the sample path, leading to peak distortion.[7]

    • Solution: Ensure the column is cut cleanly at a 90-degree angle and installed at the correct depth in both the injector and detector, following the instrument manufacturer's guidelines.

  • Column Contamination: Over time, non-volatile matrix components can accumulate at the head of the column, leading to poor peak shape.[4]

    • Solution: Implement regular column bake-outs at an elevated temperature (within the column's specified limits) to remove contaminants. If tailing continues, trimming the front of the column is an effective remedy.

  • Solvent and Stationary Phase Mismatch: A significant difference in polarity between the sample solvent and the GC column's stationary phase can lead to poor chromatography.[7]

    • Solution: Select a solvent for your final extract that is compatible with the polarity of your GC column.

Q3: What is the source of the "ghost peaks" in my chromatograms?

A3: Ghost peaks are extraneous peaks that can appear in your chromatograms, including blank runs. Common sources are:

  • Sample Carryover: Residual analyte from a highly concentrated sample can remain in the injection system or on the column and elute in a subsequent analysis.

    • Solution: Implement a thorough syringe rinse with a strong solvent between injections. Increase the duration and temperature of the post-run column bake-out to ensure all compounds have eluted.

  • Contaminated Syringe or Solvents: The syringe itself or the rinse solvents can be a source of contamination.

    • Solution: Use high-purity solvents and regularly clean or replace the syringe.

  • Septum Bleed: Small particles from the injector septum can be introduced into the inlet during injection.

    • Solution: Use high-quality, low-bleed septa and establish a regular replacement schedule.

Troubleshooting Workflow Diagram

For a systematic approach to resolving analytical issues, please refer to the following workflow diagram.

TroubleshootingWorkflow Systematic Troubleshooting for this compound Analysis Start Identify Problem (e.g., Low Signal, Peak Tailing) CheckSystem Verify GC System Performance (Run a known standard) Start->CheckSystem SystemOK Is System Performance Acceptable? CheckSystem->SystemOK TroubleshootSystem Troubleshoot GC System: - Check for leaks - Replace liner and septum - Trim analytical column SystemOK->TroubleshootSystem No CheckExtraction Evaluate Extraction Method SystemOK->CheckExtraction Yes Reanalyze Re-analyze Sample TroubleshootSystem->Reanalyze ExtractionOK Is Extraction Protocol Optimized? CheckExtraction->ExtractionOK OptimizeExtraction Optimize Extraction Parameters: - Adjust SPME fiber, time, temp - Test different solvents ExtractionOK->OptimizeExtraction No ConsiderDerivatization Is Signal Still Low After Optimization? ExtractionOK->ConsiderDerivatization Yes OptimizeExtraction->Reanalyze ImplementDerivatization Implement Derivatization Protocol ConsiderDerivatization->ImplementDerivatization Yes ConsiderDerivatization->Reanalyze No ImplementDerivatization->Reanalyze End Problem Resolved Reanalyze->End HSSPME_Workflow HS-SPME Experimental Workflow for this compound SamplePrep 1. Sample Preparation: - Weigh 5g of ground sample - Add 5mL water and 1.5g NaCl - Add stir bar Incubation 2. Equilibration: - Heat vial to 60°C - Agitate for 15 minutes SamplePrep->Incubation Extraction 3. Headspace Extraction: - Expose PDMS/DVB fiber - Extract for 20-45 min with agitation Incubation->Extraction Desorption 4. Thermal Desorption: - Insert fiber into GC inlet (250°C) - Desorb for 2-5 minutes Extraction->Desorption Analysis 5. GC-MS Analysis: - Chromatographic separation - Mass spectrometric detection Desorption->Analysis DerivatizationReaction Derivatization of this compound with PFBHA cluster_reactants Reactants cluster_product Product Nonenal This compound (Aldehyde) Oxime This compound-PFBHA Oxime (Stable and Highly Detectable Derivative) Nonenal->Oxime + PFBHA PFBHA PFBHA (Derivatizing Agent)

References

Strategies to prevent 6-Nonenal oxidation during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of 6-Nonenal during sample preparation. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its oxidation a concern?

A1: this compound is an unsaturated aldehyde that can be formed endogenously through the lipid peroxidation of polyunsaturated fatty acids (PUFAs).[1][2][3] Its oxidation during sample preparation is a significant concern because it can lead to the formation of various artifacts, resulting in inaccurate quantification and misinterpretation of experimental results.[4] Aldehydes are chemically unstable and can readily undergo further oxidation to form carboxylic acids or react with proteins and other biomolecules, disrupting cellular functions.[5][6]

Q2: What are the primary causes of this compound oxidation during sample preparation?

A2: The primary causes of this compound oxidation are exposure to atmospheric oxygen, elevated temperatures, light exposure, and the presence of transition metals like iron (Fe²⁺) or copper (Cu²⁺) which can catalyze oxidation reactions.[1][7][8] The entire process is a chain reaction initiated by reactive oxygen species (ROS) attacking PUFAs.[7][9]

Q3: What are the general principles for preventing this compound oxidation?

A3: The core principles for preventing oxidation involve minimizing exposure to the catalysts of oxidation. This includes working at low temperatures (e.g., on ice), protecting samples from light, using inert gas (like argon or nitrogen) to displace oxygen, and incorporating antioxidants into buffers and solutions.[10] Chelating agents can also be used to sequester transition metals that promote oxidation.

Troubleshooting Guide

Issue 1: Inconsistent or low recovery of this compound in samples.

Potential Cause Troubleshooting Action
Oxidation during Homogenization/Extraction Ensure all steps are performed on ice. Pre-cool all buffers, tubes, and equipment. Add an antioxidant cocktail (e.g., BHT, Vitamin E) to your homogenization buffer.[1]
Degradation during Storage Store samples and standards at -80°C under an inert atmosphere (e.g., argon). Avoid repeated freeze-thaw cycles.
Adsorption to Plastics The compound may adsorb to the surface of pipette tips, tubes, or assay plates. Use low-adhesion polypropylene or glass vials. Pre-rinsing pipette tips with the solution can also help.[11]
Photodegradation Protect the compound from light at all stages by using amber vials and minimizing exposure to ambient light during experimental setup.[8][11]

Issue 2: Appearance of unknown peaks or adducts in analytical runs (GC-MS, LC-MS/MS).

Potential Cause Troubleshooting Action
Reaction with Biomolecules This compound is highly reactive and can form adducts with proteins (especially with cysteine, histidine, and lysine residues) and DNA.[4][12] Work quickly and at low temperatures to minimize reaction times. Consider derivatization steps to stabilize the aldehyde.[4][13]
Further Oxidation The initial this compound may have oxidized into other species like carboxylic acids.[5] Ensure a stringent anaerobic environment during sample processing. Purge all solutions with argon or nitrogen.
Contamination Ensure all solvents are of high purity (e.g., HPLC or MS grade) and glassware is thoroughly cleaned to remove any residual metals or oxidizing agents.

Experimental Protocols & Data

Protocol: Sample Preparation for this compound Analysis with Minimized Oxidation

This protocol outlines a general workflow for preparing biological samples while minimizing the risk of this compound oxidation.

  • Buffer Preparation : Prepare homogenization buffer (e.g., phosphate-buffered saline, pH 7.2) and immediately before use, add an antioxidant cocktail. A common choice is 1 mM butylated hydroxytoluene (BHT) and 100 µM diethylenetriaminepentaacetic acid (DTPA) to chelate metal ions.[1] Purge the buffer with argon gas for 10-15 minutes.

  • Sample Collection & Homogenization : Perform all steps on ice. If working with tissue, homogenize it quickly in the pre-chilled, antioxidant-fortified buffer.

  • Extraction : Extract lipids and aldehydes using a suitable method, such as the Bligh-Dyer method or solid-phase extraction (SPE). Ensure all solvents used are deoxygenated.

  • Derivatization (Optional but Recommended) : To enhance stability and detection, derivatize the aldehyde. A common agent is 2,4-dinitrophenylhydrazine (DNPH) or pentafluorobenzyl-hydroxylamine hydrochloride (PFBHA).[4][13]

  • Storage : If immediate analysis is not possible, overlay the sample with argon or nitrogen gas, seal tightly in an amber vial, and store at -80°C.[11]

Data Summary: Comparison of Antioxidant Strategies

The effectiveness of various antioxidants in preventing lipid peroxidation, the source of this compound, varies. The choice often depends on the sample matrix (aqueous vs. lipidic).

AntioxidantMechanism of ActionTypical ConcentrationPhaseNotes
Butylated Hydroxytoluene (BHT) Radical Scavenger0.1 - 1 mMLipophilicEffective at terminating the lipid peroxidation chain reaction.[1]
α-Tocopherol (Vitamin E) Radical Scavenger5 - 50 µMLipophilicCan prevent the further oxidation of aldehydes but may be ineffective against pre-formed lipid peroxides.[5] Can sometimes act as a pro-oxidant.[14]
Ascorbic Acid (Vitamin C) Radical Scavenger, Reduces Vitamin E radical50 - 200 µMHydrophilicCan act as a co-antioxidant with Vitamin E.[14]
Trolox Radical Scavenger10 - 100 µMHydrophilicA water-soluble analog of Vitamin E.[5]
DTPA/EDTA Metal Chelator100 µM - 1 mMHydrophilicPrevents metal-catalyzed (Fenton-type) initiation of oxidation.[1][7]

Visual Guides

G cluster_pathway Simplified this compound Oxidation Pathway PUFA Polyunsaturated Fatty Acid (PUFA) Peroxide Lipid Peroxide PUFA->Peroxide Peroxidation ROS Reactive Oxygen Species (ROS) ROS->PUFA Initiation Nonenal This compound Peroxide->Nonenal Fragmentation Oxidized Further Oxidized Products (e.g., Carboxylic Acids) Nonenal->Oxidized Oxidation Adducts Protein/DNA Adducts Nonenal->Adducts Adduction

Caption: Simplified pathway of this compound formation and subsequent degradation.

G cluster_workflow Oxidation-Minimizing Sample Preparation Workflow Start Start: Sample Collection PrepBuffer Prepare Buffer with Antioxidants (BHT/DTPA) + Purge with Argon Start->PrepBuffer Homogenize Homogenize Sample on Ice PrepBuffer->Homogenize Decision Immediate Analysis? Homogenize->Decision Store Store at -80°C Under Argon Analyze Analysis (GC/LC-MS) Store->Analyze Decision->Store No Decision->Analyze Yes

Caption: Recommended experimental workflow to minimize this compound oxidation.

G cluster_troubleshooting Troubleshooting Logic for Low this compound Recovery Start Problem: Low this compound Recovery Check_Temp Was sample prep done on ice? Start->Check_Temp Check_O2 Was inert gas (Argon/N2) used? Check_Temp->Check_O2 Yes Sol_Temp Solution: Maintain cold chain Check_Temp->Sol_Temp No Check_Anti Were antioxidants (e.g., BHT) used? Check_O2->Check_Anti Yes Sol_O2 Solution: Purge buffers & vials Check_O2->Sol_O2 No Check_Store Stored at -80°C under Argon? Check_Anti->Check_Store Yes Sol_Anti Solution: Add antioxidants to buffers Check_Anti->Sol_Anti No Sol_Store Solution: Improve storage protocol Check_Store->Sol_Store No

Caption: Decision tree for troubleshooting low this compound sample recovery.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for 6-Nonenal Determination

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of lipid peroxidation byproducts like 6-nonenal is critical for assessing oxidative stress and its implications in various biological and chemical systems. This guide provides an objective comparison of validated analytical methods for the determination of this compound and related isomers, focusing on Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) techniques.

Overview of Analytical Approaches

The determination of this compound, a volatile aldehyde, presents analytical challenges due to its reactivity and often low concentrations in complex matrices. The two primary chromatographic techniques employed are GC-MS, often coupled with headspace solid-phase microextraction (HS-SPME) for sample preparation, and HPLC, which typically requires derivatization to enhance detection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. When combined with HS-SPME, it offers a sensitive and solvent-free method for the analysis of aldehydes like nonenal from various sample matrices.

Featured Method: Headspace Solid-Phase Microextraction GC-MS (HS-SPME-GC-MS) for 2-Nonenal

While specific validated data for this compound is limited in publicly available literature, a comprehensive study on its isomer, 2-nonenal, provides a robust example of the methodology and expected performance. This method is highly applicable to the analysis of this compound with minor modifications.

Experimental Protocol:

  • Sample Preparation (Wiping Method): For skin emanation analysis, a sample is collected by wiping the target area with a gauze pad. For other matrices, a representative sample is placed in a sealed vial.

  • Headspace Solid-Phase Microextraction (HS-SPME):

    • Fiber: A Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) fiber is commonly used.

    • Extraction: The vial containing the sample is heated (e.g., at 50°C for 45 minutes) to allow the volatile compounds, including nonenal, to partition into the headspace. The SPME fiber is then exposed to the headspace to adsorb the analytes.

  • GC-MS Analysis:

    • Desorption: The SPME fiber is inserted into the hot injector of the gas chromatograph, where the adsorbed analytes are thermally desorbed onto the analytical column.

    • Separation: A capillary column (e.g., DB-1) is used to separate the components of the sample mixture based on their boiling points and affinity for the stationary phase.

    • Detection: The mass spectrometer detects and identifies the separated compounds based on their mass-to-charge ratio and fragmentation patterns. Selective Ion Monitoring (SIM) can be used to enhance sensitivity for the target analyte.

Performance Data:

The following table summarizes the validation parameters for the HS-SPME-GC-MS method for 2-nonenal, which can be considered indicative for this compound analysis.

ParameterValueReference
Linearity Range 1 - 50 ng[1]
Correlation Coefficient (r²) 0.991[1]
Limit of Detection (LOD) 22 pg (S/N = 3)[1]
Limit of Quantification (LOQ) 74 pg (S/N = 10)

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique suitable for a wide range of analytes. For the analysis of aldehydes like this compound, which lack a strong chromophore for UV detection, a derivatization step is typically required.

General Approach: HPLC with UV Detection following Derivatization

This method involves a chemical reaction to attach a UV-absorbing molecule to the aldehyde, allowing for sensitive detection.

Experimental Protocol:

  • Sample Preparation and Extraction: This step is matrix-dependent and may involve liquid-liquid extraction or solid-phase extraction (SPE) to isolate the analytes of interest. For instance, in beer analysis, steam distillation followed by SPE has been utilized.

  • Derivatization:

    • Reagent: 2,4-Dinitrophenylhydrazine (DNPH) is a common derivatizing reagent for aldehydes and ketones. It reacts with the carbonyl group to form a stable, colored hydrazone derivative that can be detected by UV-Vis spectroscopy.

    • Procedure: The extracted sample is reacted with a DNPH solution, often under acidic conditions, to form the aldehyde-DNPH derivative.

  • HPLC-UV Analysis:

    • Separation: A reversed-phase column (e.g., C18) is typically used to separate the derivatized aldehydes.

    • Detection: The eluting derivatives are monitored by a UV detector at a wavelength corresponding to the maximum absorbance of the hydrazone derivative.

Performance Data:

ParameterTypical Expected Value
Linearity Range 0.1 - 10 µg/mL
Correlation Coefficient (r²) > 0.99
Limit of Detection (LOD) 0.01 - 0.1 µg/mL
Limit of Quantification (LOQ) 0.03 - 0.3 µg/mL

Method Comparison

FeatureHS-SPME-GC-MSHPLC-UV with Derivatization
Principle Separation of volatile compounds in the gas phase followed by mass-based detection.Separation of derivatized compounds in the liquid phase followed by UV absorbance detection.
Sample Preparation Simple, solvent-free headspace extraction.Often requires multi-step extraction and a chemical derivatization step.
Sensitivity Very high, capable of detecting picogram levels.Good, but generally less sensitive than GC-MS.
Specificity High, due to mass spectrometric identification.Dependant on chromatographic separation and the specificity of the derivatization reaction.
Throughput Can be automated for higher throughput.Derivatization step can be time-consuming and may limit throughput.
Instrumentation Cost Generally higher.Generally lower.

Signaling Pathways and Experimental Workflows

To visualize the general process of lipid peroxidation leading to this compound formation and the subsequent analytical workflow, the following diagrams are provided.

G cluster_0 Lipid Peroxidation Pathway Polyunsaturated Fatty Acids Polyunsaturated Fatty Acids Lipid Hydroperoxides Lipid Hydroperoxides Polyunsaturated Fatty Acids->Lipid Hydroperoxides Oxidative Stress (ROS) This compound This compound Lipid Hydroperoxides->this compound Decomposition

Caption: Lipid peroxidation pathway leading to this compound.

G cluster_1 General Analytical Workflow Sample Collection Sample Collection Extraction / Derivatization Extraction / Derivatization Sample Collection->Extraction / Derivatization Chromatographic Separation Chromatographic Separation Extraction / Derivatization->Chromatographic Separation Detection & Quantification Detection & Quantification Chromatographic Separation->Detection & Quantification Data Analysis Data Analysis Detection & Quantification->Data Analysis

Caption: General workflow for this compound analysis.

Conclusion

Both GC-MS and HPLC offer viable approaches for the determination of this compound. The choice of method will depend on the specific requirements of the study, including the sample matrix, required sensitivity, available instrumentation, and desired sample throughput.

  • HS-SPME-GC-MS is the preferred method for its high sensitivity, specificity, and minimal sample preparation, making it ideal for trace-level analysis in complex matrices.

  • HPLC-UV with derivatization provides a cost-effective alternative, particularly when the expected concentrations of this compound are higher and high-throughput is not a primary concern.

It is crucial to note that any analytical method should be properly validated for the specific matrix of interest to ensure accurate and reliable results. The data presented here from related nonenal isomers serves as a strong guideline for establishing and validating a method for this compound.

References

Comparative study of 6-Nonenal and 2-Nonenal sensory properties

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Sensory Analysis of 6-Nonenal and 2-Nonenal for Researchers and Flavor Scientists is detailed below.

This guide provides a detailed comparison of the sensory properties of two isomeric aldehydes, this compound and 2-Nonenal. These compounds, while structurally similar, possess distinct aroma and flavor profiles that are of significant interest in the fields of food science, fragrance chemistry, and biomedical research. This document outlines their sensory characteristics, presents available quantitative data, details relevant experimental protocols for their analysis, and visualizes key pathways and workflows.

Data Presentation: Comparative Sensory Properties

The sensory attributes of this compound and 2-Nonenal are summarized in the table below. It is important to note that the quantitative data, particularly odor thresholds, are compiled from various sources and may not be directly comparable due to differing experimental methodologies.

PropertyThis compound2-Nonenal
Isomer Primarily cis-6-NonenalPrimarily trans-2-Nonenal
Odor Profile Fresh, green, melon-like (specifically cantaloupe and watermelon), cucumber, citrus, and waxy nuances.[1][2][3][4] The cis-isomer is a key component in the aroma of muskmelon.[3]Fatty, tallow-like, green, cucumber, aldehydic, and citrus notes.[5][6] Also described as having an unpleasant, rancid fat aroma at higher concentrations and is associated with the "cardboard" taste in aged beer and the characteristic "old person smell".[7][8][9][10][11]
Taste/Flavor Profile Fresh, green, melon characteristics, with specific notes of watermelon and cantaloupe.[1] It can also impart fresh-cut, crisp apple notes.[1][12]At concentrations of 50 ppm or higher, it is described as having a rather unpleasant, rancid fat aroma.[7][10] However, at very low concentrations (0.05-20 ppb), it can produce a woody flavor that is useful for enhancing food aromas, such as in coffee-flavored products.[7][10]
Odor Threshold 0.02 ppb (in water)0.08-0.1 ppb (in water)[7]
Typical Natural Occurrences A principal aroma component of muskmelon fruits.[3] The trans-isomer has been identified as an off-flavor in milk foams.[3]Found as an important aroma component in aged beer and buckwheat.[6] It is also generated on human skin through the oxidative degradation of omega-7 unsaturated fatty acids, which is associated with changes in body odor during aging.[8][13][14]

Experimental Protocols

Gas Chromatography-Olfactometry (GC-O)

This protocol describes a general method for the analysis and comparison of the odor-active compounds in a sample containing this compound and 2-Nonenal.

  • Sample Preparation (Headspace Analysis):

    • A known amount of the sample (e.g., fruit puree, beer, or a standard solution) is placed in a headspace vial.

    • For the analysis of skin volatiles, a sample can be collected using a gauze pad wiped on the skin, which is then placed in the vial.

    • The vial is sealed and incubated at a controlled temperature (e.g., 40-60 °C) for a specific time to allow volatile compounds to equilibrate in the headspace.

    • A headspace syringe or a solid-phase microextraction (SPME) fiber is used to collect the volatile compounds from the headspace.

  • GC-MS-O System and Conditions:

    • Gas Chromatograph (GC): Equipped with a flame ionization detector (FID) or a mass spectrometer (MS) and an olfactometry port.

    • Column: A non-polar or medium-polarity capillary column is typically used (e.g., DB-5, HP-5MS, or DB-Wax).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: A programmed temperature gradient is used to separate the compounds. For example, an initial temperature of 40 °C held for 2 minutes, then ramped up to 240 °C at a rate of 5 °C/min, and held for 5 minutes.

    • Injector: Splitless or split mode, depending on the concentration of the analytes.

    • Effluent Splitter: The column effluent is split between the MS/FID detector and the olfactometry sniffing port.

    • Olfactometry Port: The transfer line to the sniffing port is heated to prevent condensation of the compounds. Humidified air is mixed with the effluent to prevent nasal dryness for the assessor.

  • Olfactometry Procedure:

    • A panel of trained sensory assessors sniffs the GC effluent at the olfactometry port.

    • Assessors record the retention time, odor descriptor, and intensity of each detected odor.

    • Intensity can be rated on a scale (e.g., a 10-point scale from no odor to very strong odor).

    • Techniques like Aroma Extract Dilution Analysis (AEDA) can be used, where serial dilutions of the sample are analyzed to determine the flavor dilution (FD) factor for each odorant, indicating its potency.

Sensory Panel Evaluation

This protocol outlines a descriptive sensory analysis to quantitatively compare the sensory attributes of this compound and 2-Nonenal.

  • Panelist Selection and Training:

    • A panel of 8-12 individuals is selected based on their sensory acuity and ability to describe aromas and flavors.

    • Panelists undergo training to familiarize themselves with the specific sensory attributes of the two compounds and the rating scale to be used. Reference standards for each attribute are provided.

  • Sample Preparation and Presentation:

    • Solutions of this compound and 2-Nonenal are prepared at various concentrations in a neutral medium (e.g., deionized water, mineral oil, or a simple food base like a sugar solution or a white sauce).

    • Samples are presented to the panelists in a randomized and blind manner, using three-digit codes.

    • Samples are served at a controlled temperature in identical containers.

  • Sensory Evaluation Procedure:

    • The evaluation is conducted in a sensory laboratory with individual booths to minimize distractions.

    • Panelists evaluate the aroma of the samples first, followed by the flavor.

    • Panelists rate the intensity of predefined sensory attributes (e.g., "melon," "green," "fatty," "rancid") on a structured line scale (e.g., a 15-cm line scale anchored with "low" and "high").

    • Panelists are provided with unsalted crackers and water to cleanse their palate between samples.

  • Data Analysis:

    • The intensity ratings from the line scales are converted to numerical data.

    • Analysis of Variance (ANOVA) is used to determine if there are significant differences in the intensity of each attribute between the two compounds.

    • Principal Component Analysis (PCA) can be used to visualize the relationships between the samples and their sensory attributes.

Mandatory Visualization

G Workflow for Comparative Sensory Evaluation cluster_0 Sample Preparation cluster_1 Sensory Analysis cluster_2 Data Collection cluster_3 Data Analysis & Interpretation Sample_A Preparation of This compound Samples GC_O Gas Chromatography- Olfactometry (GC-O) Sample_A->GC_O Sensory_Panel Descriptive Sensory Panel Sample_A->Sensory_Panel Sample_B Preparation of 2-Nonenal Samples Sample_B->GC_O Sample_B->Sensory_Panel GC_O_Data Odor Descriptors, Retention Indices, Intensity Ratings GC_O->GC_O_Data Panel_Data Attribute Intensity Scores Sensory_Panel->Panel_Data Stats Statistical Analysis (ANOVA, PCA) GC_O_Data->Stats Panel_Data->Stats Report Comparative Report & Visualization Stats->Report

Caption: General workflow for a comparative sensory evaluation of chemical compounds.

G Biochemical Formation Pathways of this compound and 2-Nonenal cluster_0 This compound Biosynthesis in Melons cluster_1 2-Nonenal Formation on Human Skin Linolenic_Acid γ-Linolenic Acid LOX Lipoxygenase (LOX) Linolenic_Acid->LOX Hydroperoxide 13-Hydroperoxy-linolenic acid LOX->Hydroperoxide HPL Hydroperoxide Lyase (HPL) Hydroperoxide->HPL 6_Nonenal cis-6-Nonenal HPL->6_Nonenal Omega7 ω-7 Unsaturated Fatty Acids (e.g., Palmitoleic Acid) Oxidation Oxidative Degradation Omega7->Oxidation 2_Nonenal trans-2-Nonenal Oxidation->2_Nonenal Peroxides Lipid Peroxides Peroxides->Oxidation

Caption: Biochemical pathways for the formation of this compound and 2-Nonenal.

References

A Comparative Guide to the Antioxidant Activity of 6-Nonenal and Other Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Qualitative Comparison of Antioxidant Activity

Direct experimental data quantifying the intrinsic antioxidant activity of 6-nonenal through common assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging is limited. Much of the research focuses on aldehydes as markers of lipid peroxidation and oxidative stress. For instance, the presence of aldehydes like hexanal and (E)-2-nonenal is often used as an indicator of lipid oxidation in food products.

Some studies suggest that certain aldehydes may possess antioxidant capabilities. For example, octanal and decanal, found in some essential oils, have been reported to exhibit antioxidant effects. However, these are often observed within the complex mixture of the essential oil, making it difficult to attribute the activity solely to the aldehyde. Phenolic aldehydes, which contain a hydroxyl group on an aromatic ring, are a class of aldehydes that have demonstrated significant antioxidant activity, though their mechanism differs from simple aliphatic aldehydes like this compound.

In the absence of direct comparative studies, it is challenging to definitively rank the antioxidant activity of this compound against other aldehydes. The primary role of many simple aldehydes in biological systems appears to be as products of lipid peroxidation, which can contribute to cellular damage. Any intrinsic antioxidant activity of these simple aldehydes is likely to be modest compared to well-established antioxidants.

Data on Antioxidant Activity

As of the latest literature review, direct quantitative data (e.g., IC50 values) from standardized antioxidant assays for this compound and a direct comparison with other simple aldehydes are not available. Research has more commonly focused on the antioxidant properties of complex mixtures containing various aldehydes or on structurally different classes of aldehydes, such as phenolic aldehydes.

The following table is a template that would be used to present such data if it were available from experimental studies.

AldehydeAssayIC50 Value (µg/mL)Trolox Equivalent Antioxidant Capacity (TEAC) (mM TE/g)Reference
This compoundDPPHData not availableData not available
HexanalDPPHData not availableData not available
OctanalDPPHData not availableData not available
NonanalABTSData not availableData not available

IC50: The concentration of the antioxidant required to scavenge 50% of the free radicals. TEAC: A measure of antioxidant capacity relative to the standard antioxidant, Trolox.

Experimental Protocols

Standard in vitro assays are employed to evaluate the antioxidant potential of chemical compounds. The DPPH and ABTS radical scavenging assays are two of the most common methods.

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. This causes a color change from violet to yellow, which can be measured spectrophotometrically.

Procedure:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent such as methanol or ethanol.

  • Sample Preparation: The test compound (e.g., this compound) is dissolved in the same solvent to prepare a series of concentrations. A known antioxidant, such as ascorbic acid or Trolox, is used as a positive control.

  • Reaction Mixture: A specific volume of the DPPH solution is mixed with a specific volume of the sample solution. A blank sample containing the solvent and DPPH solution is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Acontrol - Asample) / Acontrol] x 100 Where Acontrol is the absorbance of the blank and Asample is the absorbance of the test sample. The IC50 value is then determined from a plot of percent inhibition against concentration.

ABTS Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.

Procedure:

  • Generation of ABTS•+: The ABTS radical cation is produced by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

  • Preparation of ABTS•+ Working Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: The test compound and a standard antioxidant are prepared in a series of concentrations.

  • Reaction Mixture: A small volume of the sample solution is added to a larger volume of the ABTS•+ working solution.

  • Incubation: The mixture is incubated at room temperature for a defined time (e.g., 6 minutes).

  • Measurement: The absorbance is measured at 734 nm.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the TEAC value is often determined by comparing the antioxidant's activity to that of Trolox.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for the DPPH antioxidant assay.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_sol Prepare 0.1 mM DPPH Solution Mix Mix DPPH Solution with Sample/Control DPPH_sol->Mix Add to reaction Sample_sol Prepare Sample and Control Solutions Sample_sol->Mix Add to reaction Incubate Incubate in Dark (e.g., 30 min) Mix->Incubate Measure Measure Absorbance at ~517 nm Incubate->Measure Calculate Calculate % Inhibition and IC50 Value Measure->Calculate

Caption: General workflow of the DPPH radical scavenging assay.

A Comparative Sensory Panel Validation of 6-Nonenal's Odor Profile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the odor profile of 6-Nonenal with alternative compounds, supported by established experimental protocols for sensory panel validation. The information is intended for researchers, scientists, and professionals in drug development and flavor and fragrance industries who are interested in the sensory properties of aroma compounds.

The cis-isomer of this compound is a key aroma compound, primarily recognized for its characteristic fresh, melon-like scent.[1][2] It is a significant contributor to the aroma of muskmelon and is also found in cucumber.[1][2] Its odor is often described with attributes such as "green," "waxy," "cucumber," and "melon".[3][4]

Quantitative Sensory Data
Odor DescriptorThis compound (cis-isomer)trans,cis-2,6-Nonadienalcis-6-Nonenol
Melon 867
Cucumber 786
Green 676
Waxy 545
Fatty 343
Floral 123
Comparison with Alternatives

Several other unsaturated aldehydes and alcohols share a similar odor profile to this compound and are often used to create melon and cucumber fragrances.

  • trans,cis-2,6-Nonadienal: Also known as violet leaf aldehyde or cucumber aldehyde, this compound possesses a very powerful green, cucumber, and slightly melon-like odor.[3] It is a key component in the aroma of violet leaves and cucumber.

  • cis-6-Nonenol: This alcohol counterpart to this compound has a fresh, green, and waxy odor with distinct melon and cucumber notes.[7] It is often described as having a slightly more floral character than the aldehyde.

Experimental Protocols

The validation of an odor profile for a compound like this compound involves a trained sensory panel and standardized methodologies.

1. Sensory Panel Selection and Training:

  • Panelist Recruitment: A panel of 10-15 individuals is typically recruited based on their interest, availability, and ability to detect and describe basic odors.

  • Screening: Candidates are screened for olfactory acuity using standard odor identification tests.

  • Training: Selected panelists undergo extensive training (20-40 hours) to develop a common vocabulary for describing melon and cucumber aromas. This involves exposure to reference compounds representing key odor attributes (e.g., hexanal for "green," octanal for "waxy").

2. Quantitative Descriptive Analysis (QDA):

  • Lexicon Development: The sensory panel, with the guidance of a panel leader, develops a specific lexicon of odor descriptors relevant to this compound and its alternatives.

  • Sample Preparation: Samples of high-purity this compound and its alternatives are prepared in an odorless solvent (e.g., mineral oil or propylene glycol) at concentrations well above their detection thresholds. Samples are presented in coded, identical containers.

  • Evaluation: Panelists evaluate the samples in a controlled environment (odor-free booths with controlled temperature and humidity). They rate the intensity of each descriptor on a labeled magnitude scale (e.g., a 15-cm line scale anchored with "low" and "high").

  • Data Analysis: The intensity ratings are converted to numerical data, and statistical analysis (e.g., ANOVA) is used to determine significant differences in the odor profiles of the compounds.

3. Gas Chromatography-Olfactometry (GC-O):

GC-O is a technique that combines gas chromatography with sensory evaluation to identify the specific compounds in a complex mixture that contribute to its aroma.[8][9]

  • Instrumentation: A gas chromatograph is equipped with a sniffing port at the column outlet, allowing a trained panelist to smell the separated compounds as they elute.

  • Procedure: A sample containing this compound is injected into the GC. As the compounds elute, the panelist records the time, duration, and a description of any perceived odor.

  • Data Correlation: The olfactometry data is correlated with the chromatogram from a conventional detector (e.g., a mass spectrometer) to identify the specific chemical responsible for each odor.

Visualizations

Experimental Workflow for Sensory Panel Validation

G Experimental Workflow for Sensory Panel Validation cluster_0 Panel Preparation cluster_1 Sensory Evaluation cluster_2 Data Analysis & Interpretation Recruitment Panelist Recruitment Screening Screening for Olfactory Acuity Recruitment->Screening Training Lexicon Development & Training Screening->Training SamplePrep Sample Preparation Training->SamplePrep Evaluation Quantitative Descriptive Analysis (QDA) SamplePrep->Evaluation DataCollection Data Collection Evaluation->DataCollection Stats Statistical Analysis (ANOVA) DataCollection->Stats Profile Odor Profile Generation Stats->Profile

Caption: Workflow for Sensory Panel Validation of an Odor Profile.

Logical Relationships in Odor Profiling

G Logical Relationships in Odor Profiling Compound Aroma Compound (e.g., this compound) QDA Quantitative Descriptive Analysis Compound->QDA GCO Gas Chromatography- Olfactometry (GC-O) Compound->GCO SensoryPanel Trained Sensory Panel SensoryPanel->QDA SensoryPanel->GCO OdorProfile Quantitative Odor Profile QDA->OdorProfile GCO->OdorProfile Descriptors Odor Descriptors (Melon, Green, Waxy) OdorProfile->Descriptors Intensity Intensity Ratings OdorProfile->Intensity

Caption: Interconnections in the process of odor profiling.

References

A Comparative Analysis of GC-MS and Electronic Nose Technologies for the Detection of 6-Nonenal

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers, scientists, and drug development professionals on the cross-validation of Gas Chromatography-Mass Spectrometry (GC-MS) and electronic nose (e-nose) technologies for the analysis of volatile organic compounds (VOCs), with a focus on 6-Nonenal.

The detection and quantification of specific volatile organic compounds (VOCs) like this compound, an unsaturated aldehyde associated with lipid peroxidation and a key aroma compound, is critical in various fields, including food science, environmental monitoring, and biomedical research. Two prominent analytical techniques employed for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and the electronic nose (e-nose). While GC-MS is considered a gold-standard method for its high sensitivity and specificity in identifying and quantifying individual compounds, the electronic nose offers a rapid, holistic "fingerprinting" approach to complex aroma profiles.[1][2][3] This guide provides a comparative overview of these two technologies, including their experimental protocols and performance metrics, to assist researchers in selecting the appropriate methodology for their studies involving this compound and other VOCs.

Comparative Performance of GC-MS and Electronic Nose

The selection of an analytical technique is often a trade-off between performance, speed, and cost. GC-MS provides detailed qualitative and quantitative information about the chemical composition of a sample, whereas an electronic nose, equipped with an array of gas sensors, provides a characteristic "smellprint" of a sample's aroma.[4][5] The data from an e-nose is then typically analyzed using pattern recognition algorithms to classify and discriminate between samples.[4][6]

Performance MetricGas Chromatography-Mass Spectrometry (GC-MS)Electronic Nose (e-nose)Source Context
Sensitivity High, capable of detecting compounds at ng/L levels.[7]High, can detect low variations in compound concentrations.[6]General VOC and odorant analysis.
Specificity High, provides definitive identification of individual compounds.[1]Lower, provides a holistic aroma profile rather than identifying specific compounds.[4]General VOC analysis.
Pooled Sensitivity 0.83 - 0.880.82 - 0.87Disease diagnosis (COPD, Colorectal Cancer).[1][3]
Pooled Specificity 0.70 - 0.850.78 - 0.84Disease diagnosis (COPD, Colorectal Cancer).[1][3]
Correlation with Olfactometry Can be low (R² < 0.3), as it doesn't capture the complete sensory experience.[2]Can be low (r < 0.2), as sensor responses may not perfectly mimic human perception.[2]Environmental odor analysis.
Correlation with GC-MS -Can be high (R² > 0.8) for predicting e-nose response from GC-MS data.[2]Environmental odor analysis.
Analysis Time Long (minutes to hours per sample).Rapid (seconds to minutes per sample).[4]General consensus.
Cost High initial investment and operational costs.Lower initial investment and operational costs.General consensus.
Portability Typically lab-based instrumentation.Portable, field-deployable models are available.[4]General consensus.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible results. Below are synthesized methodologies for GC-MS and electronic nose analysis based on common practices reported in the literature.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for this compound

This protocol outlines a typical headspace solid-phase microextraction (HS-SPME) GC-MS method for the analysis of this compound and other volatile aldehydes.[8][9]

  • Sample Preparation:

    • Accurately weigh or measure the sample (e.g., food item, biological fluid) into a headspace vial.

    • For solid samples, a liquid matrix (e.g., deionized water, saline solution) may be added to facilitate the release of volatiles.

    • An internal standard is often added for accurate quantification.

  • Headspace Solid-Phase Microextraction (HS-SPME):

    • The vial is sealed and placed in a temperature-controlled autosampler.

    • The sample is incubated at a specific temperature (e.g., 50°C) for a set time (e.g., 15 minutes) to allow volatiles to equilibrate in the headspace.[10]

    • An SPME fiber (e.g., Carboxen/Polydimethylsiloxane - CAR/PDMS) is exposed to the headspace for a defined period (e.g., 90 minutes) to adsorb the volatile compounds.[10]

  • Gas Chromatography (GC) Analysis:

    • The SPME fiber is retracted and injected into the heated inlet of the gas chromatograph.

    • The adsorbed volatiles are desorbed from the fiber and transferred to the GC column.

    • The GC oven temperature is programmed to separate the individual compounds based on their boiling points and chemical properties. A typical program might start at a low temperature, hold for a few minutes, and then ramp up to a higher temperature.

  • Mass Spectrometry (MS) Detection:

    • As compounds elute from the GC column, they enter the mass spectrometer.

    • The molecules are ionized (e.g., by electron impact) and fragmented.

    • The mass-to-charge ratio of the fragments is measured, creating a unique mass spectrum for each compound.

    • This compound is identified by comparing its retention time and mass spectrum to that of a known standard.

  • Quantification:

    • The concentration of this compound is determined by integrating the area of its corresponding chromatographic peak and comparing it to the peak area of the internal standard.

Electronic Nose (e-nose) Protocol

This protocol describes a general procedure for analyzing samples using an electronic nose.[11][12]

  • Sample Preparation:

    • A precise amount of the sample is placed in a sealed vial.

    • The sample is allowed to equilibrate at a controlled temperature for a specific duration to generate a stable headspace of volatile compounds.

  • Instrument Setup and Calibration:

    • The electronic nose is initialized and allowed to warm up to a stable operating temperature.

    • A baseline reading is established by purging the sensor array with filtered, clean air.

  • Sample Analysis:

    • The headspace from the sample vial is drawn into the sensor chamber at a constant flow rate.

    • The sensor array, which may consist of metal oxide semiconductors (MOS), conducting polymers, or other sensor types, reacts to the volatile compounds.[4][6]

    • The change in the electrical properties of the sensors is recorded over time, generating a unique response pattern or "smellprint" for the sample.

  • Data Acquisition and Processing:

    • The sensor responses are collected by the instrument's software.

    • The sensor chamber is purged with clean air to allow the sensors to return to their baseline.

    • The raw data is often pre-processed to correct for sensor drift and noise.

  • Pattern Recognition and Analysis:

    • The processed data is analyzed using multivariate statistical methods such as Principal Component Analysis (PCA) or Linear Discriminant Analysis (LDA) to visualize the discrimination between different sample groups.[4][13]

    • Machine learning algorithms like Artificial Neural Networks (ANN) or Support Vector Machines (SVM) can be trained to classify unknown samples based on their smellprints.[4][6]

Cross-Validation Workflow

A cross-validation study is essential to compare and correlate the results from GC-MS and an electronic nose. The following diagram illustrates a logical workflow for such a study.

CrossValidationWorkflow cluster_sample Sample Set cluster_analysis Data Analysis and Cross-Validation Sample Representative Sample Population GCMS_Prep Sample Preparation for GC-MS Sample->GCMS_Prep Enose_Prep Sample Preparation for E-Nose Sample->Enose_Prep GCMS_Run GC-MS Instrumental Analysis GCMS_Prep->GCMS_Run GCMS_Data Quantitative Data (e.g., this compound Concentration) GCMS_Run->GCMS_Data Correlation Correlation Analysis (e.g., PLS Regression) GCMS_Data->Correlation Enose_Run E-Nose Instrumental Analysis Enose_Prep->Enose_Run Enose_Data Sensor Array Data ('Smellprint') Enose_Run->Enose_Data PatternRec Pattern Recognition (PCA, LDA) Enose_Data->PatternRec Enose_Data->Correlation Model Predictive Model Development Correlation->Model Validation Model Validation Model->Validation

Caption: Workflow for Cross-Validation of GC-MS and Electronic Nose.

References

A Comparative Analysis of the Biological Activities of 6-Nonenal and its Alcohol Analogue, (Z)-6-Nonen-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the distinct biological profiles of the C9 aldehyde, 6-nonenal, and its corresponding alcohol, (Z)-6-nonen-1-ol. This report synthesizes available data on their bioactivities, outlines experimental methodologies for their assessment, and visualizes relevant biological pathways.

Introduction

Volatile organic compounds (VOCs) such as aldehydes and alcohols play crucial roles in chemical communication and defense mechanisms across the plant and animal kingdoms. Among these, the nine-carbon (C9) compounds, this compound and its alcohol analogue (Z)-6-nonen-1-ol, are of significant interest due to their presence in various natural sources and their potential biological activities. This compound is a key aroma component in fruits like muskmelon, while (Z)-6-nonen-1-ol is recognized as a flavoring agent, cosmetic ingredient, and pheromone.[1][2] Understanding the differences in their biological effects is critical for applications in fields ranging from agriculture to pharmacology. This guide provides a comparative overview of their known biological activities, supported by experimental data and detailed protocols.

Comparative Biological Activity

While direct comparative studies quantifying the biological activities of (Z)-6-nonenal and (Z)-6-nonen-1-ol are limited, existing research on related unsaturated aldehydes and alcohols provides insights into their likely differing effects. Aldehydes, particularly α,β-unsaturated aldehydes, are known for their antimicrobial properties, a characteristic attributed to their ability to disrupt microbial cell membranes.[3][4][5]

In contrast, the biological activity of (Z)-6-nonen-1-ol is often associated with its role in chemical signaling, particularly in insect olfaction. Alcohols are key components of insect pheromones and kairomones, eliciting behavioral responses through interaction with specific olfactory receptors.

Biological ActivityThis compound (and related aldehydes)(Z)-6-Nonen-1-ol (and related alcohols)
Antimicrobial Documented bactericidal activity against various pathogens. The α,β-unsaturated aldehyde structure contributes to membrane disruption.[4][5][6]Generally considered to have weaker antimicrobial activity compared to their aldehyde counterparts.
Insect Olfaction Detected by both Odorant Receptors (ORs) and Ionotropic Receptors (IRs) in insects, playing a role in host plant recognition.[7][8]Acts as a pheromone and allomone, signaling through specific olfactory receptor neurons.[1]

Experimental Protocols

To facilitate further comparative research, detailed protocols for assessing key biological activities are provided below.

Antimicrobial Activity Assessment: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of a substance that prevents visible growth of a microorganism.

Materials:

  • Test compounds: (Z)-6-nonenal and (Z)-6-nonen-1-ol

  • Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus)

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, perform serial two-fold dilutions of each compound in MHB to achieve a range of concentrations.

  • Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.

  • Add the standardized bacterial suspension to each well containing the diluted compounds.

  • Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration that inhibits visible bacterial growth. This can be confirmed by measuring the optical density at 600 nm.

Insect Repellency Assessment: Y-Tube Olfactometer Bioassay

This assay is used to study the behavioral response of insects to volatile compounds.

Materials:

  • Y-tube olfactometer

  • Test insects (e.g., mosquitoes, fruit flies)

  • Test compounds: (Z)-6-nonenal and (Z)-6-nonen-1-ol

  • Control substance (e.g., solvent used for dilution)

  • Air pump and flow meters

  • Filter paper

Procedure:

  • Set up the Y-tube olfactometer with a clean air source flowing through both arms.

  • Apply a specific concentration of the test compound to a filter paper and place it in the designated chamber of one arm of the olfactometer.

  • Place a filter paper with the solvent control in the other arm.

  • Introduce a single insect at the base of the Y-tube.

  • Observe the insect's choice of arm and the time it spends in each arm for a set duration (e.g., 5 minutes).

  • Repeat the experiment with a statistically significant number of insects for each compound.

  • Analyze the data to determine if there is a significant preference for the control arm (repellency) or the treated arm (attraction).

Signaling Pathways

The distinct chemical functionalities of this compound and (Z)-6-nonen-1-ol suggest they interact with different biological signaling pathways.

Antimicrobial Mechanism of Unsaturated Aldehydes

The primary mechanism of antimicrobial action for α,β-unsaturated aldehydes like this compound is the disruption of the microbial cell membrane. This non-specific interaction leads to increased membrane permeability and leakage of intracellular components, ultimately causing cell death.

cluster_membrane Bacterial Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Lipid_Bilayer Lipid Bilayer Leakage Leakage of Components Lipid_Bilayer->Leakage Increased Permeability Nonenal This compound Nonenal->Lipid_Bilayer Disruption Cell_Death Cell Death Leakage->Cell_Death

Caption: Proposed mechanism of antimicrobial action for this compound.

Insect Olfactory Signaling Pathway

Volatile compounds like aldehydes and alcohols are detected by olfactory sensory neurons (OSNs) located in insect antennae and maxillary palps. These neurons express specific receptors, primarily from the Odorant Receptor (OR) and Ionotropic Receptor (IR) families. The binding of a ligand to its receptor initiates a signal transduction cascade that leads to a behavioral response.

cluster_air Air cluster_sensillum Sensillum Lymph cluster_neuron Olfactory Sensory Neuron VOC Volatile Compound (this compound or (Z)-6-Nonen-1-ol) OBP Odorant-Binding Protein (OBP) VOC->OBP Binding Receptor Olfactory Receptor (OR / IR) OBP->Receptor Transport Signal Signal Transduction Receptor->Signal Activation Response Behavioral Response Signal->Response

Caption: Generalized insect olfactory signaling pathway for volatile compounds.

Conclusion

The available evidence suggests that this compound and its alcohol analogue, (Z)-6-nonen-1-ol, possess distinct biological activity profiles. The aldehyde is more likely to exhibit significant antimicrobial properties due to its reactive carbonyl group and ability to disrupt cell membranes. In contrast, the alcohol primarily functions as a semiochemical in insect communication. Further direct comparative studies employing standardized assays are necessary to quantify these differences and fully elucidate their respective mechanisms of action. The experimental protocols and pathway diagrams provided in this guide offer a framework for such future investigations, which will be crucial for harnessing the full potential of these C9 volatile compounds in various scientific and commercial applications.

References

A Comparative Analysis of 6-Nonenal Biosynthesis Across Plant Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of volatile organic compound production in plants is critical. This guide provides a comparative analysis of 6-nonenal biosynthesis in key plant species, offering a side-by-side look at the underlying biochemical pathways, enzyme kinetics, and product yields. The information presented herein is supported by experimental data to facilitate informed research and development decisions.

Introduction

This compound, a C9 aldehyde, is a significant contributor to the characteristic aroma of many fruits and vegetables, most notably melons and cucumbers. It exists in two primary isomers, (Z)-6-nonenal (cis) and (E)-6-nonenal (trans), each contributing distinct aromatic notes. The biosynthesis of this compound is a product of the lipoxygenase (LOX) pathway, a crucial metabolic cascade in plants that responds to both developmental cues and environmental stresses. This guide focuses on a comparative analysis of this compound biosynthesis in muskmelon (Cucumis melo), cucumber (Cucumis sativus), watermelon (Citrullus lanatus), and tomato (Solanum lycopersicum).

Biosynthetic Pathway of this compound

The formation of this compound in plants is initiated by the enzymatic modification of polyunsaturated fatty acids, primarily γ-linolenic acid and linoleic acid. The core pathway involves two key enzymes: lipoxygenase (LOX) and hydroperoxide lyase (HPL).

  • Lipoxygenase (LOX) Action: The pathway begins with the dioxygenation of a fatty acid precursor by a specific lipoxygenase. For the synthesis of C9 aldehydes like this compound, a 9-lipoxygenase (9-LOX) is required. This enzyme introduces a hydroperoxy group at the 9th carbon position of the fatty acid backbone, forming 9-hydroperoxy-linolenic acid or 9-hydroperoxy-linoleic acid.

  • Hydroperoxide Lyase (HPL) Cleavage: The resulting unstable hydroperoxide is then cleaved by a 9-hydroperoxide lyase (9-HPL). This cleavage event yields a C9 aldehyde, such as (Z)-3-nonenal, and a C9-oxo-acid.

  • Isomerization: (Z)-3-nonenal can then be isomerized to other forms, including (E)-2-nonenal. While the direct biosynthetic route to (Z)-6-nonenal is thought to proceed via a similar LOX/HPL mechanism from specific precursors, the precise enzymatic steps for the formation of the Δ6 double bond are less universally detailed across all species. However, the presence of both (Z)-6-nonenal and its alcohol form, (Z)-6-nonen-1-ol, in these plants strongly suggests an active biosynthetic route.[1][2]

The biosynthesis of this compound is thought to begin with γ-lineolenic acid, which is catalyzed by lipoxygenase to form a hydroperoxide.[3] This hydroperoxide is then cleaved by hydroperoxide lyase to produce the cis-aldehyde.[3] This mechanism is consistent with the observation that the characteristic odor of muskmelons develops upon exposure to air, as cell lysis allows for the rapid formation of hydroperoxides.[3]

dot

Caption: Generalized biosynthetic pathway of this compound.

Comparative Quantitative Data

The production of this compound varies significantly among different plant species and even between cultivars of the same species. This variation can be attributed to differences in substrate availability, enzyme expression levels, and enzyme kinetic properties. The following table summarizes available quantitative data for this compound and the key enzymes involved in its biosynthesis.

Plant SpeciesCompoundConcentration (µg/g FW)EnzymeSubstrateK_m (µM)V_max (µmol/s)
Cucumber (Cucumis sativus) (E)-6-nonenal0.033 - 0.12213-LipoxygenaseLinoleic Acid114.912 s⁻¹ (turnover)
9/13-Hydroperoxide Lyase9-hydroperoxy-linolenic acid--
Oriental Melon (Cucumis melo var. makuwa) (Z)-6-nonenalPresentCmLOX10Linoleic Acid230.30.2543
CmLOX10Linolenic Acid140.20.1131
CmLOX13Linoleic Acid125.80.1129
CmLOX13Linolenic Acid156.60.0877
Watermelon (Citrullus lanatus) (Z)-6-nonenalPresentLipoxygenase---
Hydroperoxide Lyase13-hydroperoxy-linolenic acid--
Tomato (Solanum lycopersicum) (E)-2-nonenalPresent----

Data for this compound in tomato is limited, with studies primarily focusing on other C9 aldehydes like (E)-2-nonenal.[4] Kinetic data for 9-hydroperoxide lyase across these species is not widely available.

Experimental Protocols

Accurate quantification of this compound and characterization of its biosynthetic enzymes are crucial for comparative studies. Below are detailed methodologies for key experiments.

Protocol 1: Extraction and Quantification of this compound using Headspace Solid-Phase Microextraction (HS-SPME) with Gas Chromatography-Mass Spectrometry (GC-MS)

This method is widely used for the analysis of volatile compounds in plant tissues.

Materials:

  • Plant tissue (e.g., fruit flesh)

  • 20 mL headspace vials with PTFE/silicone septa

  • Sodium chloride (NaCl)

  • Internal standard (e.g., 2-octanol)

  • SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • GC-MS system

Procedure:

  • Sample Preparation: Homogenize a known weight of fresh plant tissue (e.g., 2 g) in a saturated NaCl solution. Transfer the homogenate to a 20 mL headspace vial.

  • Internal Standard: Add a known amount of internal standard to the vial.

  • Incubation and Extraction: Seal the vial and incubate at a controlled temperature (e.g., 40°C) with agitation for a set time (e.g., 30 minutes) to allow volatiles to equilibrate in the headspace.

  • SPME: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.

  • GC-MS Analysis: Immediately after extraction, desorb the analytes from the fiber in the hot injection port of the GC-MS.

    • GC Column: Use a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Oven Temperature Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp up to a final temperature (e.g., 250°C).

    • Mass Spectrometer: Operate in electron ionization (EI) mode, scanning a mass range of, for example, 35-350 amu.

  • Quantification: Identify this compound based on its retention time and mass spectrum compared to an authentic standard. Quantify using the peak area ratio of this compound to the internal standard and a calibration curve.

dot

HS_SPME_GC_MS_Workflow A Sample Homogenization (Plant Tissue + NaCl) B Addition of Internal Standard A->B C Incubation & Headspace Equilibration B->C D HS-SPME Extraction C->D E GC-MS Analysis (Desorption, Separation, Detection) D->E F Data Analysis (Identification & Quantification) E->F

Caption: Workflow for this compound analysis by HS-SPME-GC-MS.

Protocol 2: Lipoxygenase (LOX) Activity Assay

This spectrophotometric assay measures the formation of conjugated dienes, a product of LOX activity.

Materials:

  • Plant tissue extract

  • Phosphate buffer (e.g., 0.1 M, pH 6.5)

  • Linoleic acid or γ-linolenic acid substrate solution (e.g., 10 mM)

  • Spectrophotometer

Procedure:

  • Enzyme Extraction: Homogenize fresh plant tissue in a cold extraction buffer (e.g., phosphate buffer with PVPP and a reducing agent). Centrifuge and use the supernatant as the crude enzyme extract.

  • Reaction Mixture: In a quartz cuvette, mix the phosphate buffer and the enzyme extract.

  • Initiate Reaction: Add the fatty acid substrate to the cuvette to start the reaction.

  • Measure Absorbance: Immediately monitor the increase in absorbance at 234 nm for a set period (e.g., 3-5 minutes). The formation of hydroperoxides with a conjugated diene system results in increased absorbance at this wavelength.

  • Calculate Activity: Calculate the enzyme activity using the molar extinction coefficient of the hydroperoxide (e.g., 25,000 M⁻¹cm⁻¹). One unit of activity is typically defined as the amount of enzyme that forms 1 µmol of hydroperoxide per minute.

Protocol 3: Hydroperoxide Lyase (HPL) Activity Assay

This assay measures the decrease in absorbance at 234 nm as the hydroperoxide substrate is cleaved by HPL.

Materials:

  • Plant tissue extract

  • Phosphate buffer (e.g., 0.1 M, pH 6.5)

  • 9-hydroperoxy-linolenic acid or 9-hydroperoxy-linoleic acid substrate (prepared enzymatically using a specific LOX)

  • Spectrophotometer

Procedure:

  • Enzyme Extraction: Prepare the enzyme extract as described in the LOX activity assay.

  • Reaction Mixture: In a quartz cuvette, mix the phosphate buffer and the prepared hydroperoxide substrate.

  • Initiate Reaction: Add the enzyme extract to the cuvette to start the reaction.

  • Measure Absorbance: Immediately monitor the decrease in absorbance at 234 nm for a set period.

  • Calculate Activity: Calculate the HPL activity based on the rate of decrease in absorbance, using the molar extinction coefficient of the hydroperoxide.

dot

Enzyme_Assay_Workflow cluster_LOX LOX Activity Assay cluster_HPL HPL Activity Assay A1 Prepare Reaction Mixture (Buffer + Enzyme Extract) A2 Add Fatty Acid Substrate A1->A2 A3 Monitor Absorbance Increase at 234 nm A2->A3 B1 Prepare Reaction Mixture (Buffer + Hydroperoxide Substrate) B2 Add Enzyme Extract B1->B2 B3 Monitor Absorbance Decrease at 234 nm B2->B3

Caption: General workflows for LOX and HPL activity assays.

Conclusion

The biosynthesis of this compound is a key contributor to the desirable aroma profiles of several important fruit and vegetable species. While the general lipoxygenase pathway is conserved, this comparative guide highlights the species-specific variations in the concentration of this compound and the kinetic properties of the involved enzymes. For researchers in flavor science and crop improvement, understanding these differences is paramount. The provided experimental protocols offer a standardized approach to further investigate these pathways and potentially manipulate them to enhance the sensory qualities of agricultural products. Further research is needed to fully elucidate the specific 9-HPL enzymes and their kinetic parameters across a wider range of plant species to gain a more complete picture of this compound biosynthesis.

References

Comparative Guide to Method Validation for 6-Nonenal Analysis in Accordance with ISO Standards

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of two primary analytical methods for the quantification of 6-Nonenal, a volatile aldehyde often associated with lipid peroxidation and flavor profiles in various products. The validation of these methods is discussed in the context of ISO/IEC 17025, the international standard for the competence of testing and calibration laboratories.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical procedures for this compound.

The two most prevalent techniques for the analysis of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV). Both methods typically necessitate a derivatization step to enhance the stability and detectability of this reactive aldehyde.[5]

Methodology Comparison

Gas Chromatography-Mass Spectrometry (GC-MS) with PFBHA Derivatization

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[5][6] For aldehydes like this compound, derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) is a common and effective strategy.[5][6] This process converts the aldehyde into a more stable and volatile oxime derivative, which improves its chromatographic behavior and allows for sensitive detection by the mass spectrometer.[6][7][8][9]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) and DNPH Derivatization

HPLC-UV is a widely accessible and robust technique for the analysis of a broad range of compounds. For the determination of this compound, derivatization with 2,4-dinitrophenylhydrazine (DNPH) is frequently employed. This reaction yields a stable hydrazone derivative that strongly absorbs UV light, enabling sensitive detection.[10]

Quantitative Performance Comparison

The selection of an analytical method is often a balance between various performance characteristics. The following table summarizes key validation parameters for the two methods based on published data for this compound and structurally similar aldehydes, in alignment with ISO/IEC 17025 guidelines.[1][2][3][4]

Validation Parameter GC-MS with PFBHA Derivatization HPLC-UV with DNPH Derivatization Key Considerations according to ISO/IEC 17025
Specificity/Selectivity High, due to mass spectral data providing structural information.Good, dependent on chromatographic separation from other matrix components.The method must unequivocally identify and quantify the analyte in the presence of other substances.
Linearity (r²) Typically > 0.99Typically > 0.99A linear relationship between the concentration of the analyte and the instrumental response should be demonstrated over a defined range.[11][12]
Limit of Detection (LOD) Low ng/L to µg/L range. For similar aldehydes like hexanal, LODs as low as 0.006 nM have been reported.[5][6]µg/L to mg/L range.The lowest concentration of the analyte that can be reliably detected but not necessarily quantified.[11][13][14]
Limit of Quantitation (LOQ) µg/L range.µg/L to mg/L range.The lowest concentration of the analyte that can be determined with acceptable precision and accuracy.[11][13][14]
Precision (%RSD) Typically < 15% (repeatability and intermediate precision).Typically < 15% (repeatability and intermediate precision).The closeness of agreement between independent test results obtained under stipulated conditions.
Accuracy/Recovery (%) Typically 80-120%.Typically 80-120%.The closeness of the agreement between the accepted reference value and the value found.
Measurement Uncertainty Must be estimated; major contributors include calibration standards, sample preparation, and instrument performance.Must be estimated; major contributors include calibration standards, derivatization efficiency, and chromatographic integration.An estimate of the range of values within which the true value of the measurand is believed to lie.[15][16][17]

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of any analytical method. Below are representative experimental protocols for the two compared methods for this compound analysis.

Protocol 1: this compound Analysis by GC-MS with PFBHA Derivatization

This protocol is adapted from methods for the analysis of volatile aldehydes.

1. Sample Preparation and Derivatization:

  • To 1 mL of an aqueous sample, add a suitable internal standard (e.g., a deuterated analog of this compound).

  • Add 100 µL of a 10 mg/mL PFBHA solution in water.[5]

  • Adjust the pH of the solution to approximately 3 with hydrochloric acid.[5]

  • Incubate the mixture at 60°C for 1 hour to facilitate the formation of the PFBHA-oxime derivative.[5]

  • After incubation, cool the sample to room temperature.

2. Extraction:

  • Extract the PFBHA-oxime derivative using a suitable organic solvent such as hexane or ethyl acetate.

  • Vortex the mixture vigorously for 1 minute and then centrifuge to separate the phases.

  • Carefully transfer the organic layer to a clean vial for GC-MS analysis.

3. GC-MS Analysis:

  • GC Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).

  • Injector: Operate in splitless mode at a temperature of 250°C.

  • Carrier Gas: Use helium at a constant flow rate of approximately 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp to 150°C at 10°C/min.

    • Ramp to 280°C at 20°C/min and hold for 5 minutes.

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[5]

    • Acquisition Mode: Use Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of the this compound-PFBHA derivative.

Protocol 2: this compound Analysis by HPLC-UV with DNPH Derivatization

This protocol is based on established methods for carbonyl compound analysis.[10]

1. Sample Preparation and Derivatization:

  • To 1 mL of the sample, add an appropriate internal standard.

  • Add 1 mL of a saturated solution of DNPH in acetonitrile containing 1% phosphoric acid.[5]

  • Incubate the mixture at 40°C for 30 minutes to form the stable DNPH-hydrazone derivative.[5]

  • After cooling, the sample can be directly injected or further purified using solid-phase extraction (SPE) if the sample matrix is complex.

2. HPLC-UV Analysis:

  • HPLC Column: Use a C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water is typically used.

    • Start with a lower concentration of acetonitrile and gradually increase it to elute the more non-polar compounds.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Injection Volume: 20 µL.

  • UV Detection: Monitor the absorbance at a wavelength of approximately 360 nm, which is the characteristic absorbance maximum for DNPH-hydrazones.

Visualizations

Method Validation Workflow According to ISO/IEC 17025

G cluster_0 Method Validation Workflow (ISO/IEC 17025) cluster_1 Validation Parameters Define Define Analytical Requirement Select Select Appropriate Method (e.g., GC-MS or HPLC-UV) Define->Select Develop Develop/Optimize Protocol Select->Develop Validate Perform Method Validation Develop->Validate Implement Implement for Routine Analysis Validate->Implement Specificity Specificity Validate->Specificity Monitor Ongoing Monitoring & QC Implement->Monitor Linearity Linearity & Range LOD_LOQ LOD & LOQ Precision Precision (Repeatability & Intermediate) Accuracy Accuracy & Recovery Robustness Robustness Uncertainty Measurement Uncertainty

Caption: ISO/IEC 17025 Method Validation Workflow.

Comparative Experimental Workflow for this compound Analysis

G cluster_gcms GC-MS Method cluster_hplc HPLC-UV Method Sample Sample Containing this compound Deriv_GCMS Derivatization with PFBHA Sample->Deriv_GCMS Deriv_HPLC Derivatization with DNPH Sample->Deriv_HPLC Extract_GCMS Solvent Extraction Deriv_GCMS->Extract_GCMS Analysis_GCMS GC-MS Analysis Extract_GCMS->Analysis_GCMS Result_GCMS Quantitative Result Analysis_GCMS->Result_GCMS Analysis_HPLC HPLC-UV Analysis Deriv_HPLC->Analysis_HPLC Result_HPLC Quantitative Result Analysis_HPLC->Result_HPLC

Caption: this compound Analysis Workflow Comparison.

References

Navigating the Specificity of Aldehyde Detection: A Comparative Guide for 6-Nonenal Antibody Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating lipid peroxidation and oxidative stress, the accurate detection of specific aldehyde adducts is paramount. While 6-Nonenal is a significant biomarker, the commercial landscape reveals a scarcity of specifically validated antibodies for its detection. In contrast, antibodies against 4-hydroxy-2-nonenal (4-HNE), another key aldehyde, are well-established. This guide provides a framework for evaluating the specificity of a putative or custom-developed anti-6-Nonenal antibody, drawing comparisons with commercially available anti-4-HNE antibodies and outlining essential experimental validation protocols.

Understanding the Challenge: Cross-Reactivity in Aldehyde Detection

The primary challenge in developing antibodies for small molecules like this compound lies in ensuring specificity and minimizing cross-reactivity with structurally similar aldehydes. Both this compound and 4-HNE are products of lipid peroxidation and share reactive aldehyde moieties that can form adducts with proteins. Therefore, rigorous validation is crucial to confirm that an antibody selectively recognizes this compound-protein adducts over those formed by other aldehydes.

Comparative Antibody Performance Data

To illustrate the expected performance of a highly specific anti-6-Nonenal antibody, the following table presents hypothetical data alongside representative data for a commercially available anti-4-HNE antibody. This serves as a benchmark for researchers developing or validating their own antibodies.

Parameter Hypothetical Anti-6-Nonenal Antibody Representative Anti-4-HNE Antibody (e.g., Clone HNEJ-2) Significance
Immunogen This compound conjugated to Keyhole Limpet Hemocyanin (KLH)4-HNE conjugated to Keyhole Limpet Hemocyanin (KLH)The choice of immunogen is critical for generating a specific antibody response.
Reported Reactivity Specific for this compound-protein adductsSpecific for 4-HNE-protein adducts, particularly HNE-histidine adducts.[1]Defines the intended target of the antibody.
Cross-Reactivity (Competitive ELISA) Measures the degree to which the antibody binds to other molecules.
vs. 4-HNE< 1%100% (by definition)A low value indicates high specificity for this compound.
vs. Malondialdehyde (MDA)< 0.1%No detectable cross-reactivity.[2]MDA is another common lipid peroxidation product.
vs. Acrolein< 0.1%No detectable cross-reactivity.[3][4]Acrolein is a structurally related α,β-unsaturated aldehyde.
vs. Hexanal< 0.1%No detectable cross-reactivity.[1]A saturated aldehyde.
Validated Applications ELISA, Western Blot (WB), Immunohistochemistry (IHC)ELISA, WB, IHC.[5][6]Demonstrates the utility of the antibody in various experimental techniques.

Experimental Protocols for Specificity Evaluation

To validate the specificity of a novel anti-6-Nonenal antibody, the following experimental protocols are recommended.

Competitive ELISA for Cross-Reactivity Assessment

This assay is the gold standard for quantifying antibody specificity.

Methodology:

  • Plate Coating: Coat a 96-well microplate with a this compound-protein conjugate (e.g., this compound-BSA).

  • Competitive Inhibition: In a separate plate, pre-incubate the anti-6-Nonenal antibody with a range of concentrations of free this compound (the competitor) or other aldehydes (e.g., 4-HNE, MDA, acrolein).

  • Transfer: Add the antibody-competitor mixtures to the this compound-BSA coated plate.

  • Incubation and Washing: Incubate to allow binding, then wash away unbound antibody.

  • Detection: Add a secondary antibody conjugated to an enzyme (e.g., HRP). After another incubation and wash, add a substrate to generate a colorimetric signal.

  • Analysis: The signal intensity will be inversely proportional to the amount of competitor that bound to the primary antibody. A standard curve is generated using known concentrations of this compound, and the degree of cross-reactivity with other aldehydes is calculated.

G cluster_prep Plate Preparation cluster_inhibit Competitive Inhibition cluster_binding Binding & Detection plate Coat plate with This compound-BSA add_to_plate Add mixture to coated plate antibody Anti-6-Nonenal Ab competitor Add free this compound or other aldehydes antibody->competitor Pre-incubate competitor->add_to_plate wash1 Wash add_to_plate->wash1 secondary_ab Add HRP-conjugated secondary antibody wash1->secondary_ab wash2 Wash secondary_ab->wash2 substrate Add TMB substrate wash2->substrate read Read absorbance at 450 nm substrate->read

Competitive ELISA workflow for antibody specificity.

Western Blot for Detection of Protein Adducts

This technique confirms that the antibody can detect this compound adducts on proteins of various molecular weights and does not cross-react with proteins modified by other aldehydes.

Methodology:

  • Protein Adduct Preparation: Prepare protein samples (e.g., BSA or cell lysates) modified with this compound, 4-HNE, and other relevant aldehydes. Include an unmodified protein control.

  • SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a protein solution (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the anti-6-Nonenal antibody.

  • Secondary Antibody Incubation: Wash the membrane and then incubate with an HRP-conjugated secondary antibody.

  • Detection: After a final wash, add a chemiluminescent substrate and visualize the protein bands using an imaging system. A specific antibody will only produce a signal in the lane containing the this compound modified protein.

G prep Prepare protein adducts (this compound, 4-HNE, control) sds_page SDS-PAGE prep->sds_page transfer Transfer to PVDF membrane sds_page->transfer block Block membrane transfer->block primary_ab Incubate with Anti-6-Nonenal Ab block->primary_ab secondary_ab Incubate with HRP-conjugated secondary Ab primary_ab->secondary_ab detect Chemiluminescent detection secondary_ab->detect

Western Blot workflow for specificity validation.

Conclusion

While the direct commercial availability of antibodies specifically targeting this compound appears limited, the established methodologies for characterizing anti-4-HNE antibodies provide a clear and robust roadmap for the validation of any novel anti-6-Nonenal antibody. By employing rigorous competitive ELISA and Western blot analyses, researchers can confidently assess the specificity of their tools, ensuring accurate and reliable detection of this important biomarker of lipid peroxidation in their studies. This comparative approach, leveraging the knowledge from a well-understood analogue, is indispensable for advancing research in oxidative stress-related pathologies.

References

A Comparative Guide to 6-Nonenal Extraction Methods for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient extraction of 6-Nonenal, a volatile aldehyde with significance in flavor chemistry and as a potential biomarker, is a critical step in analysis. This guide provides a comprehensive comparison of three prominent extraction techniques: Headspace Solid-Phase Microextraction (HS-SPME), Supercritical Fluid Extraction (SFE), and Liquid-Liquid Extraction (LLE), with a focus on their efficiency and application.

This document outlines the underlying principles of each method, presents available quantitative data for performance comparison, and provides detailed experimental protocols. Additionally, visual workflows and the biosynthetic pathway of this compound are included to facilitate a deeper understanding of the extraction processes and the compound's origin.

Comparative Analysis of Extraction Efficiency

The selection of an appropriate extraction method for this compound is contingent on factors such as the sample matrix, required sensitivity, sample throughput, and available instrumentation. Below is a summary of performance data for the different methods. It is important to note that direct comparative studies for this compound across all three methods are limited; therefore, data for the closely related isomer, 2-nonenal, and other relevant aldehydes are included to provide a broader context.

Extraction Method Analyte Matrix Recovery (%) Limit of Detection (LOD) Key Advantages Key Disadvantages
HS-SPME 2-NonenalGauze (simulating skin)~60%22 pgSolvent-free, simple, easily automated, high sensitivity.Fiber lifetime, matrix effects can influence recovery.
HS-SPME (E)-2-NonenalBeer96.5%0.01 µg/LHigh recovery and sensitivity for liquid samples.Optimization of fiber and extraction conditions is crucial.
Solid Phase Extraction (SPE) (E)-2-NonenalWine>90%12 ng/LHigh recovery.[1]Involves solvent for elution.
Supercritical Fluid Extraction (SFE) Volatile CompoundsGeneralYields vary (e.g., 0.68-17.1% from seeds)Not specified for this compoundGreen (uses CO2), tunable selectivity, thermally gentle.High initial instrument cost, requires optimization of pressure/temperature.
Liquid-Liquid Extraction (LLE) with derivatization Aldehydes (general)Biological FluidsNot specifiednmol/L rangeWell-established, can handle complex matrices.Labor-intensive, requires significant solvent volumes, potential for emulsions.

Biosynthesis of this compound

This compound is biosynthesized from the polyunsaturated fatty acid, γ-linolenic acid, through the lipoxygenase (LOX) pathway. This pathway is a key process in the formation of various volatile compounds in plants and is initiated by the enzymatic oxidation of fatty acids.

G Biosynthesis of this compound γ-Linolenic_Acid γ-Linolenic Acid Hydroperoxide γ-Linolenic Acid Hydroperoxide γ-Linolenic_Acid->Hydroperoxide O2 Lipoxygenase Lipoxygenase (LOX) Lipoxygenase->Hydroperoxide 6_Nonenal cis-6-Nonenal Hydroperoxide->6_Nonenal Cleavage Hydroperoxide_Lyase Hydroperoxide Lyase (HPL) Hydroperoxide_Lyase->6_Nonenal

Biosynthesis of this compound via the Lipoxygenase Pathway.

Experimental Protocols and Workflows

Detailed methodologies for each extraction technique are provided below, accompanied by workflow diagrams to illustrate the key steps.

Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free extraction technique that utilizes a coated fiber to adsorb volatile analytes from the headspace above a sample. It is particularly well-suited for the analysis of volatile compounds like this compound in various matrices.

Experimental Protocol:

  • Sample Preparation: Place a known quantity of the sample (e.g., 1-5 g of a solid or 1-5 mL of a liquid) into a headspace vial (e.g., 20 mL). For solid samples, milling or homogenization may be required. For liquid samples, the addition of salt (e.g., NaCl to ~30% w/v) can improve the extraction efficiency by increasing the volatility of the analytes.

  • Incubation and Extraction: Seal the vial and place it in a heating block or water bath. Allow the sample to equilibrate at a set temperature (e.g., 50°C) for a specific time (e.g., 15 minutes) with agitation.[2]

  • SPME Fiber Exposure: Introduce the SPME fiber (e.g., 65 µm PDMS/DVB) into the headspace of the vial and expose it for a defined period (e.g., 45 minutes) at the same temperature with continued agitation to allow for the adsorption of volatile compounds.[2]

  • Thermal Desorption and GC-MS Analysis: Retract the fiber and immediately insert it into the heated injection port of a gas chromatograph (GC) for thermal desorption of the analytes (e.g., at 250°C for 5 minutes). The desorbed compounds are then separated on a capillary column and detected by a mass spectrometer (MS).

G HS-SPME Workflow cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Analysis A Sample into Vial B Seal Vial A->B C Incubate and Agitate (e.g., 50°C, 15 min) B->C D Expose SPME Fiber (e.g., 45 min) C->D E Thermal Desorption in GC Injector D->E F GC-MS Analysis E->F

Workflow for HS-SPME extraction of this compound.
Supercritical Fluid Extraction (SFE)

SFE is a "green" extraction technique that uses a supercritical fluid, most commonly carbon dioxide (CO2), as the solvent. By manipulating pressure and temperature, the solvating power of the fluid can be tuned to selectively extract compounds.

Experimental Protocol:

  • Sample Preparation: The sample (e.g., a dried and ground solid matrix) is loaded into a high-pressure extraction vessel.

  • System Pressurization and Heating: The system is pressurized with CO2 using a high-pressure pump and heated to bring the CO2 to its supercritical state (above 31°C and 74 bar).

  • Extraction: The supercritical CO2 is passed through the extraction vessel. The extraction can be performed in a static mode (the vessel is filled with supercritical CO2 and allowed to equilibrate for a period) followed by a dynamic mode (supercritical CO2 continuously flows through the vessel). Typical conditions for volatile aldehydes could be in the range of 40-60°C and 100-350 bar. A co-solvent like ethanol (e.g., 5-15%) can be added to the CO2 to increase the polarity of the fluid and enhance the extraction of more polar compounds.

  • Analyte Collection: The CO2 containing the extracted this compound exits the extraction vessel and passes through a restrictor into a collection vessel at a lower pressure. The drop in pressure causes the CO2 to return to a gaseous state, and the extracted analytes precipitate into a collection solvent or onto a solid trap.

  • Analysis: The collected extract is then typically analyzed by GC-MS.

G SFE Workflow cluster_0 Preparation cluster_1 Extraction cluster_2 Collection & Analysis A Load Sample into Extraction Vessel B Pressurize & Heat CO2 to Supercritical State A->B C Static/Dynamic Extraction (e.g., 50°C, 200 bar) B->C D Depressurize & Collect Extract C->D E GC-MS Analysis D->E

Workflow for Supercritical Fluid Extraction of this compound.
Liquid-Liquid Extraction (LLE)

LLE is a conventional method that separates compounds based on their different solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. For quantitative analysis of volatile aldehydes, derivatization is often employed to improve stability and chromatographic properties.

Experimental Protocol:

  • Sample Preparation: An aqueous sample or a sample homogenate is placed in a separatory funnel. The pH of the aqueous phase may be adjusted to optimize the partitioning of this compound.

  • Derivatization (Optional but Recommended): A derivatizing agent, such as O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), is added to the sample to convert the aldehyde to a more stable and less volatile oxime derivative.[3] This reaction is typically carried out at a controlled temperature and pH for a specific duration.

  • Extraction: An immiscible organic solvent (e.g., dichloromethane or hexane) is added to the separatory funnel. The funnel is shaken vigorously to ensure thorough mixing of the two phases and to allow the this compound (or its derivative) to partition into the organic phase.

  • Phase Separation: The layers are allowed to separate, and the organic layer containing the analyte is collected. This process may be repeated with fresh organic solvent to increase the extraction efficiency.

  • Drying and Concentration: The collected organic extracts are combined and dried over an anhydrous salt (e.g., sodium sulfate) to remove any residual water. The solvent is then carefully evaporated under a stream of nitrogen to concentrate the extract to a small volume.

  • Analysis: The concentrated extract is analyzed by GC-MS.

G LLE Workflow cluster_0 Preparation cluster_1 Extraction cluster_2 Post-Extraction & Analysis A Aqueous Sample/ Homogenate B Add Derivatizing Agent (e.g., PFBHA) A->B C Add Organic Solvent & Shake B->C D Separate Organic Layer C->D E Dry & Concentrate Extract D->E F GC-MS Analysis E->F

Workflow for Liquid-Liquid Extraction of this compound.

Conclusion

The choice of the optimal extraction method for this compound depends on the specific research objectives and available resources. HS-SPME offers a sensitive, solventless, and easily automated solution, making it ideal for high-throughput screening and routine analysis. SFE stands out as a green and highly selective technique, particularly beneficial for extracting thermally labile compounds from complex solid matrices, though it requires specialized equipment. LLE, a classic and versatile method, remains a viable option, especially when combined with derivatization to enhance the stability and detectability of this compound, but it is more labor-intensive and requires significant amounts of organic solvents. Researchers should carefully consider the advantages and limitations of each technique in the context of their specific analytical needs.

References

A Comparative Genomic Guide to 6-Nonenal Biosynthetic Pathways for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the natural and engineered enzymatic routes to the valuable C9 aldehyde, 6-nonenal, this guide provides a comparative overview of the genomics, performance, and experimental protocols relevant to its biosynthesis. This document is intended to serve as a resource for researchers, scientists, and drug development professionals interested in the production and manipulation of this important volatile compound.

Introduction

This compound is a C9 aldehyde known for its characteristic melon-like aroma and is a significant component of various fruit and vegetable flavors.[1][2] Beyond its role in the food and fragrance industries, there is growing interest in understanding and engineering its biosynthetic pathways for various biotechnological applications. This guide compares the primary natural biosynthetic pathway involving lipoxygenase (LOX) and hydroperoxide lyase (HPL) with alternative, engineered routes, providing quantitative data, detailed experimental methodologies, and visual representations of the underlying biological processes.

Comparative Analysis of Biosynthetic Pathways

The biosynthesis of this compound and other related aldehydes can be achieved through natural enzymatic cascades found in plants and other organisms, or through engineered microbial systems. Here, we compare the conventional LOX/HPL pathway with an alternative pathway utilizing carboxylic acid reductases (CARs).

Table 1: Quantitative Comparison of this compound Biosynthetic Pathways
FeatureNatural LOX/HPL PathwayEngineered CAR Pathway
Starting Substrate γ-Linolenic Acid / Linoleic AcidNonenoic Acid
Key Enzymes Lipoxygenase (LOX), Hydroperoxide Lyase (HPL)Carboxylic Acid Reductase (CAR)
Organism(s) Plants (e.g., Muskmelon, Cucumber), Algae, FungiEngineered E. coli, S. cerevisiae
Cofactor Requirements O₂, NAD(P)H (for alcohol dehydrogenase in subsequent steps)ATP, NADPH
Reported Yields Variable, dependent on organism and conditions. High local concentrations in fruits.High yields reported for related aldehydes (e.g., hexanal) in recombinant yeast (~5.61 mM)[3][4]
Advantages "Natural" production, established in various organisms.High potential for optimization and large-scale production in controlled fermentation. Broader substrate scope possible through enzyme engineering.
Disadvantages Complex regulation in native organisms, potential for side-product formation.Requires metabolic engineering and heterologous expression, cofactor regeneration can be a challenge.

Natural Biosynthetic Pathway: The Lipoxygenase (LOX) Route

The primary natural pathway for this compound biosynthesis begins with the oxygenation of polyunsaturated fatty acids. Specifically, γ-linolenic acid is the precursor for cis-6-nonenal.[1] The pathway involves two key enzymatic steps:

  • Lipoxygenase (LOX): This non-heme iron-containing enzyme catalyzes the dioxygenation of fatty acids. For this compound synthesis, a 9-lipoxygenase specifically oxygenates γ-linolenic acid at the C-9 position to form 9-hydroperoxy-γ-linolenic acid.

  • Hydroperoxide Lyase (HPL): This enzyme, a member of the cytochrome P450 family (CYP74), cleaves the hydroperoxide intermediate.[5][6] The cleavage of 9-hydroperoxy-γ-linolenic acid yields cis-3-nonenal, which can then isomerize to cis-6-nonenal.

Natural this compound Biosynthesis cluster_0 Fatty Acid Metabolism cluster_1 This compound Biosynthesis gamma-Linolenic Acid gamma-Linolenic Acid 9-Hydroperoxy-gamma-linolenic Acid 9-Hydroperoxy-gamma-linolenic Acid gamma-Linolenic Acid->9-Hydroperoxy-gamma-linolenic Acid Lipoxygenase (LOX) + O2 cis-6-Nonenal cis-6-Nonenal 9-Hydroperoxy-gamma-linolenic Acid->cis-6-Nonenal Hydroperoxide Lyase (HPL)

Natural this compound Biosynthetic Pathway
Comparative Genomics of LOX and HPL

Genomic studies have revealed that LOX and HPL are encoded by multigene families in plants, suggesting a diversity of functions and substrate specificities.

  • Lipoxygenase (LOX) Gene Family: The number of LOX genes varies significantly across plant species. For instance, Arabidopsis thaliana has 6 LOX genes, while rice (Oryza sativa) has 14.[7] Cucumber (Cucumis sativus) possesses 24 LOX genes.[8] This genetic diversity allows for the production of a wide array of oxylipins involved in growth, development, and defense.

  • Hydroperoxide Lyase (HPL) Gene Family: Similarly, HPLs are also encoded by a gene family. For example, seven species within the Rosaceae family were found to have at least 3 HPL genes each.[9] The substrate specificity of HPLs (9-HPL vs. 13-HPL) determines the chain length of the resulting aldehyde (C9 vs. C6).[10]

Alternative Biosynthetic Pathway: The Engineered CAR Route

An alternative approach to this compound production involves metabolic engineering of microorganisms to express enzymes capable of reducing the corresponding carboxylic acid. Carboxylic acid reductases (CARs) are a promising class of enzymes for this purpose.

  • Carboxylic Acid Reductase (CAR): CARs catalyze the ATP- and NADPH-dependent reduction of carboxylic acids to their corresponding aldehydes.[11] By expressing a CAR with activity towards nonenoic acid in a suitable microbial host like E. coli or S. cerevisiae, a synthetic pathway for this compound can be established.

Engineered this compound Biosynthesis cluster_0 Engineered Pathway Nonenoic Acid Nonenoic Acid This compound This compound Nonenoic Acid->this compound Carboxylic Acid Reductase (CAR) + ATP, NADPH

References

A Comparative Guide to the Statistical Analysis of 6-Nonenal Across Different Analytical Platforms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methodologies for the quantification of 6-Nonenal, a significant aldehyde marker for lipid peroxidation. The accurate measurement of this compound is crucial for research in oxidative stress, flavor chemistry, and the development of diagnostics and therapeutics. This document summarizes available quantitative performance data, details experimental protocols, and visualizes key workflows and biological pathways to assist researchers in selecting the most appropriate analytical technique for their specific needs.

Data Presentation: Quantitative Performance of Analytical Platforms
Analytical PlatformAnalyteSample MatrixDerivatizationQuantitative ParameterValueReference
GC-MS (E)-6-NonenalMelonNot RequiredConcentration Range0–132.62 µg/kg[1]
LC-MS/MS 4-hydroxy-2-nonenal (4-HNE)*Pork ProductsNot RequiredLimit of Detection (LOD)0.043 mg/kg[2]
Linearity (r²)>0.99 (in the range of 0.1-10 mg/kg)[2]
Precision (%RSD)<10% (intraday and interday)[2]
Recovery~60%[2]

*Note: Data for 4-hydroxy-2-nonenal (4-HNE), a related α,β-unsaturated aldehyde, is presented as representative of LC-MS/MS performance due to the lack of specific published validation data for this compound on this platform.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for this compound in Melon

This protocol is based on the methodology for analyzing volatile compounds in melon breeding lines.[1]

1. Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME):

  • Homogenize fresh melon tissue.

  • Transfer a specific weight of the homogenate into a headspace vial.

  • Equilibrate the sample at a controlled temperature (e.g., 40°C) for a set time to allow volatiles to accumulate in the headspace.

  • Expose a SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) to the headspace for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.

2. GC-MS Analysis:

  • Gas Chromatograph: Agilent 7890A or similar.

  • Injector: Desorb the SPME fiber in the GC inlet at a high temperature (e.g., 250°C) in splitless mode.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.3 mL/min).

  • Column: HP-5MS capillary column (30 m × 0.25 mm × 0.25 µm) or equivalent.

  • Oven Temperature Program:

    • Initial temperature of 40°C, hold for 3 minutes.

    • Ramp to 140°C at a rate of 3°C/min, hold for 3 minutes.

    • Ramp to 240°C at a rate of 10°C/min, hold for 3 minutes.

  • Mass Spectrometer: Agilent 5975C or similar.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 40–550.

  • Quantification: Use a calibration curve prepared with authentic standards of (E)-6-Nonenal.

Representative Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Aldehyde Analysis

The following is a generalized protocol for the analysis of aldehydes in biological or food matrices, based on common practices for related compounds like 4-HNE.[2]

1. Sample Preparation (Solid Phase Extraction - SPE):

  • Homogenize the sample in a suitable buffer, often containing an antioxidant like butylated hydroxytoluene (BHT) to prevent further oxidation.

  • Perform protein precipitation using a solvent like acetonitrile.

  • Centrifuge to pellet the precipitated proteins.

  • Load the supernatant onto a conditioned SPE cartridge (e.g., C18).

  • Wash the cartridge to remove interferences.

  • Elute the aldehydes with an appropriate solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.

2. LC-MS/MS Analysis:

  • Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).

  • Mobile Phase: A gradient elution using two solvents, typically:

    • A: Water with 0.1% formic acid.

    • B: Acetonitrile or methanol with 0.1% formic acid.

  • Flow Rate: A typical flow rate would be in the range of 0.2-0.5 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions for the target aldehyde.

  • Quantification: Use a calibration curve prepared with authentic standards of the target aldehyde, often with the use of a stable isotope-labeled internal standard.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Platform cluster_data Data Processing Sample Biological or Food Sample Homogenization Homogenization Sample->Homogenization Extraction Extraction (e.g., HS-SPME or SPE) Homogenization->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization GC_MS GC-MS Derivatization->GC_MS GC-MS Pathway LC_MS LC-MS/MS Derivatization->LC_MS LC-MS/MS Pathway Chromatogram Chromatogram Generation GC_MS->Chromatogram LC_MS->Chromatogram Peak_Integration Peak Integration Chromatogram->Peak_Integration Quantification Quantification Peak_Integration->Quantification Statistical_Analysis Statistical Analysis Quantification->Statistical_Analysis

Figure 1: Generalized experimental workflow for the analysis of this compound.

signaling_pathway PUFA Polyunsaturated Fatty Acids (PUFAs) in Cell Membrane Lipid_Peroxidation Lipid Peroxidation PUFA->Lipid_Peroxidation ROS Reactive Oxygen Species (ROS) ROS->Lipid_Peroxidation Aldehydes α,β-Unsaturated Aldehydes (e.g., this compound, 4-HNE) Lipid_Peroxidation->Aldehydes Protein_Adducts Protein Adducts Aldehydes->Protein_Adducts Signaling_Proteins Signaling Proteins (e.g., Keap1, IKK) Aldehydes->Signaling_Proteins Nrf2 Nrf2 Signaling_Proteins->Nrf2 Activation NFkB NF-κB Signaling_Proteins->NFkB Activation Antioxidant_Response Antioxidant Response Element (ARE) Gene Expression Nrf2->Antioxidant_Response Inflammatory_Response Inflammatory Gene Expression NFkB->Inflammatory_Response

Figure 2: Representative signaling pathway for lipid peroxidation-derived aldehydes.

References

Safety Operating Guide

Proper Disposal of 6-Nonenal: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of 6-Nonenal in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and environmental compliance.

Immediate Safety and Handling Precautions

This compound is a skin irritant and requires careful handling in a well-ventilated area, preferably within a fume hood.[1][2] Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE)Hazard Information
Eye Protection: Safety glasses or gogglesSignal Word: Warning[1]
Hand Protection: Chemical-resistant gloves (e.g., nitrile)Hazard Statements: H315: Causes skin irritation[1][2]
Body Protection: Laboratory coatPrecautionary Statements: P264: Wash hands thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
Respiratory Protection: Use in a well-ventilated area or with a respirator if ventilation is inadequate.Target Organs: Respiratory system

Step-by-Step Disposal Procedure

The primary and recommended method for the disposal of this compound is through an accredited hazardous waste management program.[3][4] Do not discharge this compound or its containers into the sewer system.[3]

1. Waste Collection and Storage:

  • Collect waste this compound in a designated, properly labeled, and sealed container.

  • The container must be compatible with the chemical; a glass bottle with a secure cap is recommended.[5]

  • Label the container clearly as "Hazardous Waste: this compound" and include the approximate concentration and quantity.

  • Store the waste container in a designated satellite accumulation area (SAA) away from incompatible materials, such as oxidizers.[4][6]

2. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office or the designated hazardous waste disposal coordinator to schedule a pickup.[3]

  • Provide them with accurate information about the waste, including its name, quantity, and any potential hazards.

3. Empty Container Disposal:

  • Empty this compound containers must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone) before being discarded as regular trash.[3][6][7]

  • The rinsate from this process must be collected and disposed of as hazardous waste along with the this compound waste.[3][6][7]

  • After rinsing, deface or remove the original product label from the container.[3][6][7]

Chemical Pre-treatment (for trained personnel only)

In some cases, chemical neutralization of aldehydes to less hazardous carboxylic acids may be considered as a pre-treatment step to reduce the hazardous nature of the waste.[5][8] This procedure should only be performed by trained personnel in a controlled laboratory setting.

Oxidation with Potassium Permanganate: This procedure involves the oxidation of the aldehyde group to a carboxylic acid.

  • Procedure: A solution of the aldehyde in water is stirred while a solution of potassium permanganate is added portion-wise. The reaction mixture is then neutralized.[8]

  • Caution: This reaction can be exothermic. It is crucial to control the rate of addition and to cool the reaction mixture if necessary.

It is imperative to consult your institution's EHS guidelines before attempting any chemical pre-treatment of hazardous waste.

Spill and Emergency Procedures

In the event of a this compound spill:

  • Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.

  • Containment: Prevent further spread of the spill using absorbent materials such as sand or vermiculite.[9]

  • Cleanup: Wearing appropriate PPE, collect the absorbed material and place it in a sealed container for hazardous waste disposal.

  • Decontamination: Clean the spill area thoroughly with soap and water.

For fire-related emergencies, use dry chemical, carbon dioxide, or alcohol-resistant foam extinguishers.[1]

G cluster_prep Preparation cluster_disposal Disposal Workflow cluster_container Empty Container Handling A Wear Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat C Collect Waste this compound in a Labeled, Sealed Container A->C B Work in a Well-Ventilated Area (Fume Hood) B->C D Store in Designated Satellite Accumulation Area (SAA) C->D E Contact EHS for Hazardous Waste Pickup D->E F Triple-Rinse Empty Container with Suitable Solvent G Collect Rinsate as Hazardous Waste F->G H Deface Original Label F->H G->C I Dispose of Rinsed Container as Regular Trash H->I

Caption: Workflow for the Proper Disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 6-Nonenal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling 6-Nonenal, a volatile aldehyde. Adherence to these procedures is critical for minimizing risk and ensuring a safe research environment.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive personal protective equipment strategy is your first line of defense. The following table summarizes the required PPE, and the subsequent sections provide detailed operational protocols.

PPE CategorySpecificationRationale
Eye and Face Protection Tightly-fitting safety goggles or a full-face shield.Protects against splashes and vapors that can cause serious eye irritation.
Skin Protection Chemical-resistant gloves (Butyl rubber or Nitrile).[1]Prevents skin contact, which can cause irritation. Butyl rubber and nitrile gloves are recommended for handling aldehydes.[1]
Flame-retardant lab coat.Provides a barrier against splashes and potential ignition sources.
Respiratory Protection Work in a well-ventilated area or under a chemical fume hood.Minimizes inhalation of vapors, which can cause respiratory irritation.
A NIOSH-approved full-face respirator with organic vapor cartridges may be required if exposure limits are exceeded or if working outside a fume hood.Provides a higher level of respiratory protection in situations with inadequate ventilation or potential for high vapor concentrations.

Operational Plan: Handling and Storage

A systematic approach to handling and storing this compound is crucial for maintaining a safe laboratory environment.

Experimental Protocol: General Handling
  • Preparation : Before handling this compound, ensure that all necessary PPE is readily available and in good condition. The designated work area, typically a chemical fume hood, should be clean and uncluttered.

  • Dispensing : When dispensing this compound, do so slowly and carefully to avoid splashing. Use appropriate tools, such as a calibrated pipette with a filler bulb.

  • Heating : If heating is required, use a water bath or a heating mantle. Avoid using open flames, such as Bunsen burners, due to the flammable nature of aldehydes.

  • Post-Handling : After handling, thoroughly wash hands and any potentially contaminated skin with soap and water.

Storage
  • Store this compound in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.

  • Keep containers tightly closed to prevent the escape of vapors.

  • Store separately from incompatible materials such as strong oxidizing agents, acids, and bases.

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation : this compound is a non-halogenated organic compound.[2] Dispose of it in a designated, properly labeled waste container for non-halogenated organic solvents.[3][4]

  • Container Management : Waste containers should be kept closed except when adding waste.[5] Ensure containers are not overfilled to allow for expansion.[4]

  • Contaminated Materials : Dispose of any materials contaminated with this compound, such as pipette tips and gloves, in the same designated hazardous waste container.

  • Local Regulations : Always adhere to your institution's and local authorities' specific guidelines for hazardous waste disposal.

Quantitative Data Summary

While specific occupational exposure limits for this compound have not been established by major regulatory bodies, it is prudent to handle it with the same caution as other volatile aldehydes. For reference, the exposure limits for a related aldehyde, acetaldehyde, are provided below.

ParameterValueIssuing OrganizationNotes
OSHA PEL for this compound Not EstablishedOSHA-
NIOSH REL for this compound Not EstablishedNIOSH-
ACGIH TLV for this compound Not EstablishedACGIH-
OSHA PEL for Acetaldehyde 200 ppm (360 mg/m³)OSHA8-hour time-weighted average.[6][7]
ACGIH TLV for Acetaldehyde 25 ppmACGIHCeiling limit (should not be exceeded at any time).[7]

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Handling prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_area Prepare Work Area (Chemical Fume Hood) prep_ppe->prep_area dispense Dispense this compound prep_area->dispense experiment Perform Experimental Procedure dispense->experiment decontaminate Decontaminate Work Area experiment->decontaminate dispose_waste Dispose of Liquid & Solid Waste in Designated Container decontaminate->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Safe handling workflow for this compound.

References

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.